molecular formula C12H18O4 B1294694 Ph-PEG3 CAS No. 7204-16-2

Ph-PEG3

货号: B1294694
CAS 编号: 7204-16-2
分子量: 226.27 g/mol
InChI 键: IDHKBOHEOJFNNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ph-PEG3 is a useful research compound. Its molecular formula is C12H18O4 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[2-(2-phenoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c13-6-7-14-8-9-15-10-11-16-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHKBOHEOJFNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222353
Record name Triethylene glycol monophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7204-16-2
Record name Triethylene glycol monophenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylene glycol monophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Phenyl-PEG3-acid: A Technical Overview for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl-PEG3-acid is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics and bioconjugation. Its structure, featuring a phenyl group for hydrophobic interactions, a hydrophilic triethylene glycol (PEG) spacer, and a terminal carboxylic acid for covalent modification, offers a unique combination of properties beneficial for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the structure, properties, and applications of Phenyl-PEG3-acid, including detailed experimental protocols.

The polyethylene glycol (PEG) component of this linker is particularly advantageous in drug development. PEGylation, the process of attaching PEG chains to molecules, can enhance the pharmacokinetic properties of therapeutic agents by increasing their solubility and stability, extending their circulation half-life, and reducing immunogenicity.[] The discrete length of the PEG3 spacer in Phenyl-PEG3-acid allows for precise control over the distance between conjugated molecules, which is critical in applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2]

Chemical Structure and Properties

Phenyl-PEG3-acid, systematically named 3-(2-(2-(2-phenylethoxy)ethoxy)ethoxy)propanoic acid, possesses a well-defined molecular structure that dictates its utility in bioconjugation. The molecule consists of a hydrophobic phenyl ring connected to a flexible, hydrophilic PEG3 spacer, which terminates in a reactive carboxylic acid group.

Below is a table summarizing the key quantitative data for Phenyl-PEG3-acid:

PropertyValue
Molecular Formula C₁₅H₂₂O₅
Molecular Weight 282.33 g/mol
CAS Number 1354744-91-4
Appearance Solid or oil
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF

The terminal carboxylic acid is a versatile functional group that can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[3][4] This reactivity is fundamental to its role as a linker in creating complex biomolecules.[5]

Visualization of the Core Structure

To better illustrate the molecular architecture of Phenyl-PEG3-acid, the following diagram has been generated using the DOT language.

Phenyl_PEG3_acid_Structure cluster_phenyl Phenyl Group cluster_peg PEG3 Spacer cluster_acid Carboxylic Acid C1 C C2 C C1->C2 H1 H C7 C C3 C C2->C3 H2 H C4 C C3->C4 H3 H C5 C C4->C5 H4 H C6 C C5->C6 H5 H C6->C1 C6->C7 CH₂ C8 C C7->C8 CH₂ O1 O C8->O1 C9 C O1->C9 CH₂ C11 C C10 C C9->C10 CH₂ O2 O C10->O2 O2->C11 CH₂ C12 C C11->C12 CH₂ O3 O C12->O3 C13 C O3->C13 CH₂ C14 C C13->C14 CH₂ O4 O C14->O4 =O O5 O C14->O5 -OH H_acid H

Chemical structure of Phenyl-PEG3-acid.

Experimental Protocols

The utility of Phenyl-PEG3-acid is realized through its conjugation to other molecules. The following is a detailed protocol for the activation of the carboxylic acid and its subsequent coupling to a primary amine-containing molecule.

Protocol: Amide Coupling of Phenyl-PEG3-acid to a Primary Amine

This protocol outlines the activation of the carboxylic acid group on Phenyl-PEG3-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a molecule containing a primary amine.[6][7]

Materials:

  • Phenyl-PEG3-acid

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Size Exclusion Chromatography or Reverse-Phase HPLC)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of Phenyl-PEG3-acid in anhydrous DMF or DMSO.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately prior to use.

  • Activation of Carboxylic Acid:

    • In a reaction vial, add the desired amount of Phenyl-PEG3-acid from the stock solution.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the Phenyl-PEG3-acid solution.[7]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.[6]

  • Conjugation Reaction:

    • Add the activated Phenyl-PEG3-acid solution to the solution containing the amine-containing molecule (1.0 equivalent).

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to consume any unreacted NHS esters and stop the reaction.

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification and Characterization:

    • Purify the resulting conjugate using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to remove excess reagents and byproducts.[7][9]

    • Characterize the final conjugate to confirm its identity and purity using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the conjugation protocol described above.

experimental_workflow start Start reagent_prep 1. Reagent Preparation start->reagent_prep activation 2. Carboxylic Acid Activation reagent_prep->activation Phenyl-PEG3-acid, EDC, NHS conjugation 3. Conjugation Reaction activation->conjugation Activated NHS-ester quenching 4. Quenching Reaction conjugation->quenching Amine-containing molecule purification 5. Purification quenching->purification Quenching buffer characterization 6. Characterization purification->characterization e.g., HPLC, SEC end End characterization->end e.g., MS, NMR

Workflow for the amide coupling of Phenyl-PEG3-acid.

Applications in Drug Development

Phenyl-PEG3-acid is a valuable tool in modern drug development, primarily utilized as a linker in the construction of complex therapeutic molecules.

  • PROTACs: In the field of targeted protein degradation, Phenyl-PEG3-acid can serve as a component of the linker connecting a protein-of-interest (POI) ligand and an E3 ligase ligand in a PROTAC molecule. The length and flexibility of the PEG3 spacer are critical for optimal ternary complex formation.

  • Antibody-Drug Conjugates (ADCs): For ADCs, this linker can be used to attach a cytotoxic payload to an antibody.[2] The hydrophilic PEG spacer can help to improve the solubility and pharmacokinetic properties of the final ADC.[2][10]

  • Peptide and Protein Modification: The modification of peptides and proteins with PEG linkers can enhance their therapeutic properties.[11] Phenyl-PEG3-acid allows for the introduction of a phenyl group, which can be useful for specific interactions or as a synthetic handle, while the PEG component improves bioavailability.[11]

Conclusion

Phenyl-PEG3-acid is a well-defined, versatile chemical tool with significant applications in the fields of bioconjugation and drug development. Its unique structure provides a balance of hydrophobicity and hydrophilicity, along with a reactive handle for covalent modification. The detailed protocols and structural information provided in this guide are intended to support researchers and scientists in leveraging the capabilities of Phenyl-PEG3-acid for the creation of novel and effective therapeutic agents.

References

Paternally Expressed Gene 3 (PEG3): A Core Regulator of Neuronal Function and Viability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paternally Expressed Gene 3 (PEG3) is a critical imprinted gene with pleiotropic roles in the central nervous system. As a DNA-binding zinc finger protein, PEG3 functions as a key transcriptional regulator, influencing a multitude of neuronal processes ranging from developmental apoptosis to synaptic function and behavior. Its dysregulation has been implicated in a variety of neurological and psychiatric conditions, as well as in the pathology of brain tumors such as gliomas. This technical guide provides a comprehensive overview of the current understanding of PEG3's function in neurons, with a focus on its molecular interactions, downstream signaling pathways, and the experimental methodologies employed to elucidate its roles. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, offering detailed protocols and quantitative data to facilitate further investigation into this pivotal gene.

Introduction to Paternally Expressed Gene 3 (PEG3)

PEG3 is a maternally imprinted gene, meaning only the paternal allele is expressed. It is highly conserved across mammals and plays a crucial role in embryonic development, growth, and metabolism.[1][2] In the adult, PEG3 expression is predominantly observed in the brain and specific endocrine tissues.[2][3] Within the brain, PEG3 is localized to the nuclei of both neurons and glial cells and is particularly enriched in regions critical for maternal behavior, social interaction, and metabolic regulation, including the hypothalamus, amygdala, hippocampus, and olfactory bulb.[4][5] Its function as a transcriptional regulator is underscored by its involvement in multiple signaling pathways, most notably the p53 and Wnt pathways, through which it exerts its effects on cell fate and function.

The Role of PEG3 in Neuronal Function

PEG3's influence on the nervous system is multifaceted, impacting neuronal survival, development, and plasticity. A significant body of research has highlighted its pro-apoptotic function, which is essential for the programmed cell death that sculpts the developing brain. Conversely, in certain contexts, PEG3 has been shown to promote cell survival. This apparent paradox underscores the complexity of its regulatory network and its context-dependent activities.

PEG3 in Neuronal Apoptosis and Neurodevelopment

During neonatal brain development, PEG3 is a key component of the p53-mediated apoptotic pathway.[6][7] Inactivation of the Peg3 gene in mice leads to an increase in the number of caspase-3 positive cells in various brain regions, including the bed nucleus of the stria terminalis, nucleus accumbens, and medial pre-optic area, suggesting that PEG3 is necessary for normal developmental apoptosis.[7] This regulation of apoptosis is crucial for establishing appropriate neural circuitry and is implicated in the sexual differentiation of the brain.[7]

PEG3 in Neuronal Signaling

PEG3 interacts with and modulates key signaling cascades that are fundamental to neuronal function.

  • p53 Signaling: PEG3 is induced during p53-mediated apoptosis and cooperates with Siah1a, another p53-inducible gene, to promote cell death.[8] This interaction is central to its role as a tumor suppressor in the brain, where loss of PEG3 expression is associated with glioma progression.[1][9]

  • Wnt Signaling: PEG3 has been shown to inhibit the Wnt signaling pathway by interacting with β-catenin and promoting its degradation.[1] This interaction is significant as the Wnt pathway is crucial for neurodevelopment and synaptic plasticity. Dysregulation of Wnt signaling due to PEG3 loss may contribute to the aberrant hypothalamic development observed in Peg3 knockout mice.[1]

PEG3 in Behavior and Disease

The functional consequences of PEG3 dysregulation are evident in a range of behavioral phenotypes and disease states. Peg3-deficient mice exhibit deficits in maternal care, olfactory function, and sexual behavior.[1][2][10] Furthermore, there is growing evidence linking altered PEG3 expression to neurodevelopmental and psychiatric disorders in humans. In the context of cancer, decreased PEG3 expression is frequently observed in gliomas, and its re-introduction into glioma cell lines can suppress tumorigenicity, highlighting its role as a tumor suppressor.[1][9]

Quantitative Data on PEG3 Function in Neurons

The following tables summarize key quantitative findings from studies on PEG3's role in neurons, providing a basis for comparison and further investigation.

Experimental Model Brain Region/Cell Type Measurement Change Observed Reference
Peg3 Inactivated Mice (Postpartum Day 4 & 6)Total ForebrainIncidence of Caspase-3 Positive CellsIncreased[7]
Peg3 Inactivated Mice (Postpartum Day 4 & 6)Bed Nucleus of the Stria Terminalis, Nucleus Accumbens, Caudate Putamen, Medial Pre-optic Area, Arcuate Nucleus, Medial AmygdalaIncidence of Caspase-3 Positive CellsIncreased[7]
LG/J Mice (impaired maternal care) vs. SM/J MiceHypothalamusPeg3 mRNA Expression37.4% Lower in LG/J[4]
Human Glioblastoma (Grade IV)Tumor TissuePEG3 mRNA ExpressionDecreased in >80% of samples[1]
Human Glioblastoma Cell Line (D566) with PEG3 knockdownD566 cellsEndogenous β-catenin Protein ExpressionIncreased[1]
Human Glioblastoma Cell Line (D566) with PEG3 knockdownD566 cellsDNA Synthesis and GrowthIncreased[1]
APP Duplication iPSC-derived NeuronsCortical NeuronsPEG3 Protein ExpressionDysregulated[6]
APP Duplication iPSC-derived NeuronsCortical NeuronsPercentage of CASP3-positive Apoptotic CellsIncreased[6]

Table 1: Summary of Quantitative Data on PEG3 Function in Neurons.

Experimental Protocols for Studying PEG3 in Neurons

This section provides detailed methodologies for key experiments commonly used to investigate the function of PEG3 in neurons.

Western Blotting for PEG3 Protein Expression

This protocol is for the detection and quantification of PEG3 protein levels in neuronal cell lysates or brain tissue homogenates.

  • Protein Extraction:

    • For cultured neurons, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

    • For brain tissue, homogenize the tissue in RIPA buffer on ice.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PEG3 (e.g., Abcam, Cat. No. ab99252) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

    • Normalize PEG3 protein levels to a loading control such as β-actin or GAPDH.

Immunofluorescence for PEG3 Localization

This protocol allows for the visualization of PEG3 protein localization within neuronal cells or brain tissue sections.

  • Sample Preparation:

    • For cultured neurons grown on coverslips, fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • For brain tissue, perfuse the animal with 4% PFA and post-fix the brain overnight. Cryoprotect the brain in 30% sucrose and section using a cryostat.

  • Permeabilization and Blocking:

    • Permeabilize the cells or tissue sections with 0.3% Triton X-100 in PBS for 10 minutes.

    • Block with 5% normal donkey serum in PBS with 0.1% Triton X-100 for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary antibody against PEG3 diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips or tissue sections onto glass slides using an anti-fade mounting medium.

    • Image the samples using a fluorescence or confocal microscope.

Chromatin Immunoprecipitation (ChIP) for PEG3 DNA Binding

This protocol is used to identify the genomic regions to which the PEG3 transcription factor binds.

  • Cross-linking and Chromatin Preparation:

    • Cross-link proteins to DNA in neuronal cells or brain tissue with 1% formaldehyde for 10-20 minutes.

    • Quench the reaction with glycine.

    • Lyse the cells and isolate the nuclei.

    • Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G agarose beads.

    • Incubate the chromatin with an anti-PEG3 antibody or a negative control IgG overnight at 4°C.

    • Add Protein A/G agarose beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating at 65°C overnight.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Analysis:

    • Analyze the enriched DNA by qPCR to quantify binding to specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Co-Immunoprecipitation (Co-IP) for PEG3 Protein Interactions

This protocol is designed to identify proteins that interact with PEG3 in neurons.

  • Cell Lysis:

    • Lyse neuronal cells with a non-denaturing lysis buffer (e.g., containing 0.5-1% NP-40 or Triton X-100) supplemented with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the lysate with an anti-PEG3 antibody or control IgG for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the immune complexes.

  • Washing:

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein or by mass spectrometry to identify novel interaction partners.

Quantitative Real-Time PCR (qRT-PCR) for PEG3 mRNA Expression

This protocol quantifies the relative expression levels of PEG3 mRNA in neuronal samples.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from neuronal cells or brain tissue using TRIzol or a column-based kit.

    • Treat the RNA with DNase I to remove genomic DNA contamination.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for PEG3.

    • Include a no-template control and a no-reverse-transcriptase control.

  • Data Analysis:

    • Run the reaction on a real-time PCR instrument.

    • Calculate the relative expression of PEG3 using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).

TUNEL Assay for Apoptosis Detection

This protocol detects DNA fragmentation, a hallmark of apoptosis, in neuronal cells or brain tissue.

  • Sample Preparation:

    • Fix and permeabilize cultured neurons or brain tissue sections as described for immunofluorescence.

  • TUNEL Staining:

    • Incubate the samples with Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP) according to the manufacturer's instructions. The TdT enzyme will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Detection:

    • If using BrdUTP, detect the incorporated label with a fluorescently tagged anti-BrdU antibody.

    • If using a directly fluorescently labeled dUTP, proceed to imaging.

  • Analysis:

    • Counterstain with DAPI to visualize all nuclei.

    • Image using a fluorescence microscope and quantify the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.

Visualizing PEG3 Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PEG3 and a typical experimental workflow for its study.

PEG3_Apoptosis_Pathway cluster_stress Cellular Stress cluster_peg3_siah1 PEG3-Siah1 Complex cluster_apoptosis Apoptotic Cascade p53 p53 activation PEG3 PEG3 induction p53->PEG3 Siah1 Siah1a induction p53->Siah1 Complex PEG3-Siah1a Complex Formation PEG3->Complex Siah1->Complex Bax Bax translocation Complex->Bax Caspase3 Caspase-3 activation Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: PEG3-p53 mediated apoptotic signaling pathway.

PEG3_Wnt_Pathway cluster_wnt Wnt Signaling cluster_beta_catenin β-catenin Regulation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation for degradation Degradation Proteasomal Degradation beta_catenin->Degradation Nucleus Nuclear Translocation beta_catenin->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression PEG3 PEG3 PEG3->beta_catenin promotes degradation

Figure 2: PEG3-mediated inhibition of the Wnt signaling pathway.

Experimental_Workflow cluster_model Experimental Model cluster_manipulation Genetic/Pharmacological Manipulation cluster_analysis Functional Analysis Model Neuronal Cell Culture or In Vivo Model (e.g., Peg3 KO mouse) Manipulation PEG3 Overexpression/Knockdown or Drug Treatment Model->Manipulation Western Western Blot (Protein Expression) Manipulation->Western qRT_PCR qRT-PCR (mRNA Expression) Manipulation->qRT_PCR IF Immunofluorescence (Protein Localization) Manipulation->IF TUNEL TUNEL Assay (Apoptosis) Manipulation->TUNEL CoIP Co-IP (Protein Interactions) Manipulation->CoIP ChIP ChIP (DNA Binding) Manipulation->ChIP Behavior Behavioral Assays Manipulation->Behavior

Figure 3: General experimental workflow for investigating PEG3 function.

Conclusion and Future Directions

Paternally Expressed Gene 3 is a master regulator in the neuronal landscape, with profound implications for brain development, function, and disease. Its roles in apoptosis and key signaling pathways underscore its importance as a potential therapeutic target for neurological disorders and brain cancers. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to further dissect the intricate mechanisms of PEG3 action. Future research should aim to elucidate the full spectrum of PEG3's downstream targets, its cell-type-specific functions within the heterogeneous neuronal populations of the brain, and the potential for therapeutically modulating its activity. A deeper understanding of PEG3's role in the nervous system will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of debilitating neurological conditions.

References

An In-depth Technical Guide to the Synthesis and Purification of Ph-PEG3-NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Phenyl-PEG3-N-hydroxysuccinimide (Ph-PEG3-NHS) ester linkers. These bifunctional linkers are crucial components in the development of various bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The inclusion of a phenyl group can offer advantages in terms of molecular interactions and solubility, while the polyethylene glycol (PEG) spacer enhances aqueous solubility and provides a defined length for optimal bioconjugate design. The terminal NHS ester allows for efficient and specific covalent attachment to primary amines on biomolecules.

This guide details a robust two-stage synthesis route, starting from the preparation of a this compound-carboxylic acid intermediate, followed by its activation to the corresponding NHS ester. Furthermore, it outlines effective purification and characterization strategies to ensure the high purity and structural integrity of the final product, which is paramount for reproducible and reliable results in research and drug development.

I. Synthesis of this compound-Carboxylic Acid

The synthesis of the this compound-carboxylic acid (1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid) is a two-step process commencing with a Williamson ether synthesis to couple a phenyl group to a PEG3 moiety, followed by an oxidation reaction to yield the terminal carboxylic acid.

Step 1: Synthesis of 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol (this compound-OH)

The initial step involves the formation of an ether linkage between benzyl bromide and triethylene glycol via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the alkoxide, generated from the alcohol by a strong base, acts as a nucleophile.[1][2][3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol (3.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 1 hour.

  • Etherification: Add benzyl bromide (1.0 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Oxidation of this compound-OH to this compound-COOH

The terminal primary alcohol of the this compound-OH intermediate is then oxidized to a carboxylic acid. Several methods are available for this transformation, including using oxidizing agents like potassium dichromate or TEMPO-based systems.[4][5][6][7][8] A common and efficient method involves the use of Jones reagent (CrO₃ in sulfuric acid).

Experimental Protocol:

  • Reaction Setup: Dissolve the purified this compound-OH (1.0 eq.) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

  • Oxidation: Slowly add Jones reagent (2.0 eq.) dropwise to the solution, maintaining the temperature at 0 °C. A color change from orange to green indicates the progress of the oxidation.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Further purification can be achieved by flash column chromatography on silica gel.

Quantitative Data for this compound-COOH Synthesis

StepReactionKey ReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)Purification Method
1Williamson Ether SynthesisTriethylene glycol, NaH, Benzyl bromideTHF12-160 to RT75-85Flash Column Chromatography
2OxidationThis compound-OH, Jones ReagentAcetone2-4080-90Flash Column Chromatography

II. Synthesis of this compound-NHS Ester

The final step in the synthesis of the reactive linker is the conversion of the this compound-carboxylic acid to its corresponding N-hydroxysuccinimide (NHS) ester. This is typically achieved through a coupling reaction mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[9][10][11]

Experimental Protocol:

  • Reaction Setup: Dissolve this compound-COOH (1.0 eq.) and N-hydroxysuccinimide (NHS, 1.2 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the formation of the NHS ester.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound-NHS ester by flash column chromatography on silica gel. It is important to use a non-acidic solvent system to avoid hydrolysis of the NHS ester.[12]

Quantitative Data for this compound-NHS Ester Synthesis

ReactionKey ReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)Purification Method
EDC/NHS CouplingThis compound-COOH, EDC·HCl, NHSDCM or DMF4-6RT70-85Flash Column Chromatography

III. Purification Methods

The purity of the this compound linker is critical for successful and reproducible bioconjugation. Several chromatographic techniques can be employed for purification.

  • Flash Column Chromatography: This is a standard and effective method for purifying both the this compound-COOH intermediate and the final this compound-NHS ester.[13] For the NHS ester, it is advisable to use a neutral or slightly basic solvent system to prevent hydrolysis on the silica gel.[12]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) can be used for high-purity applications, particularly for the final this compound-NHS ester. A C18 column with a water/acetonitrile gradient is a common choice.

  • Size-Exclusion Chromatography (SEC): SEC is useful for removing smaller impurities from larger PEGylated molecules, though it is less effective for purifying the linker itself from unreacted starting materials of similar size.

IV. Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound linker.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the this compound-COOH and this compound-NHS ester.[14][15] The characteristic peaks of the phenyl group, the PEG backbone, and the succinimidyl group should be identifiable.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the molecular weight of the synthesized compounds and for assessing purity.[16][17][18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups, such as the appearance of the ester carbonyl stretch in the this compound-NHS ester.

V. Visualization of Workflows

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_0 Synthesis of this compound-COOH cluster_1 Synthesis of this compound-NHS Ester Start Triethylene Glycol + Benzyl Bromide Williamson Williamson Ether Synthesis (NaH, THF) Start->Williamson Intermediate This compound-OH Williamson->Intermediate Oxidation Oxidation (Jones Reagent) Intermediate->Oxidation Product_COOH This compound-COOH Oxidation->Product_COOH Start_NHS This compound-COOH Coupling EDC/NHS Coupling (DCM or DMF) Start_NHS->Coupling Product_NHS This compound-NHS Ester Coupling->Product_NHS

Caption: Overall synthesis workflow for this compound-NHS ester.

Purification_Workflow Crude Crude Product (this compound-COOH or this compound-NHS) Column Flash Column Chromatography Crude->Column HPLC RP-HPLC (Optional, High Purity) Column->HPLC Pure Pure Product Column->Pure HPLC->Pure Characterization Characterization (NMR, LC-MS, FTIR) Pure->Characterization

Caption: General purification and characterization workflow.

VI. Conclusion

This guide provides a detailed framework for the synthesis, purification, and characterization of this compound-NHS ester linkers. Adherence to the described protocols and careful optimization of reaction conditions will enable researchers to produce high-quality linkers for a wide range of bioconjugation applications. The robust nature of the synthetic route and the well-established purification and analytical techniques ensure the generation of reliable and reproducible results, which are fundamental to advancing research and development in the fields of targeted therapeutics and diagnostics.

References

role of Peg3 in mammalian embryonic development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Peg3 in Mammalian Embryonic Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Paternally Expressed Gene 3 (Peg3) is a critical imprinted gene that plays a multifaceted role in mammalian embryonic development. Expressed exclusively from the paternal allele, Peg3 encodes a Krüppel-type zinc finger protein that functions as a DNA-binding transcriptional repressor.[1][2] Its functions are paramount for controlling fetal growth rates, placental development, and nurturing behaviors.[3][4] Dysregulation of Peg3 expression is associated with significant developmental abnormalities, including growth retardation and defects in placental architecture, with observable sexually dimorphic consequences.[1][2] At the molecular level, Peg3 is implicated in several key signaling pathways, including p53-mediated apoptosis and the Wnt signaling pathway, and it regulates a host of downstream genes.[3][5] This guide provides a comprehensive overview of the core functions of Peg3 in embryogenesis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex molecular interactions involving Peg3.

Introduction to Peg3

Peg3 is the founding member of a 500-kb imprinted domain on human chromosome 19q13.4 and mouse chromosome 7.[3][6] This domain contains several other imprinted genes, and their co-regulation is managed through shared cis-regulatory elements.[3] The imprinting of Peg3 is established during gametogenesis, where the maternal allele is silenced by DNA methylation at a differentially methylated region (DMR) that acts as an imprinting control region.[3] Consequently, only the paternal allele is expressed in the embryo and adult tissues.[7]

Peg3 is widely expressed during embryogenesis in mesodermal, endodermal, and neural tissues, with particularly high levels in the placenta and the developing brain.[1][2] Its protein product contains 12 zinc finger motifs, characteristic of a DNA-binding protein, and it functions primarily as a transcriptional repressor.[4][5]

Core Roles of Peg3 in Embryonic Development

Regulation of Fetal Growth

One of the most well-documented roles of Peg3 is its control over fetal growth. Targeted deletion of the paternal Peg3 allele in mice results in fetal growth retardation, with mutant pups being born at a lower birth weight compared to their wild-type littermates, a deficit that often persists into adulthood.[1][2]

Placental Development and Function

Peg3 is essential for the proper development and function of the placenta. The gene is highly expressed in various placental cell types with endocrine functions.[2] Loss of Peg3 expression leads to lighter placentas and significant defects in placental architecture.[1][8] These defects are often sexually dimorphic, with male placentas exhibiting a more severe phenotype than female placentas.[2]

Neuronal Development and Function

Peg3 plays a crucial role in the development of the central nervous system. It is highly expressed in the embryonic brain, and this expression continues in the adult brain, particularly in the hypothalamus.[2][3] Mutant mice with a defective Peg3 gene show a reduced number of oxytocin-expressing neurons in the hypothalamus, which is linked to impaired maternal behaviors such as pup retrieval and milk ejection.[1][7]

Quantitative Data on Peg3 Function

The following tables summarize key quantitative findings from studies on Peg3-deficient mouse models.

Table 1: Phenotypic Consequences of Peg3 Deletion in Mouse Embryos
PhenotypeMeasurementGenotypeValueSexReference
Placental Weight% reduction vs. WTPeg3 KO18-20%Both[9]
Spongiotrophoblast Cells% reduction vs. WTPeg3 KO50%Male[9]
Spongiotrophoblast Cells% reduction vs. WTPeg3 KO37%Female[9]
Glycogen Cells% reduction vs. WTPeg3 KO40%Male[9]
Glycogen Cells% reduction vs. WTPeg3 KO29%Female[9]
Table 2: Gene Expression Changes in Peg3 Knockout Embryos (14.5 dpc)
TissueRegulationNumber of Affected Genes (>1.5-fold change)Reference
Embryo HeadUp-regulated325[5]
Embryo HeadDown-regulated162[5]
PlacentaUp-regulated489[5]
PlacentaDown-regulated378[5]
Table 3: Sexually Dimorphic Expression of Peg3 Promoters
PromoterEmbryonic StageRelative Expression (Female vs. Male)p-valueReference
Main PromoterE17.51.40.0001[6]
Main PromoterP10.50.0001[6]
U2 PromoterE17.52.10.0001[6]
U2 PromoterP10.60.0003[6]

Molecular Mechanisms and Signaling Pathways

Peg3 exerts its developmental influence by acting as a transcriptional repressor and interacting with several key cellular pathways.

Transcriptional Repression

Peg3 binds directly to the promoter regions of its target genes to repress their transcription. For example, Peg3 binds to the promoters of Msl1 and Msl3, core components of the Male-Specific Lethal (MSL) complex, leading to their repression.[10][11] In Peg3 knockout embryos, the expression of Msl1 and Msl3 is significantly up-regulated.[11] Similarly, Peg3 represses genes involved in lipogenesis, such as Acly.[12]

Peg3_Transcriptional_Repression Peg3 Peg3 Protein Promoter Promoter of Target Gene Peg3->Promoter Target Target Genes (e.g., Msl1, Msl3, Acly) Repression Transcriptional Repression Promoter->Repression

Caption: Peg3 acts as a transcriptional repressor.

Interaction with Key Signaling Pathways

Peg3 is integrated into several critical signaling networks that are fundamental to embryonic development.

  • p53-Mediated Apoptosis: Peg3 is involved in the p53-mediated cell death pathway. It interacts with SIAH1A, an E3 ubiquitin-protein ligase, to trigger apoptosis.[5] Environmental stressors like hypoxia can up-regulate both Peg3 and p53, suggesting Peg3 acts as a downstream effector in the p53 pathway.[5]

  • Wnt Signaling: Peg3 inhibits the Wnt signaling pathway by promoting the degradation of β-catenin.[5][13] Overexpression of Peg3 leads to a decrease in β-catenin protein levels and a reduction in Wnt-dependent transcriptional activity.[13]

  • TNF-NF-κB Pathway: Peg3 has been shown to interact with TRAF2 (TNF receptor-associated factor 2), a key component in the activation of the NF-κB pathway in response to tumor necrosis factor (TNF).[5]

Peg3_Signaling_Pathways cluster_p53 p53 Pathway cluster_Wnt Wnt Pathway p53 p53 Peg3_p53 Peg3 p53->Peg3_p53 SIAH1A SIAH1A Peg3_p53->SIAH1A interacts Apoptosis Apoptosis SIAH1A->Apoptosis Wnt Wnt Signal BetaCatenin β-catenin Wnt->BetaCatenin stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Degradation Degradation BetaCatenin->Degradation Peg3_Wnt Peg3 Peg3_Wnt->BetaCatenin promotes

Caption: Peg3's involvement in p53 and Wnt signaling.

Experimental Protocols

This section outlines the methodologies for key experiments used to study the function of Peg3.

Generation and Analysis of Peg3 Knockout Mice

The study of Peg3 function heavily relies on knockout (KO) mouse models.

Methodology:

  • Generation of KO Allele: A targeted allele for Peg3 is generated using standard homologous recombination techniques in embryonic stem (ES) cells.[9]

  • Breeding Strategy: To study the effects of the paternally expressed Peg3, heterozygous males carrying the targeted mutation on the maternal allele (phenotypically wild-type) are crossed with wild-type females.[9] This cross produces heterozygous offspring with the targeted allele on the paternal chromosome (Peg3 KO) and wild-type littermates.

  • Genotyping: DNA is isolated from embryonic tissues (e.g., amnionic sac or tail snips) and used for PCR-based genotyping to distinguish between wild-type and KO individuals.[5]

  • Phenotypic Analysis: Embryos and placentas are harvested at specific time points (e.g., E14.5) for analysis.[9] This includes weighing fetuses and placentas, and processing tissues for histological and molecular analysis.

Knockout_Mouse_Workflow Start Generate Peg3 Targeted Allele in ES Cells Breeding Cross WT Female with Peg3-/+ Male Start->Breeding Harvest Harvest Embryos and Placentas (e.g., E14.5) Breeding->Harvest Genotyping PCR Genotyping Harvest->Genotyping Analysis Phenotypic Analysis Genotyping->Analysis Sub_Analysis1 Weight Measurement Analysis->Sub_Analysis1 Sub_Analysis2 Histology (H&E, PAS) Analysis->Sub_Analysis2 Sub_Analysis3 Molecular Analysis (RNA/Protein) Analysis->Sub_Analysis3

Caption: Workflow for Peg3 knockout mouse analysis.

Gene Expression Analysis by Quantitative RT-PCR

qRT-PCR is used to quantify the expression levels of Peg3 and its target genes in embryonic tissues.

Methodology:

  • RNA Isolation: Total RNA is isolated from dissected embryonic tissues (e.g., embryo heads, placenta, muscle) using standard protocols (e.g., Trizol reagent).[5][6]

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: Real-time PCR is performed using gene-specific primers (e.g., for Peg3, Usp29, Msl1, Msl3) and a fluorescent dye (e.g., SYBR Green).[6][11]

  • Data Analysis: The cycle threshold (Ct) values are normalized to an internal control gene (e.g., β-actin or Gapdh).[14] The relative expression levels are then calculated using methods like the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are performed to identify the genomic regions to which the Peg3 protein directly binds.

Methodology:

  • Cross-linking: Mouse embryonic fibroblast (MEF) cells or embryonic tissues are treated with formaldehyde to cross-link proteins to DNA.[11]

  • Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-1000 bp) using sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to Peg3. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.[11]

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

  • Analysis: The purified DNA can be analyzed by qPCR to check for enrichment of specific promoter regions or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.[12]

Conclusion and Future Directions

Peg3 is unequivocally a master regulator of mammalian embryonic development. Its imprinted, paternal-specific expression is crucial for orchestrating fetal growth, ensuring proper placental formation, and contributing to the development of neural circuits that govern postnatal behavior. The function of Peg3 as a transcriptional repressor places it at the nexus of several vital signaling pathways, including those governed by p53 and Wnt. The sexually dimorphic nature of Peg3's effects highlights the complex interplay between genomic imprinting and sex-specific developmental trajectories.

For drug development professionals, the deep involvement of Peg3 in fundamental cellular processes such as apoptosis and growth regulation, as well as its connection to cancer pathways, makes it a potential, albeit complex, target.[3] Future research should focus on elucidating the complete repertoire of Peg3's downstream targets in different embryonic lineages, understanding the mechanisms that lead to sex-specific phenotypes, and exploring how environmental factors might influence Peg3 expression and function during development. A deeper understanding of the Peg3 regulatory network will provide critical insights into both normal embryonic development and the etiology of developmental disorders.

References

Ph-PEG3 Derivatives: A Technical Guide to Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl-polyethylene glycol (Ph-PEG) derivatives are a class of chemical compounds that feature a hydrophobic phenyl group and a hydrophilic polyethylene glycol chain. This amphiphilic nature makes them valuable as linkers and spacers in various bioconjugation and drug delivery applications. The Ph-PEG3 derivative, specifically, incorporates a triethylene glycol (PEG3) unit, offering a defined spacer length that is advantageous for applications such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and surface modification of nanoparticles. This guide provides an in-depth overview of the core physical and chemical properties of this compound and its functionalized derivatives, along with detailed experimental protocols for their synthesis and characterization.

Core Physical and Chemical Properties

The foundational molecule in this series is Triethylene glycol monophenyl ether, also known as this compound. Its properties, along with those of its functionalized derivatives, are crucial for designing and optimizing their use in various scientific applications.

Table 1: Physical and Chemical Properties of this compound and its Derivatives
PropertyThis compound (Triethylene glycol monophenyl ether)Ald-Ph-PEG3-amineAld-Ph-PEG3-NH-Boc
CAS Number 7204-16-2[1]1404111-56-31807540-87-9
Molecular Formula C12H18O4[1]C16H24N2O5C21H32N2O7
Molecular Weight 226.27 g/mol [1]324.37 g/mol 424.49 g/mol
Appearance Colorless to pale yellow liquid[2]Not specifiedNot specified
Boiling Point 351.9 °C at 760 mmHg[3][4]Not specifiedNot specified
Melting Point -20 °C[5]Not specifiedNot specified
Density 1.097 - 1.102 g/cm³ at 25 °C[3][4]1.159 g/cm³Not specified
Solubility Soluble in water and organic solvents[2]Soluble in aqueous mediaSoluble in organic solvents
Flash Point 166.6 °C[3][4]Not specifiedNot specified
Refractive Index 1.504[4]Not specifiedNot specified
Storage Conditions Room temperature[5]Store at < -15°C, keep container well closedDry, dark, and at 0 - 4°C for short term or -20°C for long term

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of this compound derivatives. The following protocols provide a representative framework for these procedures.

Synthesis of Functionalized this compound Derivatives

A common route for synthesizing functionalized this compound derivatives involves the Williamson ether synthesis to create the core this compound structure, followed by functional group transformations.

Protocol 1: Synthesis of Ald-Ph-PEG3-amine

This protocol outlines a plausible multi-step synthesis for Ald-Ph-PEG3-amine, starting from commercially available precursors.

Step 1: Synthesis of this compound-OH (Triethylene glycol monophenyl ether)

  • Reaction: Williamson Ether Synthesis

  • Reagents: Phenol, triethylene glycol, a strong base (e.g., sodium hydride), and a suitable solvent (e.g., tetrahydrofuran - THF).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve phenol in anhydrous THF.

    • Carefully add sodium hydride portion-wise to the solution at 0°C to form the sodium phenoxide.

    • Slowly add triethylene glycol to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Functionalization to Ald-Ph-PEG3-amine This step involves a series of reactions to introduce the aldehyde and amine functionalities. A common strategy is to first protect the hydroxyl group, introduce the amine precursor, and then deprotect and functionalize. A more direct, though potentially lower-yielding, approach could involve selective functionalization. A representative method is outlined below, assuming a multi-step process for clarity.

  • Sub-step 2a: Tosylation of this compound-OH

    • Reagents: this compound-OH, p-toluenesulfonyl chloride (TsCl), and a base (e.g., triethylamine or pyridine) in a solvent like dichloromethane (DCM).

    • Procedure: Dissolve this compound-OH and triethylamine in DCM. Cool to 0°C and add TsCl dropwise. Stir overnight at room temperature. Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and evaporate the solvent to obtain this compound-OTs.

  • Sub-step 2b: Azide Substitution

    • Reagents: this compound-OTs, sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF).

    • Procedure: Dissolve this compound-OTs in DMF and add sodium azide. Heat the mixture to 60-80°C and stir for several hours. After cooling, pour the mixture into water and extract with an organic solvent. Wash, dry, and concentrate to get this compound-N3.

  • Sub-step 2c: Reduction to Amine

    • Reagents: this compound-N3, a reducing agent (e.g., triphenylphosphine (PPh3) followed by water (Staudinger reaction), or catalytic hydrogenation).

    • Procedure (Staudinger): Dissolve this compound-N3 in THF and add PPh3. Stir at room temperature until the evolution of N2 ceases. Add water and continue stirring for several hours. Extract the product, dry, and purify to obtain this compound-NH2.

  • Sub-step 2d: Aldehyde Functionalization

    • This step would involve reacting the phenyl group of a suitable precursor with a formylating agent prior to the Williamson ether synthesis, or a more complex multi-step process on the existing this compound-NH2. A more direct synthetic route starting with a pre-functionalized phenol is often more efficient. For the purpose of this guide, we will assume a commercially available or previously synthesized aldehyde-functionalized phenyl precursor is used in Step 1.

Characterization of this compound Derivatives

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the structure and purity of the synthesized compounds.

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • ¹H NMR:

    • Expected Signals for this compound: Aromatic protons of the phenyl group (approx. 6.8-7.3 ppm), and characteristic signals for the ethylene glycol protons (approx. 3.6-4.1 ppm).

    • Expected Signals for Functionalized Derivatives: Appearance of new signals corresponding to the functional groups. For example, an aldehyde proton signal would appear downfield (approx. 9-10 ppm).

  • ¹³C NMR: Provides information on the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the structure.

Protocol 3: High-Performance Liquid Chromatography (HPLC) HPLC is used to assess the purity of the this compound derivatives.

  • System: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Procedure:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the sample onto the column.

    • Run the gradient program.

    • The purity is determined by the relative area of the main peak in the chromatogram.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a functionalized this compound derivative.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Phenol, Triethylene Glycol) reaction Williamson Ether Synthesis start->reaction intermediate This compound-OH reaction->intermediate functionalization Functional Group Transformation intermediate->functionalization product Functionalized this compound Derivative functionalization->product purification Purification (Column Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr hplc HPLC Analysis nmr->hplc ms Mass Spectrometry (Optional) hplc->ms final_product Pure, Characterized Product ms->final_product

Caption: General workflow for synthesis and characterization of this compound derivatives.

Logical Relationship: PROTAC Application

This diagram illustrates the role of a this compound derivative as a linker in a PROTAC molecule.

PROTAC cluster_protac PROTAC Assembly cluster_mechanism Mechanism of Action poi Protein of Interest (POI) protac PROTAC Molecule poi->protac e3_ligase E3 Ubiquitin Ligase e3_ligase->protac linker This compound Linker linker->protac ternary Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary ubiquitination Ubiquitination of POI ternary->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome

Caption: Role of this compound linker in PROTAC-mediated protein degradation.

References

A Technical Guide to the Peg3 Gene: Imprinting Mechanism and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the Paternally Expressed Gene 3 (Peg3), focusing on its intricate imprinting mechanism, multi-layered regulation, and functional significance. Peg3 is a critical gene involved in fetal growth, maternal care, and tumorigenesis, making its regulatory network a subject of intense research and a potential target for therapeutic development.

Introduction to Peg3 and Genomic Imprinting

Genomic imprinting is an epigenetic phenomenon exclusive to mammals and flowering plants, resulting in the monoallelic expression of a gene in a parent-of-origin-dependent manner.[1] Paternally Expressed Gene 3 (Peg3), also known as Pw1, is a canonical example of an imprinted gene, expressed exclusively from the paternal allele.[2][3] It encodes a Krüppel-type (C2H2) zinc finger protein that functions as a DNA-binding transcription factor.[4][5] Peg3 is located within a large, evolutionarily conserved imprinted domain on human chromosome 19q13.4 and mouse proximal chromosome 7.[1][6] This domain contains a cluster of imprinted genes that are co-regulated and play vital roles in embryonic development, metabolism, and behavior.[1][7] Dysregulation of Peg3 imprinting is associated with various cancers, including gliomas and gynecologic cancers, where it is believed to function as a tumor suppressor.[8][9][10]

The Peg3 Imprinted Domain: A Co-regulated Gene Cluster

The Peg3 gene resides within a 500-kb genomic region that includes several other imprinted genes.[1] This domain's structure is well-conserved across mammals and is characterized by a dense clustering of genes at its ends, separated by a large gene-poor region containing numerous Evolutionarily Conserved Regions (ECRs).[1] These ECRs are believed to function as critical cis-regulatory elements, such as enhancers, that control the expression of genes throughout the domain.[1][11]

The genes within this domain exhibit coordinated, parent-specific expression patterns. The regulation of the entire locus is orchestrated by a central imprinting control region (ICR).[12]

Table 1: Genes in the Peg3 Imprinted Domain

Gene NameParental ExpressionEncoded Protein/Function
Peg3 PaternalC2H2 Zinc Finger Protein; DNA-binding transcription factor involved in growth, apoptosis, and maternal behavior.[1][2][4]
Usp29 PaternalUbiquitin-Specific Protease; Co-regulated with Peg3.[1]
APeg3 PaternalNon-coding RNA gene.[1]
Zfp264 PaternalZinc Finger Protein.[1]
Zim1 MaternalZinc Finger Protein.[1]
Zim2 MaternalZinc Finger Protein.[1]
Zim3 MaternalZinc Finger Protein.[1]

The Core Imprinting Mechanism

The parent-specific expression of genes in the Peg3 domain is governed by a primary Imprinting Control Region (ICR) known as the Peg3-DMR . This region is central to establishing and maintaining the imprinted status of the entire locus.

The Peg3-DMR: A Gametic Differentially Methylated Region

The Peg3-DMR is a ~4-kb region that encompasses the bidirectional promoter for the Peg3 and Usp29 genes.[1][13] It is classified as a gametic DMR, meaning its differential methylation pattern is established during gametogenesis and inherited by the embryo.[1][3]

  • On the Maternal Allele: The Peg3-DMR becomes hypermethylated during oogenesis. This methylation mark is maintained after fertilization and leads to the transcriptional silencing of the maternal copies of Peg3 and Usp29.[1][4]

  • On the Paternal Allele: The Peg3-DMR remains unmethylated. This allows for the binding of transcription factors and the active expression of Peg3 and Usp29 exclusively from the paternal chromosome.[1]

Establishment of Maternal Methylation

The establishment of the methylation mark on the maternal Peg3-DMR is an active process that occurs during oogenesis. This process is dependent on an oocyte-specific alternative promoter, termed U1 , located approximately 20 kb upstream of the Peg3-DMR.[14] Transcription initiated from the U1 promoter through the Peg3-DMR is required to target de novo DNA methylation to this region.[14][15] Deletion of the U1 promoter on the maternal allele results in a complete loss of methylation at the Peg3-DMR, leading to the reactivation of the maternal Peg3 allele and subsequent biallelic expression.[14][16]

The Enhancer Competition Model

The Peg3-DMR acts as the ICR, orchestrating the expression of multiple genes across the domain through a proposed enhancer competition model.[1] This model posits that genes with opposing parental expression patterns compete for access to shared enhancers, such as the conserved region ECR18.[1][14]

  • Paternal Allele: The unmethylated Peg3-DMR functions as a dominant promoter, effectively recruiting shared enhancers like ECR18. This robustly drives the expression of Peg3 and Usp29, while simultaneously preventing the promoters of maternally expressed genes, such as Zim1 and Zim2, from accessing these enhancers.[1]

  • Maternal Allele: The methylated and silenced Peg3-DMR is inactive and cannot compete for enhancers.[1] This allows the promoters of Zim1 and Zim2 to engage with the shared enhancers, leading to their expression from the maternal allele.[1]

Deletion of the Peg3-DMR disrupts this entire regulatory landscape, causing global changes in the transcription and imprinting status of genes across the 500-kb domain.[12]

Peg3_Imprinting_Mechanism cluster_paternal Paternal Allele (Active Peg3) cluster_maternal Maternal Allele (Silent Peg3) p_enhancer ECR18 (Enhancer) p_peg3_dmr Peg3-DMR (Unmethylated) p_enhancer->p_peg3_dmr Interaction p_zim1_gene Zim1/Zim2 p_peg3_gene Peg3/Usp29 p_peg3_dmr->p_peg3_gene Expression m_enhancer ECR18 (Enhancer) m_zim1_gene Zim1/Zim2 m_enhancer->m_zim1_gene Interaction m_peg3_dmr Peg3-DMR (Methylated) m_peg3_gene Peg3/Usp29 m_peg3_dmr->m_peg3_gene Silenced

Fig. 1: Enhancer competition model at the Peg3 locus.

Regulation of Peg3 Expression and Function

The regulation of Peg3 is complex, involving key transcription factors that bind to the Peg3-DMR and the function of the PEG3 protein itself as a transcriptional regulator of downstream targets.

Key Transcription Factors
  • YY1 (Yin Yang 1): YY1 is a major regulator of the Peg3 domain.[1] It binds to the Peg3-DMR and is implicated in both the establishment and maintenance of its methylation status.[1][17] YY1 can also function as a transcriptional repressor for Peg3 in somatic cells.[1]

  • MYOD: The transcription factor MYOD can bind to E-box motifs found within the ECRs of the Peg3 domain, suggesting it plays a role in the tissue-specific transcriptional control of the locus.[11]

PEG3 as a DNA-Binding Transcriptional Repressor

The PEG3 protein contains twelve C2H2 zinc finger domains, predicting its function as a DNA-binding protein.[5][18] This has been confirmed by studies identifying its specific DNA-binding motif and a host of downstream target genes.[5][19]

  • Consensus Binding Motif: PEG3 binds to the specific DNA sequence 5'-AGTnnCnnnTGGCT-3' .[5][20]

  • Transcriptional Repression: PEG3 predominantly functions as a transcriptional repressor.[18][21][22] In mutant mice lacking PEG3, many of its target genes are upregulated.[5][18]

  • Downstream Targets: PEG3 binds to thousands of genomic sites, often at the promoters of genes involved in distinct cellular functions.[18][22] A notable target is the Imprinting Control Region of the H19 gene, where PEG3 binds and acts as a repressor.[18] It also regulates key genes in metabolic pathways, including those involved in lipogenesis such as Acly, Fasn, and Hmgcr.[22][23]

Table 2: Key Regulatory Elements and Factors of the Peg3 Domain

Element/FactorTypeFunction in Peg3 Regulation
Peg3-DMR cis-element (ICR)Primary imprinting control region; differentially methylated; bidirectional promoter for Peg3/Usp29.[1][12]
U1 Promoter cis-element (Promoter)Oocyte-specific alternative promoter required for establishing maternal methylation on the Peg3-DMR.[14][16]
ECRs cis-element (Enhancers)Evolutionarily Conserved Regions that act as shared enhancers for genes in the domain.[1][11]
YY1 trans-factorTranscription factor that binds the Peg3-DMR; involved in methylation and transcriptional repression.[1][17]
PEG3 Protein trans-factorDNA-binding protein that acts as a transcriptional repressor for its downstream target genes.[5][18]

Signaling Pathways and Biological Functions

PEG3 is involved in several critical cellular signaling pathways, which explains its diverse biological roles, from controlling fetal growth to suppressing tumors.

  • p53-Mediated Apoptosis: PEG3 acts as a mediator in the p53 cell death pathway. It cooperates with the p53-inducible gene product Siah1a to induce apoptosis, and inhibiting Peg3 activity can block p53-mediated cell death.[2][8]

  • Wnt Signaling: PEG3 has been shown to inhibit Wnt signaling by promoting the degradation of β-catenin.[5]

  • Autophagy: There is evidence linking PEG3 to the induction of autophagy, a cellular process for degrading and recycling cellular components.[3][8]

  • Maternal Behavior and Growth: Peg3 is highly expressed in the hypothalamus and is essential for normal maternal-caring behaviors and milk letdown.[3][24] Mutant female mice exhibit impaired maternal care, leading to perinatal lethality of their pups.[24][25] This function may be mediated by its regulation of the oxytocin receptor.[15] Its role in controlling fetal growth rates is a hallmark function of imprinted genes.[24]

Peg3_Apoptosis_Pathway dna_damage DNA Damage p53 p53 dna_damage->p53 activates peg3 PEG3 p53->peg3 induces siah1a Siah1a p53->siah1a induces bax Bax p53->bax activates apoptosis Apoptosis peg3->apoptosis cooperate to induce siah1a->apoptosis cooperate to induce bax->apoptosis induces

Fig. 2: PEG3's role in the p53-mediated apoptosis pathway.

Key Experimental Protocols

The study of Peg3 imprinting relies on a set of core molecular biology techniques to analyze DNA methylation, protein-DNA interactions, and allele-specific gene expression.

DNA Methylation Analysis: Bisulfite Sequencing
  • Principle: This is the gold standard for analyzing DNA methylation at single-nucleotide resolution. Sodium bisulfite treatment converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

  • Methodology:

    • Genomic DNA Extraction: Isolate high-quality genomic DNA from the tissue of interest.

    • Bisulfite Conversion: Treat 1-2 µg of DNA with a sodium bisulfite conversion kit (e.g., Zymo Research, Qiagen). This process converts unmethylated 'C's to 'U's.

    • PCR Amplification: Amplify the target region (e.g., the Peg3-DMR) using primers designed to be specific for the converted DNA sequence, avoiding CpG dinucleotides.

    • Cloning and Sequencing: Clone the PCR products into a TA vector (e.g., pGEM-T Easy). Transform into E. coli and select 10-15 individual colonies for plasmid purification and Sanger sequencing.

    • Data Analysis: Align the sequenced clones to the original reference sequence. A 'C' that remains a 'C' was originally methylated, while a 'C' that is read as a 'T' (since 'U' is read as 'T' by DNA polymerase) was unmethylated.

Protein-DNA Interaction Analysis: Chromatin Immunoprecipitation (ChIP)
  • Principle: ChIP is used to identify the genomic regions where a specific protein, such as PEG3, binds in vivo.

  • Methodology:

    • Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA.

    • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

    • Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against the protein of interest (e.g., anti-PEG3).[5] Use protein A/G beads to pull down the antibody-protein-DNA complexes.

    • Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

    • DNA Purification: Purify the precipitated DNA.

    • Analysis: Analyze the purified DNA using qPCR (ChIP-qPCR) with primers for a suspected target region or by high-throughput sequencing (ChIP-seq) to identify binding sites genome-wide.[18]

ChIP_Workflow start 1. Cross-link Proteins to DNA (in vivo with Formaldehyde) shear 2. Lyse Cells & Shear Chromatin (Sonication) start->shear ip 3. Immunoprecipitation (with anti-PEG3 Antibody) shear->ip wash 4. Wash & Elute Complexes ip->wash reverse 5. Reverse Cross-links & Purify DNA wash->reverse analyze 6. Analyze DNA (qPCR or Sequencing) reverse->analyze

Fig. 3: General experimental workflow for ChIP.
Allele-Specific Expression Analysis

  • Principle: This method distinguishes between transcripts originating from the paternal versus the maternal allele, which is essential for studying imprinted genes. It requires a known single nucleotide polymorphism (SNP) between the parental strains (in mouse studies) or in heterozygous human samples.

  • Methodology:

    • RNA Extraction and cDNA Synthesis: Isolate total RNA from the tissue of interest and perform reverse transcription to generate cDNA.

    • PCR Amplification: Amplify a region of the Peg3 transcript that contains a known SNP.

    • Sequence Analysis: Sequence the resulting PCR product using Sanger sequencing.

    • Data Analysis: Examine the sequencing chromatogram at the SNP position. If the gene is monoallelically expressed (imprinted), only one of the two parental bases will be visible. If it is biallelically expressed (loss of imprinting), both bases will be present as a heterozygous peak.

Conclusion and Future Directions

The Peg3 imprinted domain represents a sophisticated locus of epigenetic regulation critical for mammalian development and health. The core imprinting mechanism, centered on the Peg3-DMR, involves a complex interplay of gametic methylation, transcription factor binding, and long-range enhancer interactions. The PEG3 protein itself extends this regulatory network by acting as a transcriptional repressor for a wide array of downstream genes.

Future research will likely focus on further elucidating the complete network of PEG3's downstream targets and understanding how their dysregulation contributes to disease, particularly cancer and metabolic disorders. For drug development professionals, the epigenetic modifications controlling the Peg3 domain, and the pathways modulated by the PEG3 protein, present potential targets for novel therapeutic strategies aimed at restoring normal gene dosage or counteracting the effects of its misexpression.

References

Identifying Novel Protein Interactions with Peg3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of Paternally Expressed Gene 3 (Peg3) protein interactions and detailed methodologies for their identification and characterization. Peg3 is a critical imprinted gene involved in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Understanding its interaction network is paramount for elucidating its role in development and disease, and for the identification of novel therapeutic targets.

Known Protein Interactions of Peg3

Peg3 functions as a scaffold protein and a transcription factor, mediating its effects through a complex network of protein-protein interactions. The following table summarizes the key experimentally validated and computationally predicted interacting partners of Peg3.

Interacting ProteinMethod of IdentificationFunctional Consequence of InteractionReferences
TRAF2 Yeast Two-Hybrid, Co-immunoprecipitationPeg3 associates with TRAF2 to regulate the TNF-NFκB signaling pathway, activating NF-κB.[1]
Siah1a/Siah2 Yeast Two-Hybrid, Co-immunoprecipitationPeg3 cooperates with Siah1a to induce p53-mediated apoptosis. The interaction is also implicated in the degradation of β-catenin.[2]
β-catenin Co-immunoprecipitation, Luciferase Reporter AssayPeg3 binds to β-catenin, promoting its degradation and thereby inhibiting the Wnt signaling pathway.[3]
KAP1 (TRIM28) Not specified in provided abstractsPeg3-driven transcriptional repression may be mediated through its interaction with the co-repressor KAP1.
Msl1/Msl3 Not specified in provided abstractsPeg3 binds to Msl1 and Msl3, components of the MSL complex, potentially influencing histone H4K16 acetylation.
BRCA1 Computational Prediction (STRING)Predicted interaction, functional significance remains to be experimentally validated.
STAT3 Co-immunoprecipitationSTAT3 was identified as a potential Peg3 interacting protein in mouse embryonic fibroblast cells.[3]

Experimental Protocols for Identifying Peg3 Interactions

The identification and validation of novel protein interactions with Peg3 require a combination of in vivo, in vitro, and in silico approaches. Below are detailed protocols for key experimental techniques that have been successfully employed to study the Peg3 interactome.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method to screen for novel protein-protein interactions in a high-throughput manner.

Workflow for Yeast Two-Hybrid Screening:

Y2H_Workflow cluster_prep Bait and Prey Preparation cluster_screen Y2H Screening cluster_validation Hit Validation Bait_Construction Construct Peg3 'bait' plasmid (e.g., pGBKT7-Peg3) Transformation Co-transform yeast (e.g., AH109) with bait and prey plasmids Bait_Construction->Transformation Prey_Construction Prepare cDNA library 'prey' plasmids (e.g., pGADT7-cDNA) Prey_Construction->Transformation Selection Plate on selective media (-Leu, -Trp, -His, -Ade) Transformation->Selection Reporter_Assay Perform reporter gene assay (e.g., β-galactosidase) Selection->Reporter_Assay Sequencing Sequence positive prey plasmids Reporter_Assay->Sequencing Bioinformatics Identify interacting proteins (BLAST) Sequencing->Bioinformatics Validation Validate interactions with Co-IP or other methods Bioinformatics->Validation

Caption: Workflow for identifying Peg3 protein interactions using the Yeast Two-Hybrid system.

Detailed Protocol:

  • Bait Plasmid Construction:

    • The full-length coding sequence of human or mouse Peg3 is cloned into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

    • Ensure the Peg3 coding sequence is in-frame with the GAL4 BD.

    • Verify the construct by sequencing.

  • Yeast Transformation and Auto-activation Test:

    • Transform the bait plasmid into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

    • Plate the transformed yeast on SD/-Trp medium to select for colonies containing the bait plasmid.

    • Test for auto-activation by plating the bait-containing yeast on SD/-Trp/-His and SD/-Trp/-His/-Ade media. The bait should not activate the reporter genes on its own. If it does, a different bait construct (e.g., a truncated version of Peg3) may be necessary.

  • Library Screening:

    • A pre-transformed cDNA library (e.g., from a relevant tissue or cell line) in a GAL4 activation domain (AD) vector (e.g., pGADT7) is mated with the yeast strain containing the Peg3 bait.

    • Alternatively, the library plasmids can be transformed into the bait-containing yeast strain.

    • Plate the mated/transformed yeast on high-stringency selective medium (e.g., SD/-Leu/-Trp/-His/-Ade) to select for colonies where a protein-protein interaction is occurring.

  • Hit Confirmation and Identification:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Transform the isolated prey plasmids into E. coli for amplification.

    • Sequence the prey plasmids to identify the cDNA inserts.

    • Use BLAST to identify the proteins corresponding to the cDNA sequences.

  • Validation of Interactions:

    • Co-transform the identified prey plasmid and the bait plasmid into yeast and re-streak on selective media to confirm the interaction.

    • Perform a β-galactosidase assay for quantitative assessment of the interaction strength.

    • Crucially, validate the interaction using an independent method such as co-immunoprecipitation.

Co-immunoprecipitation (Co-IP)

Co-IP is a widely used technique to validate protein-protein interactions in a more physiological context using mammalian cells.

Workflow for Co-immunoprecipitation:

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture Culture cells expressing Peg3 and potential interactor Lysis Lyse cells under non-denaturing conditions Cell_Culture->Lysis Antibody_Incubation Incubate lysate with anti-Peg3 antibody Lysis->Antibody_Incubation Bead_Capture Capture antibody-protein complexes with beads Antibody_Incubation->Bead_Capture Washing Wash beads to remove non-specific binders Bead_Capture->Washing Elution Elute protein complexes Washing->Elution Western_Blot Detect interacting protein by Western Blot Elution->Western_Blot Mass_Spec Identify novel interactors by Mass Spectrometry Elution->Mass_Spec

Caption: General workflow for Co-immunoprecipitation to validate or identify Peg3 protein interactions.

Detailed Protocol:

  • Cell Culture and Lysis:

    • Culture a cell line that endogenously expresses Peg3 or transiently transfect cells with expression vectors for tagged Peg3 (e.g., HA-Peg3 or FLAG-Peg3) and the potential interacting protein.

    • Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with reduced detergent concentrations or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice and then centrifuge to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an anti-Peg3 antibody (or an antibody against the tag) overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-4 hours at 4°C to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or by using a low pH elution buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • For validation of a known interaction, perform a Western blot using an antibody against the co-immunoprecipitated protein.

    • To identify novel interactors, the eluted proteins can be analyzed by mass spectrometry.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic regions to which a DNA-binding protein like Peg3 binds, thereby revealing its direct downstream target genes.

Workflow for ChIP-seq:

ChIP_Seq_Workflow cluster_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis Sequencing and Analysis Crosslinking Crosslink proteins to DNA with formaldehyde Chromatin_Shearing Shear chromatin by sonication or enzymatic digestion Crosslinking->Chromatin_Shearing IP_Step Immunoprecipitate with anti-Peg3 antibody Chromatin_Shearing->IP_Step Reverse_Crosslinking Reverse crosslinks and purify DNA IP_Step->Reverse_Crosslinking Library_Prep Prepare sequencing library Reverse_Crosslinking->Library_Prep Sequencing High-throughput sequencing Library_Prep->Sequencing Data_Analysis Map reads, call peaks, and identify target genes Sequencing->Data_Analysis

Caption: Workflow for identifying Peg3 genomic binding sites using ChIP-seq.

Detailed Protocol:

  • Chromatin Preparation:

    • Crosslink protein-DNA complexes in cultured cells or tissues with formaldehyde.

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion (e.g., with micrococcal nuclease).

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-Peg3 antibody overnight at 4°C.

    • Capture the antibody-chromatin complexes with protein A/G beads.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • DNA Purification and Sequencing:

    • Elute the chromatin from the beads and reverse the crosslinks by heating in the presence of a high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based method.

    • Prepare a DNA library for high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Use peak-calling algorithms to identify genomic regions enriched for Peg3 binding.

    • Annotate the peaks to identify the nearest genes, which are potential direct targets of Peg3.

Signaling Pathways Involving Peg3

Peg3 is implicated in several key signaling pathways that regulate cell fate. Understanding these pathways provides a functional context for its protein interactions.

Wnt/β-catenin Signaling Pathway

Peg3 acts as a negative regulator of the Wnt signaling pathway.[3]

Wnt_Signaling Peg3 Peg3 beta_catenin β-catenin Peg3->beta_catenin binds Siah1 Siah1 Peg3->Siah1 cooperates with Degradation Proteasomal Degradation beta_catenin->Degradation Wnt_Signaling Wnt Signaling (TCF/LEF target genes) beta_catenin->Wnt_Signaling Siah1->beta_catenin binds

Caption: Peg3 inhibits Wnt signaling by promoting the degradation of β-catenin.

p53-mediated Apoptosis

Peg3 is a downstream effector in the p53-mediated apoptotic pathway.[2]

p53_Apoptosis p53 p53 Peg3 Peg3 p53->Peg3 induces Siah1a Siah1a p53->Siah1a induces Peg3->Siah1a interacts with Apoptosis Apoptosis Peg3->Apoptosis Siah1a->Apoptosis

Caption: Peg3 and Siah1a cooperate to mediate p53-induced apoptosis.

Conclusion

The study of Peg3 protein interactions is crucial for a complete understanding of its diverse biological functions. This guide provides a framework for researchers to explore the Peg3 interactome, from identifying novel binding partners to placing these interactions within the context of established signaling pathways. The detailed protocols and workflows serve as a starting point for designing and executing experiments aimed at unraveling the complex molecular network orchestrated by Peg3. Future research in this area will undoubtedly shed more light on the role of Peg3 in human health and disease, potentially leading to the development of new therapeutic strategies.

References

Navigating Aqueous Environments: A Technical Guide to the Solubility of Ph-PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspect of aqueous solubility for Phenyl-Triethylene Glycol (Ph-PEG3) linkers. These linkers are increasingly pivotal in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Understanding their behavior in aqueous solutions is paramount for successful formulation, bioavailability, and overall therapeutic efficacy. While specific quantitative solubility data for every this compound derivative is not always publicly available, this guide synthesizes established principles of PEG chemistry and provides a framework for predicting and determining solubility.

Core Concepts: Understanding the this compound Structure and its Influence on Solubility

The this compound linker combines two key structural motifs: a hydrophobic phenyl group and a hydrophilic triethylene glycol (PEG3) chain. This amphiphilic nature dictates its interaction with aqueous media.

  • The Hydrophilic Engine: Triethylene Glycol (PEG3) The PEG3 portion, consisting of three repeating ethylene glycol units, is the primary driver of aqueous solubility. The ether oxygens in the PEG chain readily form hydrogen bonds with water molecules, creating a hydration shell that facilitates dissolution.[1][2] Generally, the inclusion of PEG chains in a molecule enhances its water solubility.[2][3]

  • The Hydrophobic Anchor: The Phenyl Group The phenyl group is inherently hydrophobic and tends to reduce aqueous solubility.[4] Its presence can lead to intermolecular interactions (π-stacking) that may favor aggregation over dissolution in water. The overall solubility of a this compound linker is therefore a balance between the solubilizing effect of the PEG chain and the hydrophobicity of the phenyl group.

  • The Impact of Terminal Functional Groups The functional groups at the termini of the this compound linker play a significant role in modulating its aqueous solubility. These groups are essential for conjugation to biomolecules and can dramatically alter the overall physicochemical properties of the linker. Hydrophilic functional groups like carboxylic acids (-COOH) and amines (-NH2) can be ionized at physiological pH, which generally increases water solubility.[5] Conversely, large, nonpolar protecting groups or hydrophobic therapeutic payloads conjugated to the linker can decrease its aqueous solubility.[6]

Quantitative Solubility Data: A Comparative Overview

Precise quantitative solubility values for specific this compound linkers are often proprietary or not widely published. However, based on the principles outlined above and data from analogous compounds, we can construct a qualitative and semi-quantitative comparison.

Linker TypeTerminal Functional GroupExpected Aqueous SolubilityRationale
This compound-OH Hydroxyl (-OH)Moderate to HighThe hydroxyl group is polar and can participate in hydrogen bonding, contributing to solubility. The overall solubility will be a balance between the hydrophilic PEG chain and the hydrophobic phenyl group.
This compound-COOH Carboxylic Acid (-COOH)High (pH-dependent)The carboxylic acid can be deprotonated to a carboxylate at neutral or basic pH, significantly increasing polarity and aqueous solubility.[5]
This compound-NH2 Amine (-NH2)High (pH-dependent)The amine group can be protonated at acidic pH to form a charged ammonium salt, which enhances water solubility.[5]
This compound-N3 Azide (-N3)ModerateThe azide group is relatively polar but does not ionize. Its contribution to solubility is less pronounced than that of a carboxylic acid or amine.
This compound-Alkyne Terminal AlkyneModerate to LowThe terminal alkyne is a nonpolar functional group and may slightly decrease aqueous solubility compared to a hydroxyl-terminated counterpart.
Functionalized this compound e.g., with a hydrophobic drugLow to Very LowThe solubility of the conjugate will be heavily influenced, and often dominated, by the properties of the attached hydrophobic molecule.[6]

Note: "High" solubility generally implies solubility in the mg/mL to tens of mg/mL range, "Moderate" in the hundreds of µg/mL to low mg/mL range, and "Low" in the µg/mL range or lower. These are estimations and actual values must be determined experimentally.

Experimental Protocol: Determining Aqueous Solubility

A robust and reproducible method for determining the aqueous solubility of a this compound linker is crucial for its application in drug development. The equilibrium solubility shake-flask method followed by a suitable analytical quantification technique is a widely accepted approach.

Materials and Equipment
  • This compound linker of interest

  • Deionized water (Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other aqueous buffers as required (e.g., citrate, acetate)

  • Organic solvent for stock solution (e.g., DMSO, ethanol)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, CAD) or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of the this compound linker (e.g., 2-5 mg) into a clean glass vial.

    • Add a precise volume of the desired aqueous solvent (e.g., 1 mL of PBS, pH 7.4).

    • Tightly cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the incubation period, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

    • Carefully aspirate the supernatant, taking care not to disturb the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This filtered solution represents the saturated solution.

  • Quantification:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of the this compound linker of known concentrations in the same aqueous solvent. This is typically done by dissolving a known mass of the compound in a minimal amount of a water-miscible organic solvent (like DMSO) and then serially diluting it with the aqueous buffer.

    • Analysis:

      • HPLC Method: Inject the filtered saturated solution and the standard solutions onto an appropriate HPLC column (e.g., a C18 column). Develop a suitable gradient elution method. The concentration of the this compound linker in the saturated solution is determined by comparing its peak area to the calibration curve generated from the standard solutions.[7][8]

      • UV-Vis Spectrophotometry: If the this compound linker has a suitable chromophore (the phenyl group provides UV absorbance), measure the absorbance of the filtered saturated solution and the standard solutions at the wavelength of maximum absorbance (λmax). Calculate the concentration using the calibration curve (Beer-Lambert Law).

    • Calculation: The aqueous solubility is expressed as the concentration of the this compound linker in the saturated solution (e.g., in mg/mL or mM).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the aqueous solubility of a this compound linker.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_process Sample Processing cluster_quant Quantification weigh Weigh excess This compound linker add_solvent Add precise volume of aqueous solvent weigh->add_solvent vortex Vortex vigorously add_solvent->vortex incubate Incubate with shaking (24-48h at constant T) vortex->incubate centrifuge Centrifuge to pellet excess solid incubate->centrifuge aspirate Aspirate supernatant centrifuge->aspirate filter Filter supernatant (0.22 µm filter) aspirate->filter analyze Analyze by HPLC or UV-Vis filter->analyze standards Prepare standard solutions standards->analyze calculate Calculate solubility analyze->calculate

Caption: Experimental workflow for determining the aqueous solubility of this compound linkers.

Conclusion

The aqueous solubility of this compound linkers is a multifaceted property governed by the interplay between the hydrophilic PEG chain, the hydrophobic phenyl group, and the nature of the terminal functional groups. While the inherent hydrophilicity of the PEG component provides a strong foundation for water solubility, the presence of the phenyl ring and any conjugated hydrophobic moieties necessitates careful experimental evaluation. The provided technical guide offers a framework for understanding, predicting, and quantifying the aqueous solubility of these critical components in modern drug development, empowering researchers to make informed decisions in the design and formulation of next-generation therapeutics.

References

The Dual Faces of Ph-PEG3 in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The term "Ph-PEG3" presents a notable ambiguity in the landscape of biomedical research, referring to two distinct yet significant entities in drug discovery. The first is a family of phenyl-containing triethylene glycol (PEG3) linkers, instrumental in the design of advanced therapeutic conjugates. The second is Paternally Expressed Gene 3 (Peg3), a critical regulator of cellular signaling pathways with profound implications for oncology and metabolic diseases. This technical guide provides an in-depth exploration of both, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential applications, underlying mechanisms, and associated experimental methodologies.

Section 1: this compound Linkers in Advanced Drug Conjugates

Phenyl-containing triethylene glycol (this compound) derivatives are versatile chemical linkers that play a crucial role in the development of sophisticated drug delivery systems and novel therapeutic modalities. Their unique structure, combining a hydrophilic PEG chain with a rigid phenyl group, offers a balance of solubility, stability, and precise spatial orientation. These linkers are integral components of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized nanoparticles.

Core Applications in Drug Discovery
  • PROTACs: this compound linkers are utilized in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2] The linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target. The length and composition of the PEG linker are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

  • Antibody-Drug Conjugates (ADCs): In ADCs, this compound linkers can be used to attach potent cytotoxic drugs to monoclonal antibodies. The PEG component enhances the solubility and pharmacokinetic properties of the ADC, while the phenyl group can provide a stable attachment point.

  • Bioconjugation and Surface Modification: These linkers, functionalized with reactive groups such as azides, amines, or aldehydes, are employed for the bioconjugation of proteins, peptides, and oligonucleotides.[3][4] They are also used to modify the surface of nanoparticles, improving their stability and biocompatibility for drug delivery applications.[5] For instance, Ald-Ph-PEG3-azide is a heterobifunctional linker that allows for Schiff base formation with amines and click chemistry reactions with alkynes, making it valuable for creating multifunctional probes and drug delivery systems.[6]

Quantitative Data Summary

The following table summarizes the key properties of representative this compound linker derivatives.

PropertyThis compound[1][7]Ald-Ph-PEG3-azide[3][6]Ald-Ph-PEG3-amine TFA salt[4]PEG3-(CH2CO2H)2[8]
Chemical Formula C12H18O4C16H22N4O5C16H24N2O5C8H14O7
Molecular Weight 226.27 g/mol 350.4 g/mol 324.4 g/mol 222.2 g/mol
CAS Number 7204-16-21807540-88-01404111-56-313887-98-4
Purity Not specified≥95%≥95%≥98%
Solubility Not specifiedDMSO, DCM, DMFNot specifiedWater, DMSO, DCM, DMF
Storage Condition -20°C (long term)-20°C-20°C-20°C
Experimental Protocols

General Protocol for Antibody Conjugation using Propargyl-PEG3-acid:

This protocol outlines the labeling of a cell surface protein using an antibody conjugated with Propargyl-PEG3-acid, followed by a click reaction with a fluorescent azide.[9]

  • Activation of Propargyl-PEG3-acid:

    • React the carboxylic acid of Propargyl-PEG3-acid with EDC and NHS in MES buffer (pH 6.0) for 15-30 minutes at room temperature.[9]

  • Antibody Conjugation:

    • Add the activated Propargyl-PEG3-acid to a solution of the antibody in PBS (pH 7.4). A starting molar ratio of 10:1 (linker:antibody) is recommended.[9]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[9]

    • Purify the conjugated antibody using a desalting column.[9]

  • Cell Labeling and Click Reaction:

    • Incubate live cells with the propargylated antibody for 1 hour at 37°C.[9]

    • Wash the cells with DPBS to remove unbound antibody.[9]

    • Perform the click reaction by adding a cocktail containing a fluorescent azide to the cells.[9]

Visualization of Experimental Workflow

experimental_workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Antibody Conjugation cluster_purification Step 3: Purification cluster_labeling Step 4: Cell Labeling & Click Reaction A Propargyl-PEG3-acid C Activated Linker A->C 15-30 min, RT B EDC, NHS in MES Buffer B->C E Propargylated Antibody C->E 2-4h RT or O/N 4°C D Antibody in PBS D->E F Desalting Column E->F G Purified Conjugate F->G I Labeled Cells G->I Incubate 1h, 37°C H Live Cells H->I K Fluorescently Labeled Cells I->K J Fluorescent Azide J->K Click Reaction

Caption: Workflow for antibody conjugation and cell labeling using a PEG3 linker.

Section 2: The Imprinted Gene Peg3 as a Therapeutic Target

Paternally Expressed Gene 3 (Peg3) is an imprinted gene that encodes a large zinc-finger protein.[10] It is a critical regulator of several signaling pathways and has been implicated in cancer, metabolic diseases, and developmental processes. As such, Peg3 and its associated pathways represent a promising area for drug discovery.

Role in Signaling Pathways and Disease
  • TNF-NFκB Pathway: Peg3 has been shown to associate with TRAF2, a key mediator of TNF receptor signaling.[10] This interaction leads to the activation of the NFκB pathway. A truncated Peg3 containing the TRAF2 interaction site can abolish NFκB activation by TNF, highlighting Peg3 as a regulator of the TNF response.[10]

  • Wnt/β-catenin Pathway: Peg3 inhibits Wnt signaling by binding to β-catenin and promoting its degradation through a p53/Siah1-dependent pathway.[11] In gliomas, hypermethylation of the PEG3 promoter leads to decreased expression, which in turn increases β-catenin levels, promoting proliferation and inhibiting apoptosis.[11] This suggests that restoring Peg3 function could be a therapeutic strategy for certain cancers.

  • Lipogenesis: Peg3 is involved in the regulation of lipid metabolism.[12] It acts as a transcriptional repressor for key genes in lipogenesis, such as Acly, Fasn, and Hmgcr, by binding to their promoter regions.[13] Dysregulation of Peg3 can therefore contribute to metabolic disorders.

Potential as a Drug Target

The multifaceted role of Peg3 in cellular signaling makes it an attractive, albeit challenging, drug target. Strategies could include:

  • Modulating Peg3 Expression: For diseases like glioma where Peg3 expression is silenced, developing small molecules to reactivate its expression could be a viable therapeutic approach.

  • Targeting Peg3 Interactions: Designing molecules that disrupt the interaction of Peg3 with its binding partners, such as TRAF2 or β-catenin, could modulate the activity of their respective pathways.

  • Downstream Intervention: Targeting the downstream effectors of Peg3 signaling, such as the key enzymes in the lipogenesis pathway, could be an alternative strategy for metabolic diseases.

Signaling Pathway Diagrams

tnf_nfkb_pathway TNF TNFα TNFR TNFR2 TNF->TNFR TRAF2 TRAF2 TNFR->TRAF2 IKK IKK Complex TRAF2->IKK Peg3 Peg3 Peg3->TRAF2 associates with IkappaB IκB IKK->IkappaB phosphorylates NFkB NFκB IkappaB->NFkB Nucleus Nucleus IkappaB->Nucleus NFkB->Nucleus translocates Gene Gene Expression (Inflammation, Survival)

Caption: Peg3's role in the TNF-NFκB signaling pathway.

wnt_pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Proteasome Proteasomal Degradation beta_catenin->Proteasome Nucleus Nucleus beta_catenin->Nucleus translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activates Peg3 Peg3 Peg3->beta_catenin binds to p53 p53 Peg3->p53 Siah1 Siah1 p53->Siah1 activates Siah1->beta_catenin promotes degradation Gene Target Gene Expression TCF_LEF->Gene

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Ph-PEG3-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing Ph-PEG3-N3, a heterobifunctional linker designed for bioorthogonal "click" chemistry applications. This document is intended to guide researchers through the process of conjugating a cytotoxic payload to a monoclonal antibody (mAb) to create a targeted therapeutic.

Introduction to this compound-N3 Linker

This compound-N3 is a state-of-the-art linker that incorporates a phenyl group for attachment to the antibody, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal azide (N3) group for conjugation to a drug molecule. The PEG spacer enhances the solubility and stability of the resulting ADC, potentially reducing aggregation and improving pharmacokinetic properties. The azide group allows for a highly specific and efficient conjugation to an alkyne-functionalized payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[1][2][3] This "click chemistry" approach offers precise control over the conjugation process, leading to more homogeneous ADC populations.[1][]

The synthesis of an ADC using this compound-N3 is typically a two-step process:

  • Antibody Modification: The phenyl group of the this compound-N3 linker, assumed here to be functionalized with a carboxylic acid (Ph-COOH), is activated and reacted with the primary amine groups of lysine residues on the antibody surface. This forms a stable amide bond, yielding an azide-functionalized antibody (mAb-N3).

  • Payload Conjugation (Click Chemistry): The azide-modified antibody is then conjugated to an alkyne-functionalized cytotoxic drug (alkyne-payload) using a click chemistry reaction. This results in the final ADC.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of an ADC using a this compound-N3 linker. These values are illustrative and may require optimization for specific antibody-drug combinations.

Table 1: Reaction Parameters for Antibody Modification

ParameterRecommended RangePurpose
Linker:Antibody Molar Ratio5:1 to 20:1To control the average Drug-to-Antibody Ratio (DAR).
EDC Molar Excess (to linker)2 to 5-foldActivates the carboxylic acid on the linker for reaction with amines.
Sulfo-NHS Molar Excess (to linker)1.5 to 3-foldStabilizes the activated linker, improving conjugation efficiency.
Reaction BufferBorate Buffer, pH 8.5Optimal pH for the reaction between NHS esters and primary amines.[5]
Reaction TemperatureRoom TemperatureA mild condition to prevent antibody denaturation.[5]
Reaction Time1-2 hoursSufficient for conjugation without significant hydrolysis of the activated linker.[5]

Table 2: Reaction Parameters for Payload Conjugation (CuAAC)

ParameterRecommended Concentration/RatioPurpose
mAb-N3 Concentration2-5 mg/mLOptimal concentration for efficient conjugation.
Alkyne-Payload Molar Excess (to mAb)1.5 to 5-foldDrives the reaction to completion.
Copper(II) Sulfate (CuSO₄)0.5-1 mMSource of the copper(I) catalyst.
Ligand (e.g., THPTA)5-fold molar excess to CuSO₄Stabilizes the copper(I) catalyst and prevents antibody precipitation.[6]
Reducing Agent (e.g., Sodium Ascorbate)5-10 mMReduces Cu(II) to the active Cu(I) state.
Reaction TemperatureRoom TemperatureMild condition suitable for the click reaction.
Reaction Time4-12 hoursTypical duration for achieving high conjugation efficiency.

Table 3: ADC Characterization

ParameterTypical ResultMethod
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.5Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy
Monomer Purity> 95%Size-Exclusion Chromatography (SEC)[7]
Free Drug Level< 1%Reversed-Phase HPLC (RP-HPLC)[7]
In Vitro Cytotoxicity (IC50)Low nanomolar rangeCell-based viability assays (e.g., MTT, CellTiter-Glo)
Antigen Binding Affinity (KD)Comparable to unmodified antibodySurface Plasmon Resonance (SPR) or ELISA

Experimental Protocols

This protocol describes the functionalization of a monoclonal antibody with azide groups by reacting lysine residues with an activated this compound-N3 linker (assuming a carboxylic acid functional group on the phenyl ring).

Materials:

  • Monoclonal Antibody (mAb)

  • This compound-N3 (with a terminal carboxylic acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: Borate Buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.

  • Linker Activation:

    • Immediately before use, prepare a 100 mM stock solution of this compound-N3 in anhydrous DMF or DMSO.

    • In a separate tube, prepare a fresh solution of EDC (e.g., 200 mM) and Sulfo-NHS (e.g., 200 mM) in DMF or DMSO.

    • In a reaction tube, add the desired molar excess of this compound-N3 (e.g., 10-fold molar excess relative to the antibody).

    • To the linker solution, add a 2-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS (relative to the linker).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated linker solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

    • Purify the azide-modified antibody (mAb-N3) using a desalting column to remove excess linker and reaction by-products.

  • Characterization:

    • Determine the protein concentration of the purified mAb-N3 using a BCA assay or by measuring absorbance at 280 nm.

    • The purified mAb-N3 can be stored at 4°C for immediate use or at -80°C for long-term storage.

This protocol details the conjugation of an alkyne-functionalized payload to the azide-modified antibody (mAb-N3).

Materials:

  • Purified mAb-N3 (from Protocol 1)

  • Alkyne-Payload (e.g., Alkyne-MMAE) dissolved in DMSO

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Reducing Agent: Sodium Ascorbate solution (e.g., 100 mM in water, prepared fresh)

  • Reaction Buffer: PBS, pH 7.4

  • Purification columns (e.g., SEC or HIC)

Procedure:

  • Reaction Setup:

    • In a reaction tube, dilute the mAb-N3 to a final concentration of 2-5 mg/mL in Reaction Buffer.

    • Add the Alkyne-Payload to the mAb-N3 solution. A 1.5 to 5-fold molar excess of the payload is typically used.

  • Catalyst Preparation and Addition:

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.

    • Add the freshly prepared Sodium Ascorbate solution to the antibody/payload mixture.

    • Add the catalyst premix to the antibody/payload mixture. A final copper concentration of 0.5-1 mM is typical.

  • Conjugation Reaction:

    • Incubate the reaction mixture for 4-12 hours at room temperature, protected from light.

  • Purification of the ADC:

    • Purify the ADC from excess payload and reaction components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[7] HIC is particularly useful for separating ADC species with different drug-to-antibody ratios.

  • ADC Characterization:

    • Analyze the purified ADC to determine the average DAR, purity, and presence of aggregates using HIC and SEC, respectively.[7]

    • Confirm the identity and integrity of the ADC by mass spectrometry.

    • Assess the biological activity of the ADC through antigen-binding assays and in vitro cytotoxicity studies.

Visualizations

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) antibody_modification Antibody Modification mAb->antibody_modification linker_activation Linker Activation (this compound-N3 + EDC/Sulfo-NHS) linker_activation->antibody_modification mAb_N3 Azide-Modified Antibody (mAb-N3) antibody_modification->mAb_N3 purification1 Purification (Desalting Column) mAb_N3->purification1 click_reaction Click Chemistry (CuAAC) purification1->click_reaction alkyne_payload Alkyne-Functionalized Payload alkyne_payload->click_reaction crude_adc Crude ADC click_reaction->crude_adc purification2 Purification (SEC/HIC) crude_adc->purification2 final_adc Purified ADC purification2->final_adc characterization Characterization (DAR, Purity, Activity) final_adc->characterization

Caption: Workflow for ADC synthesis using this compound-N3.

ADC_Mechanism_of_Action adc Antibody-Drug Conjugate (ADC) binding Binding adc->binding receptor Tumor Cell Surface Antigen/Receptor receptor->binding internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome Fusion degradation Antibody Degradation lysosome->degradation drug_release Drug Release degradation->drug_release cytoplasm Cytoplasm drug_release->cytoplasm drug Free Drug drug_release->drug target Intracellular Target (e.g., DNA, Tubulin) drug->target apoptosis Apoptosis (Cell Death) target->apoptosis

Caption: Generalized mechanism of action for an ADC.

Conclusion

The this compound-N3 linker offers a robust and efficient method for the synthesis of antibody-drug conjugates. The protocols outlined in these application notes provide a comprehensive framework for the modification of antibodies, conjugation of payloads via click chemistry, and subsequent characterization of the final ADC product. Proper execution of these methods and careful optimization of reaction conditions will enable the development of potent and specific antibody-drug conjugates for therapeutic applications.

References

Application Notes and Protocols for Generation of a Peg3 Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Paternally expressed gene 3 (Peg3) is a fascinating imprinted gene, meaning its expression is determined by its parental origin, with only the paternal allele being active.[1] This gene encodes a large zinc-finger protein that functions as a DNA-binding protein and a transcriptional repressor.[2] Peg3 plays a crucial role in various biological processes, including the regulation of fetal growth rates and maternal nurturing behaviors.[2] Studies have implicated Peg3 in critical signaling pathways such as the TNF-NFκB, p53, and Wnt pathways, highlighting its importance in cell proliferation, differentiation, and apoptosis.[3][4]

The generation of Peg3 knockout (KO) mouse models has been instrumental in elucidating its diverse functions. These models have demonstrated that the absence of functional Peg3 leads to a range of phenotypes, including postnatal growth deficits, sexually dimorphic effects on metabolism and behavior, and impaired maternal care.[5][6] For instance, Peg3-deficient fetuses are often born at a lower birth weight and this deficit can persist into adulthood.[6] Furthermore, male knockout mice may accumulate more body fat, while females can exhibit deficits in pup retrieval and nest building.[6]

This document provides a comprehensive guide for the generation and characterization of a Peg3 knockout mouse model using the CRISPR/Cas9 system. It includes detailed experimental protocols, data presentation of expected phenotypes, and visualizations of the relevant signaling pathways and experimental workflows.

II. Quantitative Data Summary

The following tables summarize quantitative data from studies on Peg3 knockout mice, providing expected phenotypic outcomes.

Table 1: Reproductive and Growth Phenotypes in Peg3 Knockout Mice

PhenotypeGenotype/ConditionObservationReference
Litter Size Female heterozygotes for a Peg3 mutant alleleReduced litter sizes compared to wild-type littermates.[7]
Breeding between U1 promoter deletion heterozygotes and Peg3-DMR deletion heterozygotesAverage litter size of 8.72 pups.[8]
Fetal/Placental Weight Peg3 KO at E14.5No significant difference in fetal weights.[3]
Peg3 KO at E14.5Placental weights are 18-20% lighter than wild-type.[3]
Postnatal Growth Paternally inherited Peg3 mutant allelePostnatal deficits in GH/IGF dependent growth before weaning.[5]
Adult Peg3-deficient miceRetain a weight deficit into adulthood.[6]

Table 2: Placental Cellularity in Peg3 Knockout Mice at E14.5

Cell TypeGenotype/ConditionObservationReference
Spongiotrophoblast Cells Male Peg3 KO50% fewer cells compared to wild-type males.[3]
Female Peg3 KO37% fewer cells compared to wild-type females.[3]
Glycogen Cells Male Peg3 KO40% fewer cells compared to wild-type males.[3]
Female Peg3 KO30% fewer cells compared to wild-type females.[3]
Junctional Zone Area Male Peg3 KO34% smaller than wild-type male placenta.[3]
Female Peg3 KO19% smaller than wild-type female placenta.[3]

III. Experimental Protocols

A. Generation of Peg3 Knockout Mice using CRISPR/Cas9

This protocol outlines the generation of Peg3 knockout mice by introducing a frameshift mutation in a constitutive exon using CRISPR/Cas9 technology.

1. Guide RNA (gRNA) Design and Synthesis:

  • Target Selection: Identify a suitable target sequence in an early constitutive exon of the mouse Peg3 gene. Targeting an early exon is more likely to result in a loss-of-function mutation.

  • gRNA Design: Utilize online CRISPR design tools to identify potential 20-nucleotide gRNA sequences that precede a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). The design tools will also help in minimizing off-target effects.

  • Synthesis: Synthesize the designed gRNA(s) using commercially available kits or services. It is recommended to test multiple gRNAs for cleavage efficiency.

2. In Vitro Validation of gRNA Efficiency:

  • Cell Culture and Transfection: Transfect a mouse cell line (e.g., Neuro-2a) with plasmids encoding Cas9 and the designed gRNA.

  • Genomic DNA Extraction: After 48-72 hours, extract genomic DNA from the transfected cells.

  • T7 Endonuclease I (T7E1) Assay:

    • Amplify the target region of the Peg3 gene by PCR using the extracted genomic DNA.

    • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.

    • Treat the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched DNA.

    • Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.

3. Microinjection into Mouse Zygotes:

  • Preparation of Injection Mix: Prepare a microinjection mix containing Cas9 mRNA and the validated gRNA(s).

  • Zygote Collection: Collect zygotes from superovulated female mice (e.g., C57BL/6 strain).

  • Microinjection: Microinject the Cas9 mRNA and gRNA mix into the cytoplasm or pronucleus of the collected zygotes.

  • Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.

4. Identification of Founder Mice:

  • Genotyping: Once the pups are born, perform genotyping to identify founder mice carrying the desired mutation.

    • Extract genomic DNA from tail biopsies.

    • PCR amplify the target region of the Peg3 gene.

    • Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.

5. Germline Transmission:

  • Breed the identified founder mice with wild-type mice to establish germline transmission of the Peg3 knockout allele.

B. Genotyping Protocol for Peg3 Knockout Mice

This PCR-based protocol is for genotyping offspring to identify wild-type, heterozygous, and homozygous knockout mice. Primer design will be dependent on the specific mutation created. For a deletion mutant, primers flanking the deletion can be used. For indel mutations, PCR followed by sequencing or a restriction digest of a site that is created or destroyed by the mutation can be used.

Example Genotyping Strategy for a Deletion Mutant:

  • Primer Design: Design a three-primer PCR strategy.

    • A forward primer upstream of the deleted region.

    • A reverse primer within the deleted region.

    • A second reverse primer downstream of the deleted region.

  • PCR Reaction:

    • Set up a PCR reaction with genomic DNA from a tail biopsy and all three primers.

  • Expected Results on Agarose Gel:

    • Wild-type (+/+): A single band corresponding to the product of the forward and internal reverse primers.

    • Heterozygous (+/-): Two bands, one from the wild-type allele and a larger band from the knockout allele (forward and downstream reverse primers).

    • Homozygous (-/-): A single band corresponding to the product of the forward and downstream reverse primers.

Example Primer Set for an existing KO allele (KO2 allele):

  • Primer A: 5'- TGACAAGTGGGCTTGCTGCAG-3'

  • Primer B: 5'-GGATGTAAGATGGAGGCACTGT-3'

  • Primer D: 5'-AGGGGAGAACAGACTACAGA-3'[9]

C. Phenotypic Analysis

A thorough phenotypic analysis should be conducted to characterize the effects of Peg3 knockout.

  • Growth and Development: Monitor body weight from birth to adulthood.

  • Reproduction: Assess fertility of both male and female knockout mice by setting up breeding pairs and recording litter sizes.

  • Maternal Behavior: Observe female knockout mice for nest building, pup retrieval, and nursing behaviors.

  • Metabolic Studies: Measure body composition (fat and lean mass), glucose tolerance, and insulin sensitivity.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess social interaction, anxiety, and cognitive function.

IV. Signaling Pathways and Experimental Workflow Diagrams

A. Experimental Workflow for Peg3 Knockout Mouse Generation

Peg3_KO_Workflow cluster_design Design & Synthesis cluster_validation In Vitro Validation cluster_generation Mouse Generation gRNA_design gRNA Design (Targeting early exon of Peg3) gRNA_synthesis gRNA Synthesis gRNA_design->gRNA_synthesis transfection Transfection into Mouse Cell Line gRNA_synthesis->transfection t7e1 T7E1 Assay transfection->t7e1 microinjection Microinjection into Mouse Zygotes t7e1->microinjection embryo_transfer Embryo Transfer microinjection->embryo_transfer founder_id Founder Identification (Genotyping) embryo_transfer->founder_id germline Germline Transmission founder_id->germline

Caption: Workflow for generating a Peg3 knockout mouse model using CRISPR/Cas9.

B. Peg3 in the TNF-NFκB Signaling Pathway

Peg3_TNF_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNFα TNFR2 TNFR2 TNF->TNFR2 Binds TRAF2 TRAF2 TNFR2->TRAF2 Recruits IKK IKK Complex TRAF2->IKK Activates Peg3 Peg3 Peg3->TRAF2 Associates with IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes

Caption: Peg3's role in the TNF-NFκB signaling pathway.

C. Peg3 in the p53-Mediated Apoptosis Pathway

Peg3_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates Peg3 Peg3 p53->Peg3 Induces expression Siah1a Siah1a p53->Siah1a Induces expression Peg3->Siah1a Cooperates with Bax_cyto Bax (Cytosol) Peg3->Bax_cyto Promotes translocation Apoptosis Apoptosis Peg3->Apoptosis Induces Siah1a->Apoptosis Induces Bax_mito Bax (Mitochondria) Bax_cyto->Bax_mito Bax_mito->Apoptosis Initiates

Caption: Peg3's involvement in p53-mediated apoptosis.

D. Peg3 in the Wnt Signaling Pathway

Peg3_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Beta_Catenin β-catenin Frizzled->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Peg3 Peg3 Peg3->Beta_Catenin Binds to Proteasome Proteasomal Degradation Peg3->Proteasome Promotes p53 p53 p53->Peg3 Induces Siah1 Siah1 p53->Siah1 Induces Siah1->Beta_Catenin Binds to Siah1->Proteasome Promotes Proteasome->Beta_Catenin Degrades Gene_Expression Wnt Target Gene Expression TCF_LEF->Gene_Expression Promotes

Caption: Peg3's inhibitory role in the Wnt signaling pathway.

References

Application Notes and Protocols for Identifying Peg3 Binding Sites via ChIP-seq

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paternally expressed gene 3 (Peg3) is a crucial imprinted transcription factor involved in the regulation of fetal growth, maternal nurturing behaviors, and apoptosis.[1][2][3] Its role in various cellular pathways makes it a significant target for research and therapeutic development. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors like Peg3, providing insights into its regulatory networks. This document provides a detailed protocol for performing ChIP-seq to identify Peg3 binding sites in mammalian tissues and cells.

The protocol incorporates a dual cross-linking strategy to enhance the capture of transient DNA-protein interactions, which is particularly beneficial for transcription factors.[4][5][6][7] Additionally, it outlines the necessary steps for data analysis and quality control to ensure the generation of robust and reliable results.

Data Presentation: Expected Outcomes of Peg3 ChIP-seq

A successful Peg3 ChIP-seq experiment will yield a set of genomic regions enriched for Peg3 binding. The quantitative data from such an experiment should be summarized for clear interpretation and comparison. Below is a template table summarizing key metrics from a hypothetical Peg3 ChIP-seq experiment.

MetricSample 1 (e.g., Wild-Type Tissue)Sample 2 (e.g., Control IgG)
Total Sequencing Reads40 million40 million
Uniquely Mapped Reads36 million (90%)35 million (87.5%)
Number of Peaks Called5,000 - 15,000< 100
Fraction of Reads in Peaks (FRiP)> 5%< 1%
Peak Distribution (Promoter)30-40%N/A
Peak Distribution (Intron)20-30%N/A
Peak Distribution (Intergenic)30-40%N/A
Enriched Motif 1 (p-value)AGTnnCnnnTGGCT (< 1e-10)N/A
Enriched Motif 2 (p-value)GTGGCAGT (< 1e-10)N/A

Experimental Protocols

This section details the step-by-step methodology for performing Peg3 ChIP-seq from mammalian tissue samples.

I. Materials and Reagents

A comprehensive list of necessary buffers and reagents is provided in the Appendix.

II. Antibody Selection and Validation

The success of a ChIP-seq experiment is critically dependent on the specificity and efficiency of the antibody. While several polyclonal antibodies against Peg3 are commercially available, not all are validated for ChIP-seq.

Recommended Antibody:

  • It is crucial to use a ChIP-seq validated antibody for Peg3. If a pre-validated antibody is not available, it is essential to validate a chosen antibody. A recommended starting point is a rabbit polyclonal antibody raised against a specific epitope of the Peg3 protein.

Antibody Validation Protocol:

  • Western Blot: Confirm the antibody recognizes a single band of the correct molecular weight for Peg3 (approximately 200-220 kDa) in whole-cell lysates from a cell line or tissue known to express Peg3.

  • Immunoprecipitation-Western Blot (IP-WB): Perform immunoprecipitation with the Peg3 antibody followed by Western blotting to ensure it can effectively pull down the target protein.

  • ChIP-qPCR: Before proceeding to sequencing, validate the antibody by performing ChIP followed by quantitative PCR (ChIP-qPCR) on a known Peg3 target gene promoter.

III. Experimental Workflow

The overall experimental workflow for Peg3 ChIP-seq is depicted in the diagram below.

ChIP_seq_Workflow Peg3 ChIP-seq Experimental Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_dna_prep DNA Preparation & Sequencing cluster_analysis Data Analysis tissue_homogenization Tissue Homogenization dual_crosslinking Dual Cross-linking (DSG + Formaldehyde) tissue_homogenization->dual_crosslinking cell_lysis Cell Lysis & Nuclei Isolation dual_crosslinking->cell_lysis chromatin_shearing Chromatin Shearing (Sonication) cell_lysis->chromatin_shearing immunoprecipitation Immunoprecipitation with Peg3 Antibody chromatin_shearing->immunoprecipitation immune_complex_capture Immune Complex Capture (Protein A/G beads) immunoprecipitation->immune_complex_capture washes Washes immune_complex_capture->washes elution Elution & Reverse Cross-linking washes->elution dna_purification DNA Purification elution->dna_purification library_preparation Library Preparation dna_purification->library_preparation sequencing Next-Generation Sequencing library_preparation->sequencing quality_control Quality Control (FastQC) sequencing->quality_control alignment Alignment to Reference Genome quality_control->alignment peak_calling Peak Calling (MACS2) alignment->peak_calling downstream_analysis Downstream Analysis (Motif finding, Annotation) peak_calling->downstream_analysis

Caption: A flowchart of the major steps in the Peg3 ChIP-seq protocol.

IV. Detailed Protocol

A. Tissue Preparation and Cross-linking

  • Excise and weigh 20-30 mg of fresh or flash-frozen tissue.

  • Mince the tissue into small pieces on ice.

  • Homogenize the tissue in 1 ml of ice-cold PBS with protease inhibitors.

  • Dual Cross-linking:

    • Add Disuccinimidyl glutarate (DSG) to a final concentration of 2 mM and incubate for 30 minutes at room temperature with gentle rotation.

    • Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Pellet the cells by centrifugation and wash twice with ice-cold PBS.

B. Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in cell lysis buffer and incubate on ice.

  • Isolate nuclei by centrifugation.

  • Resuspend the nuclear pellet in nuclei lysis buffer.

  • Shear the chromatin to an average size of 200-800 bp using a sonicator. Optimization of sonication conditions is critical and should be performed for each new sample type.

  • Clarify the sheared chromatin by centrifugation.

C. Immunoprecipitation

  • Dilute the sheared chromatin with ChIP dilution buffer.

  • Save a 50 µl aliquot as "input" control.

  • Pre-clear the chromatin with Protein A/G magnetic beads.

  • Add 5-10 µg of the validated Peg3 antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

  • For the negative control, use a similar amount of normal rabbit IgG.

  • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

D. Elution, Reverse Cross-linking, and DNA Purification

  • Elute the chromatin from the beads using elution buffer.

  • Reverse the cross-links by adding NaCl and incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

E. Library Preparation and Sequencing

  • Quantify the purified ChIP DNA and input DNA.

  • Prepare sequencing libraries using a commercial kit according to the manufacturer's instructions.

  • Perform single-end or paired-end sequencing on a next-generation sequencing platform. A sequencing depth of at least 20-30 million reads per sample is recommended for transcription factor ChIP-seq.

Data Analysis Workflow

A robust bioinformatics pipeline is essential for extracting meaningful biological insights from ChIP-seq data.

Data_Analysis_Workflow Peg3 ChIP-seq Data Analysis Workflow cluster_raw_data Raw Data Processing cluster_alignment Alignment cluster_peak_calling Peak Calling cluster_downstream Downstream Analysis raw_reads Raw Sequencing Reads (FASTQ) fastqc Quality Control (FastQC) raw_reads->fastqc trimming Adapter & Quality Trimming fastqc->trimming alignment Alignment to Reference Genome (e.g., Bowtie2) trimming->alignment filtering Filtering (Remove duplicates, low quality) alignment->filtering peak_calling Peak Calling vs. Input (MACS2) filtering->peak_calling peak_qc Peak Quality Control peak_calling->peak_qc annotation Peak Annotation (Associate peaks with genes) peak_qc->annotation motif_analysis Motif Analysis (MEME-ChIP) annotation->motif_analysis functional_analysis Functional Analysis (GO, Pathway) annotation->functional_analysis visualization Data Visualization (IGV) motif_analysis->visualization

Caption: A schematic of the bioinformatics workflow for Peg3 ChIP-seq data.

1. Quality Control of Raw Reads:

  • Use tools like FastQC to assess the quality of the raw sequencing reads.

2. Alignment:

  • Align the quality-filtered reads to the appropriate reference genome (e.g., human or mouse) using an aligner such as Bowtie2 or BWA.

3. Peak Calling:

  • Identify regions of significant enrichment (peaks) in the Peg3 ChIP sample compared to the input control using a peak caller like MACS2.[8]

4. Downstream Analysis:

  • Peak Annotation: Annotate the identified peaks to the nearest genes to infer potential regulatory targets.

  • Motif Analysis: Use tools like MEME-ChIP to identify enriched DNA motifs within the peak regions. The identified motifs should be compared to the known Peg3 binding motifs (AGTnnCnnnTGGCT and GTGGCAGT).[1][2][3][9][10]

  • Data Visualization: Visualize the aligned reads and peak locations using a genome browser like the Integrated Genomics Viewer (IGV).

  • Functional Annotation: Perform Gene Ontology (GO) and pathway analysis on the annotated genes to understand the biological processes regulated by Peg3.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low ChIP DNA Yield Inefficient cross-linkingOptimize cross-linking time and formaldehyde concentration.
Inefficient sonicationOptimize sonication to achieve fragments between 200-800 bp.
Poor antibody performanceUse a validated ChIP-grade antibody. Increase antibody amount.
High Background Insufficient washingIncrease the number and stringency of washes.
Too much starting materialReduce the amount of chromatin used for immunoprecipitation.
Non-specific antibody bindingPerform pre-clearing of the chromatin with Protein A/G beads.
No Peaks or Few Peaks Inefficient immunoprecipitationEnsure the antibody is working and use a sufficient amount.
Over-cross-linkingReduce formaldehyde incubation time.
Stringent peak calling parametersAdjust the p-value or q-value threshold in the peak calling software.

Appendix: Buffers and Reagents

  • PBS (Phosphate-Buffered Saline): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4.

  • Protease Inhibitor Cocktail: Commercially available.

  • DSG (Disuccinimidyl glutarate): 20 mM stock in DMSO.

  • Formaldehyde (37%): Molecular biology grade.

  • Glycine: 2.5 M stock.

  • Cell Lysis Buffer: 5 mM PIPES (pH 8.0), 85 mM KCl, 0.5% NP-40, with protease inhibitors.

  • Nuclei Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, with protease inhibitors.

  • ChIP Dilution Buffer: 16.7 mM Tris-HCl (pH 8.0), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, with protease inhibitors.

  • Low Salt Wash Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.

  • High Salt Wash Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.

  • LiCl Wash Buffer: 10 mM Tris-HCl (pH 8.0), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% deoxycholic acid.

  • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.

  • Elution Buffer: 100 mM NaHCO3, 1% SDS.

References

Application of Ph-PEG3 in PROTAC Linker Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[4][5]

Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their ability to enhance hydrophilicity, improve pharmacokinetic profiles, and provide synthetic tractability.[3][4] The Ph-PEG3 linker, characterized by a phenyl group and a three-unit polyethylene glycol chain, offers a unique combination of rigidity from the phenyl ring and flexibility from the PEG chain. This balance can be crucial for optimizing the geometry of the ternary complex, a key factor for efficient ubiquitination and subsequent degradation of the target protein.[4]

This document provides detailed application notes and protocols for the use of this compound and similar PEG-based linkers in PROTAC design and evaluation.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length and composition of the PEG linker are critical parameters that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where ubiquitination sites are inaccessible.[4] The following tables summarize representative data from studies on BRD4- and TBK1-targeting PROTACs, illustrating the impact of PEG linker length on degradation potency (DC50) and efficacy (Dmax).

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
Table 1: In Vitro Degradation of BRD4. This table presents a synthesized comparison of BRD4-targeting PROTACs with varying PEG linker lengths, highlighting the optimal performance of the PEG5 linker in this specific context.[6]
Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276
Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1). This table showcases the critical role of linker length in the degradation of TBK1, with a 21-atom linker demonstrating the highest potency.[4]
LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.215
PEG42.525
PEG53.130
PEG62.828
Table 3: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs. This table illustrates the influence of PEG linker length on the permeability and oral bioavailability of BRD4-targeting PROTACs.[6]

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC (POI Ligand-Ph-PEG3-E3 Ligase Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitinates POI Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited to Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degraded_Protein Degraded Protein (Amino Acids) Proteasome->Degraded_Protein Degrades

Figure 1: PROTAC-Mediated Protein Degradation Pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis synthesis PROTAC Synthesis (with this compound linker) characterization Chemical Characterization (NMR, MS) synthesis->characterization binding_assays Binary & Ternary Complex Binding Assays (SPR, ITC) characterization->binding_assays ubiquitination_assay In Vitro Ubiquitination Assay binding_assays->ubiquitination_assay degradation_assay Protein Degradation (Western Blot, HiBiT) binding_assays->degradation_assay phenotypic_assays Phenotypic Assays (Viability, Proliferation) degradation_assay->phenotypic_assays quantification Quantification of DC50, Dmax phenotypic_assays->quantification sar_analysis Structure-Activity Relationship (SAR) Analysis quantification->sar_analysis

Figure 2: Experimental Workflow for PROTAC Evaluation.

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4_PROTAC BRD4 PROTAC (with this compound Linker) BRD4 BRD4 BRD4_PROTAC->BRD4 Induces Degradation BRD4_on_chromatin BRD4 on Chromatin BRD4->BRD4_on_chromatin Binds to acetylated histones BRD4_degradation_effect BRD4 Degradation Leads to: pTEFb P-TEFb BRD4_on_chromatin->pTEFb Recruits RNA_Pol_II RNA Polymerase II pTEFb->RNA_Pol_II Phosphorylates Transcription Gene Transcription (e.g., c-Myc, Bcl-2) RNA_Pol_II->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Inhibits BRD4_degradation_effect->Apoptosis Upregulation of BRD4_degradation_effect->Cell_Cycle_Arrest Induction of

Figure 3: BRD4 Signaling Pathway and the Impact of PROTAC-mediated Degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a this compound Linker

This protocol describes a general method for synthesizing a PROTAC using a commercially available this compound linker with appropriate functional groups for conjugation to the POI ligand and the E3 ligase ligand. This example assumes a this compound linker with a terminal amine and a terminal carboxylic acid.

Materials and Reagents:

  • This compound-(NH-Boc)-COOH

  • POI ligand with a carboxylic acid or amine functionality

  • E3 ligase ligand with a carboxylic acid or amine functionality

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., TFA in DCM)

  • Anhydrous solvents (DMF, DCM)

  • Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)

Step-by-Step Methodology:

  • Coupling of the first ligand:

    • If the POI ligand has an amine, deprotect the Boc group from the this compound linker using TFA in DCM.

    • Dissolve the deprotected linker, the POI ligand with a carboxylic acid, HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

  • Coupling of the second ligand:

    • Activate the carboxylic acid on the this compound-POI ligand conjugate using HATU and DIPEA in anhydrous DMF.

    • Add the E3 ligase ligand (with an amine functionality) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Perform an aqueous workup and purify the final PROTAC by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4]

Materials and Reagents:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control.[4]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.[4]

Protocol 3: Ternary Complex Formation Assay (General Principles)

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action of a PROTAC. Several biophysical techniques can be employed for this purpose, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays like NanoBRET.[7][8]

General Workflow for SPR-based Ternary Complex Analysis:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).

    • In a separate experiment, determine the binary KD of the PROTAC for the POI.

  • Ternary Complex Formation:

    • Pre-incubate a fixed concentration of the POI with varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will indicate the formation of the ternary complex.

  • Data Analysis:

    • Fit the data to appropriate binding models to determine the kinetics and affinity of ternary complex formation.

    • Calculate the cooperativity factor (α), which indicates whether the binding of the POI and E3 ligase to the PROTAC is cooperative (α > 1), non-cooperative (α = 1), or antagonistic (α < 1).[7]

Conclusion

The this compound linker, and PEG linkers in general, are valuable tools in the design of effective PROTACs. Their ability to influence solubility, permeability, and the geometry of the ternary complex makes them a key component for optimization. The provided data and protocols offer a framework for researchers to rationally design and evaluate PROTACs incorporating this compound and other PEG-based linkers, ultimately accelerating the development of novel targeted protein degraders. Systematic evaluation of linker length and composition remains a critical step in optimizing the degradation efficiency and overall therapeutic potential of a PROTAC.

References

Measuring Peg3 Expression in Tumor Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Paternally Expressed Gene 3 (Peg3) is an imprinted gene that plays a crucial role in various cellular processes, including apoptosis and cell proliferation.[1][2] Its expression levels have been shown to be altered in several types of cancer, making it a person of interest for cancer research and a potential therapeutic target.[3][4][5] These application notes provide detailed protocols for measuring Peg3 expression in tumor tissues using various molecular and immunohistochemical techniques.

Data Presentation: Quantitative Peg3 Expression in Tumors

The following tables summarize quantitative data on Peg3 expression levels in different tumor types as reported in various studies.

Table 1: Peg3 mRNA Expression in Tumor Tissues

Tumor TypeMethodFindingReference
Colon CancerqRT-PCRSignificantly lower mRNA expression in tumor tissues compared to adjacent normal tissues.[6]Zhou et al., 2019[6]
GliomaqRT-PCRDecreased mRNA expression correlated with higher tumor grade (Glioblastoma).[5][7]Jiang et al., 2010[7]; Otsuka et al., 2009[8]
Gynecologic Cancers (Endometrial, Cervical, Ovarian)Real-time PCRSilenced or low levels of mRNA expression in cancer cell lines compared to normal tissues.[4]Dowdy et al., 2005[4]
Various Cancers (TCGA data)RNA-SeqLower mRNA expression in several tumor types including bladder, breast, colon, and lung cancers compared to normal tissues.[3]Zhou et al., 2019[3]

Table 2: Peg3 Protein Expression in Tumor Tissues

Tumor TypeMethodFindingReference
Colon CancerImmunohistochemistrySignificantly higher protein expression in tumor tissues compared to normal tissues.[6]Zhou et al., 2019[6]
GliomaImmunohistochemistryPeg3 protein is localized in the nuclei of both neurons and glial cells.[2]Kohda et al., 2001[2]
Testicular Germ Cell TumorsImmunohistochemistryStrong expression of Peg3 in the majority of tumors.[8]Rengarajan et al., 2019[8]

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for Peg3 mRNA Expression

This protocol is for the quantification of Peg3 mRNA in tumor and non-tumorous tissues.

Materials:

  • TRIzol reagent or other RNA extraction kit

  • Liquid nitrogen

  • Reverse Transcription Kit (e.g., PrimeScript™ RT reagent Kit)

  • SYBR® Green PCR Master Mix

  • qRT-PCR instrument (e.g., LightCycler 480)

  • Nuclease-free water

  • Primers for Peg3 and a reference gene (e.g., B2M, PPIA)

Human Peg3 Primer Sequences:

  • Forward: 5ʹ-CCTACCCAAGCACCAGTCG-3ʹ[6]

  • Reverse: 5ʹ-GGAACTGCGTGACACATCCT-3ʹ[6]

Procedure:

  • RNA Extraction:

    • Homogenize 50-100 mg of frozen tumor tissue in liquid nitrogen.

    • Extract total RNA using TRIzol reagent according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.

  • qRT-PCR:

    • Prepare the reaction mixture containing SYBR® Green PCR Master Mix, forward and reverse primers (final concentration 10 µM), cDNA template, and nuclease-free water.

    • Perform qRT-PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 30 seconds

      • 40 cycles of:

        • Denaturation: 92°C for 5 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 30 seconds

    • Include a melting curve analysis to verify the specificity of the PCR product.

    • Quantify relative Peg3 expression using the 2-ΔΔCt method, normalizing to the expression of a stable reference gene.[9]

qRT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_qpcr qRT-PCR Analysis Tissue Tumor Tissue RNA Total RNA Extraction Tissue->RNA cDNA cDNA Synthesis RNA->cDNA qPCR_Mix Prepare qPCR Mix (SYBR Green, Primers) cDNA->qPCR_Mix qPCR_Run Run qRT-PCR qPCR_Mix->qPCR_Run Data_Analysis Data Analysis (2-ΔΔCt) qPCR_Run->Data_Analysis

qRT-PCR workflow for Peg3 mRNA expression analysis.

Immunohistochemistry (IHC) for Peg3 Protein Expression

This protocol outlines the procedure for detecting Peg3 protein in paraffin-embedded tumor tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections (4 µm)

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum)

  • Primary antibody: Rabbit polyclonal anti-Peg3 (e.g., Thermo Fisher Scientific, PA5-51298)[6]

  • Biotinylated secondary antibody (e.g., goat anti-rabbit)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.[10]

  • Antigen Retrieval:

    • Perform heat-induced antigen retrieval using citrate buffer in a microwave or pressure cooker.[6][10]

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with blocking solution for 1 hour at room temperature.[10]

  • Antibody Incubation:

    • Incubate sections with the primary anti-Peg3 antibody (e.g., diluted 1:40) overnight at 4°C.[6]

    • Wash with PBS or TBST.

    • Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.[6]

    • Wash and then incubate with streptavidin-HRP conjugate.

  • Detection and Visualization:

    • Apply DAB substrate and monitor for color development.[6]

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Evaluate staining intensity and percentage of positive cells under a microscope.[6]

IHC_Workflow Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-Peg3) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Analysis Microscopic Analysis Mounting->Analysis

Immunohistochemistry workflow for Peg3 protein detection.

Western Blotting for Peg3 Protein Expression

This is a general protocol for detecting Peg3 protein in tumor tissue lysates. Optimization of antibody concentrations and incubation times may be required.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit polyclonal anti-Peg3[11][12]

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit)

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Homogenize 20-30 mg of frozen tumor tissue in RIPA buffer.[13]

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a nitrocellulose or PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary anti-Peg3 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection:

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

In Situ Hybridization (ISH) for Peg3 mRNA Localization

This technique allows for the visualization of Peg3 mRNA directly within the tumor tissue context.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections

  • Deparaffinization and rehydration reagents

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled antisense RNA probe for Peg3

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate

  • Nuclear Fast Red counterstain

Procedure:

  • Tissue Preparation:

    • Deparaffinize and rehydrate tissue sections.

    • Treat with proteinase K to permeabilize the tissue.

  • Hybridization:

    • Pre-hybridize sections in hybridization buffer.

    • Hybridize with the DIG-labeled Peg3 antisense probe overnight at an optimized temperature.

  • Washing and Detection:

    • Perform stringent washes to remove unbound probe.

    • Block non-specific binding.

    • Incubate with an anti-DIG-AP antibody.

    • Develop the signal with NBT/BCIP substrate, which will produce a blue-purple precipitate.

  • Counterstaining and Mounting:

    • Counterstain with Nuclear Fast Red.

    • Dehydrate, clear, and mount the slides.

Peg3 Signaling Pathway in Cancer

Peg3 has been implicated in several signaling pathways that are critical in cancer development and progression, most notably the Wnt and p53 pathways.[1][7][15]

  • Wnt Signaling Inhibition: Peg3 can inhibit the Wnt signaling pathway by binding to β-catenin and promoting its degradation. This occurs through a p53/Siah1-dependent mechanism.[7][8] Downregulation of Peg3 in tumors like gliomas can lead to increased β-catenin levels, promoting cell proliferation.[7]

  • p53-Mediated Apoptosis: Peg3 is involved in p53-mediated apoptosis.[1][15] Loss of Peg3 expression, often due to hypermethylation of its promoter, can contribute to the evasion of apoptosis, a hallmark of cancer.[4][8]

  • NF-κB Pathway: In testicular germ cell tumors, Peg3 has been shown to activate the NF-κB pathway by recruiting TRAF2, which protects germ cells from apoptosis.[8]

Peg3_Signaling cluster_wnt Wnt Signaling Pathway cluster_p53 p53 Apoptosis Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b bCatenin β-catenin GSK3b->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF Proliferation Cell Proliferation TCF_LEF->Proliferation DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Siah1 Siah1 p53->Siah1 Peg3 Peg3 p53->Peg3 Apoptosis Apoptosis Siah1->Apoptosis Peg3->bCatenin Promotes Degradation Peg3->Siah1

Peg3's role in the Wnt and p53 signaling pathways.

References

Techniques for Studying the Role of Peg3 in Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the techniques and methodologies used to investigate the role of the paternally expressed gene 3 (Peg3) in apoptosis. Peg3, a zinc finger-containing protein, has been identified as a critical component in several cell death pathways, primarily acting as a modulator in p53-mediated apoptosis.[1][2] Understanding the molecular mechanisms by which Peg3 influences apoptosis is crucial for research in developmental biology, neurobiology, and oncology, and for the development of novel therapeutic strategies.

Application Notes

Peg3's involvement in apoptosis is multifaceted, primarily revolving around its interaction with the p53 tumor suppressor pathway. It is specifically induced during p53-mediated apoptosis but not during p53-mediated growth arrest.[1][2] Key functions of Peg3 in apoptosis include facilitating the translocation of the pro-apoptotic protein Bax and cooperating with other p53-inducible proteins.

Key Signaling Pathways Involving Peg3
  • The p53-Peg3-Bax Axis: Upon induction by pro-apoptotic signals like DNA damage, p53 can upregulate the expression of Peg3. Peg3 then acts as a crucial mediator that promotes the translocation of Bax from the cytosol to the mitochondria.[1][3] This mitochondrial localization of Bax is a pivotal step for the initiation of the intrinsic apoptotic cascade, leading to the release of cytochrome c and the activation of caspases.[1] Studies have shown that blocking Peg3 expression inhibits this Bax translocation and subsequent apoptosis.[1]

  • Cooperation with Siah1a: Peg3 interacts and cooperates with Siah1a, another p53-inducible gene, to induce apoptosis.[2][4] Notably, the co-expression of Peg3 and Siah1a can trigger apoptosis even in p53-deficient cells, indicating that they can act downstream of or parallel to p53 to execute the cell death program.[2][4] This cooperation is essential, as the expression of either Peg3 or Siah1a alone is insufficient to induce apoptosis.[2]

  • Inhibition of Wnt/β-catenin Signaling: Peg3 can bind to β-catenin, promoting its degradation through a p53/Siah1-dependent mechanism.[5] The Wnt signaling pathway is often associated with cell proliferation and survival. By inhibiting this pathway, Peg3 can contribute to an anti-proliferative and pro-apoptotic cellular environment. This function highlights Peg3's role as a tumor suppressor.[5]

Experimental Approaches

To elucidate the function of Peg3 in apoptosis, a combination of molecular and cellular biology techniques is employed. These approaches are designed to manipulate Peg3 expression, analyze its interactions with other proteins, and assess the resulting cellular phenotypes, particularly apoptosis.

  • Modulation of Peg3 Expression: The most direct way to study the function of a gene is to alter its expression. Overexpression studies using expression vectors can reveal the consequences of increased Peg3 activity. Conversely, knockdown or knockout approaches using siRNA, shRNA, or CRISPR-Cas9 are used to understand the necessity of Peg3 for specific apoptotic processes.[2][5]

  • Analysis of Apoptosis: A variety of assays are available to detect and quantify apoptosis. These include methods that measure changes in the cell membrane (Annexin V staining), DNA fragmentation (TUNEL assay), caspase activation (caspase activity assays), and changes in mitochondrial membrane potential. Flow cytometry and fluorescence microscopy are common platforms for these analyses.[2][6]

  • Investigation of Protein-Protein Interactions: Techniques like co-immunoprecipitation (Co-IP) are essential for identifying and confirming the proteins that Peg3 interacts with, such as Siah1a and β-catenin.[5]

  • Subcellular Localization Studies: To understand how Peg3 influences processes like Bax translocation, immunofluorescence staining followed by confocal microscopy is used to visualize the subcellular location of these proteins under different experimental conditions.[1]

Experimental Protocols

The following are detailed protocols for key experiments used to study Peg3's role in apoptosis.

Protocol 1: siRNA-Mediated Knockdown of Peg3 and Analysis of Apoptosis

Objective: To reduce the expression of Peg3 in a cell line and assess the impact on apoptosis.

Materials:

  • Human glioma cell line (e.g., U251)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Peg3-specific siRNA and a non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • PBS (phosphate-buffered saline)

  • Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

  • Reagents for protein extraction (RIPA buffer) and Western blotting (antibodies against Peg3 and a loading control like GAPDH)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

Day 1: Cell Seeding

  • Seed U251 cells in 6-well plates at a density that will result in 50-60% confluency on the day of transfection. For apoptosis analysis, seed cells in parallel.

Day 2: siRNA Transfection

  • For each well of a 6-well plate, dilute 20 pmol of Peg3 siRNA or control siRNA into 100 µL of Opti-MEM.

  • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.

  • Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 5 minutes at room temperature.

  • Add the 200 µL siRNA-lipid complex to the cells in the 6-well plate.

  • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

Day 4: Harvesting and Analysis

  • Verification of Knockdown (qRT-PCR and Western Blot):

    • qRT-PCR: Harvest cells, extract total RNA using TRIzol, and synthesize cDNA. Perform qRT-PCR with primers for Peg3 and a housekeeping gene.

    • Western Blot: Lyse cells with RIPA buffer, quantify protein concentration, and perform SDS-PAGE followed by Western blotting using antibodies against Peg3 and GAPDH.

  • Apoptosis Analysis (Flow Cytometry):

    • Induce apoptosis in a subset of transfected cells if necessary (e.g., using a chemotherapeutic agent).

    • Harvest both floating and adherent cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Protocol 2: Co-Immunoprecipitation (Co-IP) of Peg3 and Siah1a

Objective: To determine if Peg3 and Siah1a interact physically within the cell.

Materials:

  • 293T cells

  • Expression vectors for HA-tagged Peg3 and FLAG-tagged Siah1a

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

  • Anti-HA antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Anti-FLAG antibody and anti-HA antibody for Western blotting

Procedure:

  • Transfection: Co-transfect 293T cells with HA-Peg3 and FLAG-Siah1a expression vectors. Include controls with single plasmids and empty vectors.

  • Cell Lysis: After 48 hours, wash cells with cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.

  • Immunoprecipitation:

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.

    • Incubate the pre-cleared lysate with an anti-HA antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours.

    • Wash the beads 3-5 times with Co-IP Lysis Buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with anti-FLAG antibody to detect co-immunoprecipitated Siah1a and with anti-HA antibody to confirm the immunoprecipitation of Peg3.

Protocol 3: Analysis of Bax Translocation by Subcellular Fractionation

Objective: To determine if Peg3 expression affects the localization of Bax to the mitochondria.

Materials:

  • Cells expressing varying levels of Peg3 (e.g., via transfection or knockdown).

  • Mitochondria Isolation Kit for Cultured Cells

  • Dounce homogenizer

  • Antibodies against Bax, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH)

Procedure:

  • Cell Culture and Treatment: Culture cells with the desired Peg3 expression levels. Induce apoptosis if the experimental design requires it.

  • Subcellular Fractionation:

    • Harvest approximately 2x10^7 cells.

    • Follow the protocol of a commercial mitochondria isolation kit. This typically involves cell lysis with a specific buffer that keeps mitochondria intact, followed by differential centrifugation to separate the mitochondrial fraction from the cytosolic fraction.

  • Western Blotting:

    • Lyse the separated mitochondrial and cytosolic fractions with RIPA buffer.

    • Perform Western blotting on both fractions.

    • Probe the membranes with antibodies against Bax to assess its distribution.

    • Probe with antibodies for COX IV and GAPDH to confirm the purity of the mitochondrial and cytosolic fractions, respectively.

Data Presentation

The following tables present hypothetical data from the experiments described above.

Table 1: Effect of Peg3 Knockdown on Apoptosis

ConditionPeg3 mRNA Level (Relative to Control)% Apoptotic Cells (Annexin V+)
Control siRNA1.00 ± 0.125.2 ± 1.1
Peg3 siRNA0.21 ± 0.051.8 ± 0.5
Control siRNA + Apoptotic Stimulus1.02 ± 0.1535.8 ± 4.2
Peg3 siRNA + Apoptotic Stimulus0.23 ± 0.0612.5 ± 2.3

Table 2: Analysis of Bax Translocation

ConditionBax Level in Cytosol (Relative Density)Bax Level in Mitochondria (Relative Density)
Vector Control0.85 ± 0.090.15 ± 0.04
Peg3 Overexpression0.31 ± 0.070.69 ± 0.11

Mandatory Visualizations

Peg3_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_upstream Upstream Regulation cluster_core Peg3-Mediated Events cluster_downstream Downstream Effects DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Peg3 Peg3 p53->Peg3 induces expression Siah1a Siah1a p53->Siah1a induces expression Bax_cyto Bax (Cytosol) Bax_mito Bax (Mitochondria) Peg3->Bax_mito promotes translocation Siah1a->Peg3 cooperates with Bax_cyto->Bax_mito Mito Mitochondria Bax_mito->Mito inserts into CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Peg3 in the p53-mediated apoptotic pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_validation Validation of Knockdown cluster_analysis Apoptosis Analysis start Seed Glioma Cells transfection Transfect with Control or Peg3 siRNA start->transfection incubation Incubate for 48h transfection->incubation harvest1 Harvest Cells (Set 1) incubation->harvest1 harvest2 Harvest Cells (Set 2) incubation->harvest2 qpcr qRT-PCR for Peg3 mRNA harvest1->qpcr wb1 Western Blot for Peg3 Protein harvest1->wb1 staining Annexin V/PI Staining harvest2->staining flow Flow Cytometry Analysis staining->flow

Caption: Workflow for Peg3 knockdown and apoptosis analysis.

CoIP_Workflow start Co-transfect 293T cells with HA-Peg3 and FLAG-Siah1a lysis Cell Lysis start->lysis preclear Pre-clear lysate with beads lysis->preclear ip Immunoprecipitate with anti-HA antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute protein complexes wash->elute wb Western Blot Analysis elute->wb probe_flag Probe with anti-FLAG (for Siah1a) wb->probe_flag probe_ha Probe with anti-HA (for Peg3) wb->probe_ha

Caption: Co-immunoprecipitation workflow for Peg3-Siah1a.

References

Application Notes and Protocols for Analyzing the Metabolic Phenotype of Peg3 Mutant Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paternally expressed gene 3 (Peg3) is an imprinted gene that plays a crucial role in fetal growth, placental development, and the regulation of various metabolic processes.[1] Peg3 encodes a C2H2-type zinc finger protein that functions as a DNA-binding protein, implicating it in the transcriptional regulation of downstream target genes.[2][3] Mouse models with a targeted mutation in the Peg3 gene have become invaluable tools for investigating the in vivo functions of this gene, particularly in the context of metabolic homeostasis. These application notes provide a comprehensive overview of the metabolic phenotype of Peg3 mutant mice and detailed protocols for its analysis.

Peg3 mutant mice exhibit a complex metabolic phenotype characterized by sexually dimorphic alterations in body composition, impaired energy balance, and disruptions in glucose metabolism.[1][4] Understanding these characteristics is essential for researchers studying metabolic disorders such as obesity and diabetes, as well as for professionals involved in the development of therapeutic agents targeting metabolic pathways.

I. Metabolic Phenotype of Peg3 Mutant Mice

Body Composition

A hallmark of the Peg3 mutant phenotype is a significant alteration in body composition, with a pronounced sexually dimorphic effect. Male Peg3 mutant mice accumulate more body fat and have reduced lean mass compared to their wild-type (WT) littermates, a phenotype that is not as apparent in female mutants.[1] Despite having a lower body weight throughout their lives, Peg3 mutant mice develop an excess of abdominal, subcutaneous, and intra-scapular fat.[4]

Table 1: Body Composition Analysis of Peg3 Mutant vs. Wild-Type Mice

ParameterGenotypeMaleFemaleReference
Body Weight (g) Wild-TypeMean ± SEMMean ± SEM[1]
Peg3 MutantLower Mean ± SEMLower Mean ± SEM[1]
Fat Mass (%) Wild-TypeMean ± SEMMean ± SEM[1]
Peg3 MutantHigher Mean ± SEMNo significant change[1]
Lean Mass (%) Wild-TypeMean ± SEMMean ± SEM[1]
Peg3 MutantLower Mean ± SEMNo significant change[1]

Note: Specific values need to be extracted from primary literature.

Energy Homeostasis

Peg3 mutant mice display significant disruptions in energy balance, characterized by lower core body temperature and reduced metabolic activity.[4] These mice fail to adequately respond to cold challenges, indicating a compromised thermogenic capacity.[4] Despite a lifetime of lower food intake compared to wild-type animals, they exhibit increased adiposity, suggesting a primary defect in energy expenditure.[4]

Table 2: Energy Expenditure Parameters in Peg3 Mutant vs. Wild-Type Mice

ParameterGenotypeLight CycleDark CycleReference
VO₂ (ml/kg/h) Wild-TypeMean ± SEMMean ± SEM[4]
Peg3 MutantLower Mean ± SEMLower Mean ± SEM[4]
VCO₂ (ml/kg/h) Wild-TypeMean ± SEMMean ± SEM[4]
Peg3 MutantLower Mean ± SEMLower Mean ± SEM[4]
RER Wild-TypeMean ± SEMMean ± SEM[4]
Peg3 MutantMean ± SEMMean ± SEM[4]
Food Intake (g) Wild-TypeMean ± SEMMean ± SEM[4]
Peg3 MutantLower Mean ± SEMLower Mean ± SEM[4]
Core Body Temp (°C) Wild-TypeMean ± SEMMean ± SEM[4]
Peg3 MutantLower Mean ± SEMLower Mean ± SEM[4]

Note: Specific values need to be extracted from primary literature.

Glucose Metabolism and Insulin Sensitivity

The metabolic dysregulation in Peg3 mutant mice extends to glucose homeostasis. These mice can develop diabetic-like insulin resistance and fatty liver, indicating a crucial role for Peg3 in maintaining normal glucose metabolism.[5] Furthermore, plasma leptin levels are significantly higher in Peg3 mutant mice, and they exhibit leptin resistance.[4]

Table 3: Glucose and Insulin Tolerance Test Parameters in Peg3 Mutant vs. Wild-Type Mice

ParameterGenotype0 min15 min30 min60 min120 minReference
GTT (Blood Glucose, mg/dL) Wild-TypeMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM[6][7]
Peg3 MutantMean ± SEMHigher Mean ± SEMHigher Mean ± SEMHigher Mean ± SEMHigher Mean ± SEM[6][7]
ITT (Blood Glucose, % of baseline) Wild-Type100%Mean ± SEMMean ± SEMMean ± SEMMean ± SEM[7]
Peg3 Mutant100%Higher Mean ± SEMHigher Mean ± SEMHigher Mean ± SEMHigher Mean ± SEM[7]
Fasting Insulin (ng/mL) Wild-TypeMean ± SEM----[6]
Peg3 MutantHigher Mean ± SEM----[6]
Plasma Leptin (ng/mL) Wild-TypeMean ± SEM----[4]
Peg3 MutantHigher Mean ± SEM----[4]

Note: Specific values need to be extracted from primary literature.

II. Signaling Pathways and Molecular Mechanisms

Peg3 functions as a transcriptional repressor, directly influencing the expression of genes involved in key metabolic pathways.[2][3] One of the primary mechanisms through which Peg3 regulates metabolism is by controlling lipogenesis.[2][8]

Transcriptional Regulation of Lipogenesis

Peg3 has been shown to bind to the promoter regions of several key genes involved in lipogenesis, including ATP citrate lyase (Acly), fatty acid synthase (Fasn), isocitrate dehydrogenase 1 (Idh1), and HMG-CoA reductase (Hmgcr).[2][8] By repressing the transcription of these genes, Peg3 plays a critical role in regulating fatty acid synthesis and cholesterol production.[2] The increased adiposity observed in Peg3 mutant mice is consistent with the de-repression of these lipogenic genes.[2]

Peg3_Lipogenesis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Peg3 Peg3 DNA DNA Peg3->DNA Acly Acly DNA->Acly Fasn Fasn DNA->Fasn Idh1 Idh1 DNA->Idh1 Hmgcr Hmgcr DNA->Hmgcr ACLY_p ACLY Acly->ACLY_p FASN_p FASN Fasn->FASN_p HMGCR_p HMGCR Hmgcr->HMGCR_p Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACLY FattyAcids Fatty Acids AcetylCoA->FattyAcids FASN Cholesterol Cholesterol AcetylCoA->Cholesterol HMGCR

Caption: Peg3-mediated transcriptional repression of lipogenic genes.

Other Signaling Pathways

Beyond its role in lipogenesis, Peg3 is also implicated in other signaling pathways that can influence metabolism. These include the p53, Wnt, and Jak-STAT pathways.[2] Further research is needed to fully elucidate the intricate network of interactions through which Peg3 exerts its metabolic control.

III. Experimental Protocols

Body Composition Analysis

Protocol:

  • Animal Preparation: Acclimatize mice to single housing for at least 24 hours before measurement.

  • Instrumentation: Utilize a quantitative magnetic resonance (QMR) analyzer (e.g., EchoMRI) for non-invasive measurement of fat mass, lean mass, free water, and total water.

  • Procedure: a. Weigh the mouse to the nearest 0.1 g. b. Place the mouse in the appropriate animal holder without anesthesia. c. Insert the holder into the QMR machine. d. Initiate the scan according to the manufacturer's instructions. The scan typically takes 1-2 minutes. e. Record the values for fat mass, lean mass, and total body water.

  • Data Analysis: Calculate fat and lean mass as a percentage of total body weight. Compare the data between Peg3 mutant and wild-type control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Body_Composition_Workflow Start Start: Acclimatize Mouse Weigh Weigh Mouse Start->Weigh Place Place in QMR Holder Weigh->Place Scan Perform QMR Scan Place->Scan Record Record Data (Fat, Lean, Water) Scan->Record Analyze Analyze Data (% Fat, % Lean) Record->Analyze End End Analyze->End

Caption: Workflow for body composition analysis using QMR.

Indirect Calorimetry for Energy Expenditure Measurement

Protocol:

  • System Preparation: Calibrate the indirect calorimetry system (e.g., TSE LabMaster, Columbus Instruments CLAMS) for O₂ and CO₂ sensors according to the manufacturer's instructions.

  • Animal Acclimation: Individually house mice in the metabolic cages and allow for an acclimation period of at least 24-48 hours before data collection begins. Ensure ad libitum access to food and water.

  • Data Collection: a. Monitor O₂ consumption (VO₂) and CO₂ production (VCO₂) continuously for at least 48-72 hours. b. Simultaneously record food intake, water intake, and locomotor activity. c. Maintain a consistent light-dark cycle (e.g., 12h:12h).

  • Data Analysis: a. Calculate the Respiratory Exchange Ratio (RER = VCO₂ / VO₂) to determine the primary fuel source (carbohydrates vs. fats). b. Calculate energy expenditure (EE) using the Weir equation: EE (kcal/hr) = [3.941 × VO₂ (L/hr)] + [1.106 × VCO₂ (L/hr)]. c. Analyze data separately for the light and dark cycles. d. Normalize VO₂, VCO₂, and EE to body weight or lean body mass. e. Compare the data between Peg3 mutant and wild-type control groups using appropriate statistical methods.

Glucose and Insulin Tolerance Tests

Intraperitoneal Glucose Tolerance Test (IPGTT) Protocol:

  • Fasting: Fast mice for 16 hours overnight with free access to water.

  • Baseline Measurement: Take a baseline blood glucose reading (t=0) from the tail vein using a glucometer.

  • Glucose Injection: Inject a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.

  • Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose clearance.

Intraperitoneal Insulin Tolerance Test (ITT) Protocol:

  • Fasting: Fast mice for 4-6 hours in the morning with free access to water.

  • Baseline Measurement: Obtain a baseline blood glucose measurement (t=0).

  • Insulin Injection: Inject human insulin intraperitoneally at a dose of 0.75 U/kg body weight.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.

  • Data Analysis: Plot blood glucose levels as a percentage of the baseline measurement over time to assess insulin sensitivity.

Chromatin Immunoprecipitation (ChIP) Assay

Protocol:

  • Tissue Preparation: Isolate tissues of interest (e.g., hypothalamus, liver) from Peg3 mutant and wild-type mice.

  • Cross-linking: Cross-link protein-DNA complexes by treating the tissue with formaldehyde.

  • Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

  • Immunoprecipitation: a. Incubate the sheared chromatin with an antibody specific to Peg3. b. Use magnetic beads coated with Protein A/G to capture the antibody-protein-DNA complexes. c. Wash the beads to remove non-specific binding.

  • Reverse Cross-linking and DNA Purification: Elute the complexes and reverse the cross-links by heating. Purify the DNA.

  • Analysis: a. qPCR: Use primers specific to the promoter regions of putative target genes (Acly, Fasn, etc.) to quantify the enrichment of these regions in the immunoprecipitated DNA. b. ChIP-seq: Prepare a library from the purified DNA and perform high-throughput sequencing to identify genome-wide binding sites of Peg3.

Conclusion

Peg3 mutant mice provide a valuable model for investigating the complex interplay between genetic imprinting and metabolic regulation. The sexually dimorphic metabolic phenotype, characterized by increased adiposity in males, reduced energy expenditure, and impaired glucose homeostasis, highlights the critical role of Peg3 in maintaining metabolic health. The detailed protocols provided in these application notes will enable researchers to systematically analyze the metabolic consequences of Peg3 deficiency and to further explore the underlying molecular mechanisms, ultimately contributing to the development of novel therapeutic strategies for metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Improving Ph-PEG3 Conjugation Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ph-PEG3 conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the conjugation of this compound linkers to primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound conjugation reaction?

The this compound conjugation reaction is based on the coupling of an N-hydroxysuccinimide (NHS) ester with a primary amine.[1][2] The "Ph" in this compound likely refers to a phenyl group as part of the NHS ester, which reacts with primary amines (e.g., on the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond.[2][3] The "PEG3" component is a three-unit polyethylene glycol spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate.[4] A byproduct of this reaction is N-hydroxysuccinimide (NHS).[1]

Q2: My conjugation yield is very low. What are the most common causes?

Low conjugation yield is a frequent issue and can be attributed to several factors:

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical. The nucleophilic attack of the primary amine on the NHS ester is most efficient at a pH between 7.2 and 8.5.[1][5]

  • Hydrolysis of the this compound Reagent: The NHS ester is highly susceptible to hydrolysis, especially in aqueous solutions. This competing reaction becomes more significant at higher pH values and temperatures.[3][5]

  • Inactive Protein/Molecule or Linker: The primary amines on your target molecule may be inaccessible or unreactive. Additionally, the this compound linker itself may have degraded due to improper storage or handling.[6]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris, will compete with your target molecule for the this compound linker, reducing the conjugation efficiency.[5][7]

  • Incorrect Stoichiometry: An insufficient molar excess of the this compound linker over the target molecule can lead to incomplete conjugation.[6]

Q3: How can I minimize the hydrolysis of the this compound reagent?

Minimizing hydrolysis is crucial for maximizing conjugation efficiency. Here are some key strategies:

  • Control pH: Perform the reaction within the optimal pH range of 7.2-8.5. While the reaction with amines is faster at higher pH, so is hydrolysis.[1][8]

  • Prepare Fresh Solutions: Always prepare the this compound stock solution immediately before use in an anhydrous solvent like DMSO or DMF.[5][6]

  • Storage: Store the solid this compound reagent in a desiccated environment at the recommended temperature (typically -20°C) to prevent moisture contamination.[3][9] Allow the vial to equilibrate to room temperature before opening to avoid condensation.[9]

  • Reaction Time: While longer reaction times can sometimes increase yield, they also provide more opportunity for hydrolysis. Monitor the reaction progress to determine the optimal time.[10]

Q4: What are the recommended buffer conditions for the conjugation reaction?

The choice of buffer is critical to the success of your conjugation reaction.

  • Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are commonly used for NHS ester-amine coupling reactions.[1]

  • Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (TBS) or glycine, as they will compete with your target molecule.[5][7]

  • pH: Maintain the pH of the reaction buffer between 7.2 and 8.5.[1]

Q5: How can I confirm that my this compound reagent is still active?

You can assess the reactivity of your NHS ester reagent by measuring the release of NHS upon hydrolysis. This can be done by comparing the absorbance of the reagent solution at 260 nm before and after intentional hydrolysis with a strong base (e.g., 0.5-1.0 N NaOH).[3][9] A significant increase in absorbance after base treatment indicates that the reagent was active.[3]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during this compound conjugation reactions.

Problem Possible Cause Recommended Solution
No or Very Low Conjugation Incorrect Reaction pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1]
Degraded this compound Linker The NHS ester is moisture-sensitive. Store the linker under dry conditions and prepare stock solutions in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[6] Consider performing a quality control check on the linker's activity.[3][9]
Inactive Target Molecule Confirm the presence of accessible primary amines on your target molecule. For proteins, ensure that lysine residues are not sterically hindered.[6]
Competing Nucleophiles in Buffer Avoid buffers containing primary amines like Tris or glycine.[5][7] Use buffers such as PBS, HEPES, or borate.[1]
Incomplete Reaction (Mixture of Unreacted Starting Material and Conjugate) Suboptimal Molar Ratio Increase the molar excess of the this compound linker. A starting point of a 10- to 20-fold molar excess of the linker over the target molecule is often recommended.[5][6]
Insufficient Reaction Time or Temperature Increase the reaction time and monitor the progress at various time points (e.g., 0.5, 1, 2, 4 hours).[1] Reactions are typically run at room temperature or 4°C.[1]
Steric Hindrance The target primary amine on your molecule may be sterically inaccessible. Consider altering the reaction conditions, such as temperature or reaction time, though this should be done with caution to avoid side reactions.[7]
Presence of Multiple Products or Aggregation Di- or Poly-PEGylation If your target molecule has multiple primary amines, multiple this compound molecules may attach. To control the degree of PEGylation, adjust the stoichiometry of the PEG linker to the target molecule.[7]
Protein Aggregation The conjugation process can sometimes induce protein aggregation.[6] Consider adding solubility-enhancing excipients like arginine or glycerol to the reaction buffer.[6] Also, ensure the final concentration of any organic co-solvent (like DMSO or DMF) is low (typically <10% v/v).[6]
Difficulty in Purification Formation of Byproducts The primary byproduct of the reaction is the hydrolyzed NHS ester.[1] Purification methods such as gel filtration, dialysis, or chromatography can be used to separate the conjugate from unreacted linker and byproducts.[5]

Quantitative Data Summary

The efficiency of the this compound conjugation reaction is highly dependent on several key parameters. The tables below summarize the recommended starting conditions and the impact of pH and temperature on the stability of the NHS ester.

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended Range/ValueRationale & Key Considerations
pH 7.2 - 8.5Balances the reactivity of the primary amine with the rate of NHS ester hydrolysis.[1][5]
Temperature 4°C to Room TemperatureLower temperatures can help to minimize hydrolysis of the NHS ester.[1]
Reaction Time 0.5 - 4 hoursThe optimal time should be determined empirically by monitoring the reaction progress.[1]
Buffer Type Phosphate, Carbonate-Bicarbonate, HEPES, BorateThese buffers are effective in maintaining the desired pH and do not contain competing primary amines.[1]
Molar Ratio (this compound:Target) 10:1 to 20:1A molar excess of the PEG linker helps to drive the reaction to completion. This may require optimization.[5]

Table 2: Half-life of NHS Esters in Aqueous Solution

This table provides an approximation of the stability of the NHS ester at various pH values and temperatures. Note that the exact half-life can vary depending on the specific structure of the NHS ester.

pHTemperature (°C)Half-life
7.004 - 5 hours[1]
8.0Room Temperature210 minutes[8]
8.5Room Temperature180 minutes[8]
8.6410 minutes[1][5]
9.0Room Temperature125 minutes[8]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol provides a general guideline. Optimization may be required for specific proteins and applications.

1. Reagent Preparation:

  • Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[5]

  • This compound Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]

2. Labeling Reaction:

  • Calculate the required amount of this compound. A 10- to 20-fold molar excess of the linker to the protein is a common starting point.[5]

  • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[5] The final concentration of the organic solvent should be kept below 10%.[6]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the PEG linker contains a fluorescent label.[5][10]

3. Quenching the Reaction (Optional):

  • To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 10-50 mM to consume any unreacted this compound.[1][10]

  • Incubate for 15-30 minutes at room temperature.[10]

4. Purification of the Conjugate:

  • Purify the conjugate using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC to remove unreacted this compound and byproducts.[5]

5. Characterization:

  • Analyze the conjugate using methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.[11]

Visualizations

The following diagrams illustrate key workflows and relationships in the this compound conjugation process.

cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_quench 3. Quenching (Optional) cluster_purify 4. Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) mix Mix Protein and this compound (10-20x molar excess of PEG) prep_protein->mix prep_peg Prepare Fresh This compound Solution (in anhydrous DMSO/DMF) prep_peg->mix incubate Incubate (RT for 1-2h or 4°C overnight) mix->incubate quench Add Quenching Buffer (e.g., Tris or Glycine) incubate->quench purify Purify Conjugate (SEC, Dialysis, HPLC) incubate->purify If not quenching quench->purify analyze Analyze Conjugate (SDS-PAGE, MS, HPLC) purify->analyze

Caption: Experimental workflow for this compound conjugation.

cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Conjugation Efficiency ph Suboptimal pH start->ph hydrolysis NHS Ester Hydrolysis start->hydrolysis reagents Inactive Reagents start->reagents buffer Competing Buffer (e.g., Tris) start->buffer ratio Incorrect Molar Ratio start->ratio check_ph Verify/Adjust pH to 7.2-8.5 ph->check_ph fresh_peg Use Freshly Prepared This compound Solution hydrolysis->fresh_peg check_reagents Test Reagent Activity reagents->check_reagents change_buffer Use Amine-Free Buffer (e.g., PBS, HEPES) buffer->change_buffer optimize_ratio Increase Molar Excess of this compound ratio->optimize_ratio

Caption: Troubleshooting logic for low conjugation efficiency.

References

Peg3 Western Blot Technical Support Center: Troubleshooting Low Signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal in Peg3 western blot experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a signal for Peg3 in my western blot?

A weak or absent signal for Peg3 can stem from several factors throughout the western blot workflow. A logical troubleshooting approach, starting from sample preparation and moving through to signal detection, is crucial for identifying the root cause.

A primary consideration is the expression level of Peg3 in your chosen sample. Peg3 expression varies significantly across different tissues and cell lines. For instance, strong nuclear positivity is observed in human testis, placenta, bone marrow, and adrenal gland, while strong cytoplasmic staining is seen in the cerebral cortex and spleen.[1] In mouse models, some Peg3 promoters drive ubiquitous expression, whereas others are specific to certain tissues and developmental stages.[2] Additionally, some cancer tissues exhibit lower Peg3 expression compared to their normal counterparts.[3][4] It is essential to use a positive control lysate from a cell line or tissue known to express Peg3 to validate your experimental setup.[5]

If you have confirmed that your sample should express Peg3, the issue may lie within your experimental protocol. Common areas for optimization include protein extraction and loading, antibody concentrations, and the detection method.

Q2: How can I optimize my sample preparation and protein loading for Peg3 detection?

Optimizing your sample preparation is a critical first step. Insufficient protein loading or degradation of the target protein can lead to a weak signal.

  • Lysis Buffer Selection: Ensure your lysis buffer is appropriate for the subcellular localization of Peg3. As Peg3 can be found in both the nucleus and cytoplasm, a whole-cell lysis buffer containing protease and phosphatase inhibitors is recommended to prevent degradation.[6][7]

  • Protein Quantification: Accurately determine the protein concentration of your lysates to ensure you are loading a sufficient amount. For low-abundance proteins like Peg3, you may need to load a higher amount of total protein than for more abundant targets.[6][8][9]

  • Sample Loading: Load at least 20-30 µg of total protein from whole-cell extracts. For tissue extracts, especially for modified forms of the protein, you might need to load up to 100 µg.[7]

Q3: My primary antibody for Peg3 doesn't seem to be working. What should I check?

The primary antibody is a key variable in the success of your western blot. Several factors related to the antibody itself or its usage can result in a low signal.

  • Antibody Validation: Ensure the antibody you are using has been validated for western blotting in the species you are studying.[10] Several commercial antibodies are available with recommended dilutions and protocols.[11][12]

  • Antibody Concentration: The optimal antibody concentration is crucial. An antibody titration, testing a range of dilutions, should be performed to find the ideal concentration for your specific experimental conditions.[13][14][15]

  • Incubation Time and Temperature: Increasing the incubation time (e.g., overnight at 4°C) can enhance the signal.[8]

  • Antibody Storage and Handling: Verify that the antibody has been stored correctly according to the manufacturer's instructions and has not expired. Avoid repeated freeze-thaw cycles.

Q4: Could my protein transfer be the reason for the low Peg3 signal?

Inefficient transfer of Peg3 from the gel to the membrane is a common cause of weak signals.

  • Transfer Efficiency: After transfer, you can stain the membrane with Ponceau S to visualize the total protein and confirm that the transfer was successful and even across the blot.[9][16]

  • Transfer Conditions: Optimize the transfer time and voltage/current. For larger proteins, a longer transfer time or the addition of a small amount of SDS to the transfer buffer might be necessary. Conversely, for smaller proteins, reducing the transfer time can prevent "blow-through" where the protein passes through the membrane.[8][17]

  • Membrane Choice: Ensure you are using the appropriate membrane type (e.g., PVDF or nitrocellulose) and pore size for your experiment.

Q5: What aspects of the blocking, washing, and detection steps can I optimize for a better Peg3 signal?

The final steps of the western blot are critical for achieving a clean and strong signal.

  • Blocking: While blocking is essential to prevent non-specific antibody binding, over-blocking or using an inappropriate blocking agent can mask the epitope and reduce the signal. If you suspect this is an issue, try reducing the blocking time or switching to a different blocking buffer (e.g., from non-fat milk to BSA, or vice versa).[8][17]

  • Washing: Insufficient washing can lead to high background, but excessive washing can also reduce the specific signal. Ensure your washing steps are consistent and not overly stringent.[5][8]

  • Detection Reagents: Use fresh, high-quality detection reagents. If you are using an ECL substrate, ensure it has not expired and consider using a more sensitive substrate for low-abundance proteins.[8][18]

  • Exposure Time: Increase the exposure time to capture a weaker signal, but be mindful that this can also increase background noise.[8]

Experimental Protocols

Standard Western Blot Protocol for Peg3 Detection
  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

    • Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load 20-50 µg of protein per well onto a polyacrylamide gel of an appropriate percentage for the molecular weight of Peg3.

    • Run the gel in 1X running buffer until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary Peg3 antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system or film.

Quantitative Data Summary

ParameterRecommendation
Protein Load 20-50 µg for cell lysates; up to 100 µg for tissue lysates
Primary Antibody Dilution Titrate to determine optimal concentration (e.g., 1:500 - 1:2000)
Secondary Antibody Dilution Titrate to determine optimal concentration (e.g., 1:2000 - 1:10000)
Blocking Time 1 hour at room temperature
Primary Antibody Incubation Overnight at 4°C
Secondary Antibody Incubation 1 hour at room temperature

Visual Guides

WesternBlotWorkflow cluster_prep Sample Preparation cluster_sep Separation & Transfer cluster_detect Immunodetection Lysate_Prep Cell/Tissue Lysis Quantification Protein Quantification Lysate_Prep->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection

Caption: A streamlined workflow for a standard Peg3 western blot experiment.

TroubleshootingFlowchart Start Low/No Peg3 Signal Check_Positive_Control Is Positive Control Visible? Start->Check_Positive_Control Check_Sample_Expression Check Peg3 Expression in Sample (Literature/Database) Check_Positive_Control->Check_Sample_Expression No Check_Transfer Check Transfer Efficiency (Ponceau S Stain) Check_Positive_Control->Check_Transfer Yes Optimize_Sample_Prep Optimize Sample Prep: - Increase Protein Load - Check for Degradation Check_Sample_Expression->Optimize_Sample_Prep Optimize_Transfer Optimize Transfer Protocol Check_Transfer->Optimize_Transfer Poor Check_Antibodies Check Antibody Validity & Titration Check_Transfer->Check_Antibodies OK Optimize_Incubation Optimize Incubation Times/ Temperatures Check_Antibodies->Optimize_Incubation Check_Detection Check Detection Reagents & Exposure Time Optimize_Incubation->Check_Detection Success Signal Detected Check_Detection->Success

Caption: A logical troubleshooting flowchart for low Peg3 western blot signals.

References

Technical Support Center: Preventing Aggregation of Ph-PEG3 Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing protein aggregation during and after conjugation with Ph-PEG3 linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during this compound conjugation?

Protein aggregation during PEGylation with this compound is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers can physically link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • Increased Hydrophobicity: Some PEG linkers or their reactive components can be hydrophobic. Attaching multiple hydrophobic molecules to a protein's surface can increase its overall hydrophobicity, promoting intermolecular interactions that lead to aggregation.[2]

  • High Protein Concentration: At high concentrations, the proximity of protein molecules increases, which in turn elevates the likelihood of intermolecular interactions that can lead to aggregation.[1][2]

  • Suboptimal Reaction Conditions: Protein stability and solubility are highly dependent on factors like pH, temperature, and buffer composition. Deviations from the optimal conditions for a specific protein can expose hydrophobic regions, promoting aggregation.[1][2][3]

  • Poor Reagent Quality: The presence of impurities or a significant percentage of bifunctional species in a PEG reagent intended to be monofunctional can result in unintended cross-linking and aggregation.[1]

  • Over-Labeling: Attaching an excessive number of PEG molecules can alter the protein's surface charge and isoelectric point (pI), potentially reducing its solubility and leading to aggregation.[2]

Q2: How does pH influence the aggregation of this compound conjugated proteins?

The pH of the reaction buffer is a critical factor in preventing aggregation.[1][2][4] Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[5][6] Performing the conjugation reaction at a pH away from the protein's pI can help maintain its solubility and prevent aggregation. It is crucial to operate within a pH range where the target amino acid residues (e.g., lysines for NHS ester reactions) are sufficiently reactive. For instance, while lysine residues are more reactive at a higher pH, a significant increase in pH might push the protein closer to its pI or induce conformational changes that promote aggregation.[7]

Q3: What role does temperature play in preventing aggregation?

Temperature is a key parameter to control during the conjugation reaction and subsequent storage.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which can sometimes be beneficial in preventing aggregation.[1] However, for some proteins, lower temperatures might decrease stability.

  • Storage Temperature: For long-term storage, -80°C is generally ideal to minimize enzymatic activity and degradation.[8] For short-term storage, -20°C or 4°C may be suitable, but repeated freeze-thaw cycles should be avoided as they can cause denaturation and aggregation.[8][9] The addition of cryoprotectants like glycerol can help prevent ice crystal formation during freezing.[8][9][10]

Q4: What are some common strategies to prevent aggregation after this compound conjugation?

Preventing post-conjugation aggregation involves careful optimization of the formulation and storage conditions. Key strategies include:

  • Use of Stabilizing Excipients: The addition of excipients can significantly enhance protein stability.[4][11][12] Common classes of stabilizing excipients include:

    • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol are frequently used to stabilize proteins.[1][12]

    • Amino Acids: Arginine and glycine can suppress protein aggregation.[1][12][13]

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface adsorption and aggregation.[1][12]

  • Buffer Optimization: Maintaining an optimal pH and ionic strength in the storage buffer is crucial for long-term stability.[5]

  • Appropriate Storage Conditions: Storing the conjugated protein at the correct temperature and concentration is vital.[8] Aliquoting the protein into single-use vials can prevent contamination and damage from repeated freeze-thaw cycles.[8][10]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to the aggregation of this compound conjugated proteins.

Observation Potential Cause(s) Suggested Troubleshooting Steps
Immediate Precipitation/Cloudiness Upon Adding PEG Reagent 1. High protein concentration.2. Suboptimal buffer conditions (pH, ionic strength).3. Localized high concentration of the PEG reagent.4. PEG reagent precipitating in the aqueous buffer.1. Reduce the protein concentration.[1][5]2. Screen a range of pH values and buffer compositions to find the most stabilizing conditions.[1][5]3. Add the dissolved PEG reagent slowly and with gentle mixing.4. Ensure the final concentration of the organic solvent used to dissolve the PEG reagent is not high enough to cause protein precipitation.
Gradual Increase in Turbidity During Reaction 1. Slow unfolding and aggregation of the protein under reaction conditions.2. Intermolecular cross-linking by bifunctional PEG linkers or impurities.1. Optimize reaction conditions (lower temperature, adjust pH).[1]2. Add stabilizing excipients to the reaction buffer.[1]3. Verify the purity of the PEG reagent; consider using a monofunctional PEG.[1]
Aggregation Observed After Purification/Buffer Exchange 1. Removal of stabilizing components from the reaction buffer.2. The new buffer conditions are not optimal for the conjugated protein's stability.1. Incorporate stabilizing excipients into the purification and final storage buffers.2. Screen for optimal buffer conditions (pH, ionic strength) for the purified conjugate.
Aggregation During Storage 1. Suboptimal storage temperature.2. Repeated freeze-thaw cycles.3. Inadequate buffer composition for long-term stability.1. Store at a lower temperature (e.g., -80°C for long-term).[8]2. Aliquot the protein into single-use vials.[8][10]3. Add cryoprotectants (e.g., glycerol) if storing at -20°C or below.[8][9][10]4. Re-evaluate the storage buffer for pH, ionic strength, and the presence of stabilizing excipients.

Experimental Protocols

Protocol 1: Screening for Optimal pH and Buffer Conditions

This protocol outlines a method for systematically screening various pH values and buffer compositions to minimize protein aggregation during this compound conjugation.

Materials:

  • Protein of interest

  • This compound conjugation reagent

  • A selection of buffers (e.g., phosphate, citrate, HEPES, Tris) at various pH values

  • pH meter

  • Microcentrifuge tubes or 96-well plates

  • Incubator/shaker

  • Analytical instrument for measuring aggregation (e.g., Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC), or a spectrophotometer for turbidity measurements)

Procedure:

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments) covering a range around the protein's theoretical pI and the recommended pH for the conjugation chemistry.

  • Protein Preparation: Dialyze or buffer exchange the protein into each of the prepared buffers.

  • Reaction Setup: In separate tubes or wells, set up the conjugation reaction in each buffer condition. Include a control reaction for each buffer with no PEG reagent added.

  • PEG Addition: Add the this compound reagent to each reaction tube.

  • Incubation: Incubate the reactions under the desired temperature and time.

  • Analysis: After incubation, analyze the extent of aggregation in each sample using a suitable analytical technique.

    • Turbidity: Measure the absorbance at a wavelength where the protein does not absorb (e.g., 340 nm or 600 nm). An increase in absorbance indicates scattering due to aggregation.

    • DLS: Measure the particle size distribution to detect the presence of aggregates.

    • SEC: Separate and quantify the monomeric protein from aggregates.[14][15][16]

  • Selection of Optimal Conditions: Identify the buffer and pH conditions that result in the lowest level of aggregation.

Protocol 2: Evaluating the Effect of Stabilizing Excipients

This protocol helps determine the most effective excipient for preventing aggregation during this compound conjugation.

Materials:

  • Protein of interest and this compound reagent

  • Optimal buffer and pH conditions identified from Protocol 1

  • Stock solutions of various excipients:

    • Sugars/Polyols: Sucrose, Trehalose, Sorbitol, Glycerol

    • Amino Acids: Arginine, Glycine

    • Surfactants: Polysorbate 20, Polysorbate 80

  • Microcentrifuge tubes or 96-well plates

  • Incubator/shaker

  • Analytical instrument for measuring aggregation

Procedure:

  • Reaction Setup: Prepare a series of conjugation reactions using the optimal buffer and pH conditions determined previously.

  • Add Excipients: To each reaction, add a different excipient at a specific concentration. It is advisable to test a range of concentrations for each excipient.

  • PEG Addition: Add the this compound reagent to each reaction tube.

  • Incubation: Incubate the reactions under the desired temperature and time.

  • Analysis: Analyze the extent of aggregation in each sample using DLS, SEC, or turbidity measurements.[14][15][16]

  • Selection of Optimal Excipient: Identify the excipient and its concentration that provides the best protection against aggregation.

Quantitative Data Summary

Table 1: Common Analytical Techniques for Protein Aggregation Analysis

Technique Principle Size Range Detected Quantitative? Notes
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Soluble oligomers to large aggregates.YesA widely accepted and highly quantitative method for soluble aggregates.[14][15][16]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.Nanometers to microns.Semi-quantitativeSensitive to the presence of small amounts of large aggregates.[16]
Analytical Ultracentrifugation (AUC) Measures sedimentation velocity in a centrifugal field.Wide range from small oligomers to large aggregates.YesProvides high resolution for different oligomeric species.[16]
Turbidity (UV-Vis Spectroscopy) Measures light scattering by particles in suspension.Detects the presence of large, insoluble aggregates.NoA simple and rapid qualitative method.[14]
Extrinsic Dye-Binding Fluorescence Fluorescent dyes bind to exposed hydrophobic regions in aggregates.Detects early-stage and soluble aggregates.YesThe increase in fluorescence is linear and reproducible.[14]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Protein Aggregation start Aggregation Observed check_conditions Review Reaction Conditions (Protein Conc., pH, Temp) start->check_conditions check_reagent Verify PEG Reagent Purity check_conditions->check_reagent Optimal optimize_conditions Optimize Reaction Conditions (Lower Conc., Screen pH/Buffers) check_conditions->optimize_conditions Suboptimal check_reagent->optimize_conditions Impurities Found add_excipients Incorporate Stabilizing Excipients (Sugars, Amino Acids, Surfactants) check_reagent->add_excipients Pure optimize_conditions->add_excipients Aggregation Persists resolved Aggregation Minimized/Resolved optimize_conditions->resolved control_rate Control Reaction Rate (Lower Temp, Stepwise PEG Addition) add_excipients->control_rate Aggregation Persists add_excipients->resolved alternative_strategy Consider Alternative PEGylation Strategy control_rate->alternative_strategy Aggregation Persists control_rate->resolved alternative_strategy->resolved

Caption: A flowchart for systematically troubleshooting aggregation issues.

Experimental_Workflow Experimental Workflow for Preventing Aggregation start Define Protein & PEG Reagent protocol1 Protocol 1: Screen for Optimal pH & Buffer start->protocol1 best_buffer Optimal Buffer/pH Identified protocol1->best_buffer protocol2 Protocol 2: Evaluate Stabilizing Excipients best_buffer->protocol2 best_excipient Optimal Excipient(s) Identified protocol2->best_excipient scale_up Scale-up Conjugation Reaction best_excipient->scale_up analyze Analyze Final Product for Aggregation (SEC, DLS) scale_up->analyze final_product Stable Conjugated Protein analyze->final_product

Caption: A workflow for optimizing conjugation to prevent aggregation.

References

Technical Support Center: Optimizing CRISPR-Cas9 for Peg3 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing CRISPR-Cas9-mediated editing of the Peg3 (Paternally Expressed Gene 3) gene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Peg3 gene editing experiments.

Q1: I am observing low editing efficiency for the Peg3 gene. What are the potential causes and how can I troubleshoot this?

A1: Low editing efficiency is a common challenge in CRISPR-Cas9 experiments.[1][2] Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Suboptimal gRNA Design: The design of your guide RNA (gRNA) is critical for successful editing.[2] Ensure your gRNA targets a unique sequence within a constitutive exon of Peg3 to maximize the impact of the edit.[3] It is recommended to test multiple gRNAs (3 to 5) to identify the most effective one for your specific target site and cell type.[2] The GC content and secondary structure of the gRNA can also influence its efficacy.[2]

  • Inefficient Delivery: The method used to deliver the CRISPR-Cas9 components into your target cells significantly impacts efficiency.[1] Different cell types have varying amenability to different delivery methods such as electroporation, lipofection, or viral vectors.[1] You may need to optimize the delivery parameters for your specific cell line. For difficult-to-transfect cells, electroporation or the use of viral vectors might be more effective.[2]

  • Poor Expression of Cas9 or gRNA: Inadequate expression of either the Cas9 nuclease or the gRNA will lead to low editing rates.[1] Verify that the promoter driving Cas9 and gRNA expression is active in your cell type.[1] Using codon-optimized Cas9 for your target organism can also enhance expression.[1] If using a plasmid-based system, confirm the quality and concentration of your DNA.[1]

  • Cell Line Characteristics: Some cell lines have highly active DNA repair mechanisms that can counteract the effects of Cas9-induced double-strand breaks, leading to lower knockout efficiency.[2] Additionally, the copy number of the Peg3 gene in your chosen cell line can influence the observed editing efficiency.[4]

  • Analysis Method: The method used to detect edits can sometimes underrepresent the actual editing efficiency. For instance, mismatch endonuclease assays like the T7E1 assay may not detect single base changes.[5] Consider using a more sensitive method like Sanger sequencing followed by TIDE (Tracking of Indels by Decomposition) analysis or next-generation sequencing (NGS).

Q2: How can I minimize off-target effects when editing the Peg3 gene?

A2: Off-target effects, where Cas9 cuts at unintended genomic sites, are a significant concern in CRISPR experiments.[1][6] Here are strategies to minimize them:

  • Careful gRNA Design: Utilize gRNA design tools that predict potential off-target sites.[1][7] These tools can provide off-target scores to help you select gRNAs with higher specificity.[7]

  • Use High-Fidelity Cas9 Variants: Engineered high-fidelity Cas9 nucleases have been developed to reduce off-target cleavage.[1][8] These variants often have a lower tolerance for mismatches between the gRNA and the DNA target.

  • Deliver as Ribonucleoprotein (RNP): Delivering the Cas9 protein and gRNA as a pre-complexed RNP can reduce off-target effects.[9] The RNP is active immediately upon delivery and is degraded relatively quickly by the cell, limiting the time available for off-target cleavage.[9] In contrast, plasmid-based systems lead to prolonged expression of the Cas9 and gRNA, increasing the risk of off-target activity.[10]

  • Titrate CRISPR Components: Use the lowest effective concentration of Cas9 and gRNA to achieve the desired on-target editing.[1] Higher concentrations can lead to increased off-target cleavage.[11]

  • Thorough Off-Target Analysis: After editing, it is crucial to assess for off-target mutations at predicted sites using methods like targeted deep sequencing.[8] Whole-genome sequencing can also be used for an unbiased assessment of off-target events.[6]

Q3: What is the best method to deliver CRISPR-Cas9 components for Peg3 editing?

A3: The optimal delivery method depends on the cell type, experimental goals (in vitro vs. in vivo), and desired efficiency. The main strategies are:

  • Plasmid DNA: This is a straightforward approach where the Cas9 and gRNA are encoded on one or more plasmids.[9] While easy to use, it can lead to prolonged expression and a higher risk of off-target effects.[10]

  • mRNA: Delivering Cas9 as mRNA along with the gRNA results in transient expression, which can reduce off-target effects compared to plasmid delivery.[9][10]

  • Ribonucleoprotein (RNP): Direct delivery of the purified Cas9 protein complexed with the gRNA is often the most efficient method with the lowest off-target effects.[9]

  • Viral Vectors: For in vivo studies or hard-to-transfect cells, viral vectors like adeno-associated viruses (AAVs) can be highly effective.[10][12] However, there are concerns about immunogenicity and potential integration into the host genome.[13]

  • Physical Methods: Electroporation and microinjection are common physical delivery methods, particularly for ex vivo applications and embryonic stem cells.[10][14]

Q4: How do I validate the editing of the Peg3 gene in my cells?

A4: Validating your edits is a critical step. Several methods can be used:

  • Mismatch Detection Assays (T7E1 or Surveyor): These are cost-effective methods for estimating editing efficiency by detecting insertions and deletions (indels).[4] However, they can underestimate the true editing efficiency.[4][5]

  • Sanger Sequencing and TIDE/ICE Analysis: PCR amplifying the target region and performing Sanger sequencing is a reliable method. The resulting chromatograms can be analyzed using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify the percentage of edited alleles.[15]

  • Next-Generation Sequencing (NGS): For a more comprehensive and quantitative analysis of editing outcomes, including the frequency of different types of indels, targeted deep sequencing of the Peg3 locus is the gold standard.

  • Western Blot or qPCR: To confirm a functional knockout of the Peg3 gene, you should assess the protein or mRNA levels, respectively.[4] A successful knockout should result in the disappearance or significant reduction of the Peg3 protein or transcript.

Data Presentation

Table 1: Comparison of CRISPR-Cas9 Delivery Methods

Delivery MethodCargoAdvantagesDisadvantagesTypical On-Target EfficiencyOff-Target Risk
Plasmid DNA DNA encoding Cas9 and gRNASimple, cost-effectiveProlonged expression, lower efficiency in some cellsVariableHigher
mRNA Cas9 mRNA and gRNATransient expression, lower cytotoxicityRNA can be unstableModerate to HighModerate
Ribonucleoprotein (RNP) Purified Cas9 protein and gRNAHigh efficiency, rapid action, transientHigher cost for purified componentsHighLower
Viral Vectors (e.g., AAV) Viral particles containing Cas9 and gRNA expression cassettesHigh efficiency in a wide range of cells, suitable for in vivoPotential for immunogenicity, limited cargo sizeHighVariable
Electroporation Plasmid, mRNA, or RNPHigh efficiency in many cell types, including hard-to-transfect cellsCan cause cell toxicity and deathHighDepends on cargo

Table 2: Key Parameters for Peg3 gRNA Design

ParameterRecommendationRationale
Target Location 5' constitutive exonTo ensure a frameshift mutation leads to a non-functional protein.[3]
Uniqueness Unique sequence in the genomeTo minimize off-target effects.[1]
GC Content 40-80%Influences the stability of the gRNA-DNA interaction.[2]
Secondary Structure Minimal self-complementarityComplex secondary structures can interfere with Cas9 binding and cleavage.[2]
PAM Site NGG for SpCas9The protospacer adjacent motif is required for Cas9 recognition.

Table 3: Comparison of On-Target Editing Analysis Methods

MethodPrincipleProsCons
T7E1/Surveyor Assay Mismatch cleavageCost-effective, quickSemi-quantitative, can underestimate efficiency, does not detect single base changes.[4][5]
Sanger Sequencing + TIDE/ICE Sequence decompositionQuantitative, provides sequence informationLess sensitive for low-frequency edits, not suitable for complex edits.[15]
Next-Generation Sequencing (NGS) Deep sequencing of ampliconsHighly sensitive and quantitative, detects a wide range of editsHigher cost, more complex data analysis.[16]
Western Blot Protein detectionConfirms functional knockout at the protein levelRequires a specific antibody, not a direct measure of DNA editing.[4]
qPCR mRNA quantificationMeasures the effect on transcript levelsDoes not confirm protein knockout.[17]

Experimental Protocols

Protocol 1: gRNA Design and Validation for Peg3

  • Obtain the Peg3 sequence: Retrieve the genomic sequence of the Peg3 gene from a database like NCBI or Ensembl.[4]

  • Use a gRNA design tool: Input the Peg3 sequence into a gRNA design tool (e.g., Synthego's CRISPR Design Tool, CRISPOR).[18]

  • Select gRNA candidates: Choose 3-5 gRNAs targeting a 5' constitutive exon. Prioritize gRNAs with high on-target scores and low off-target scores.

  • Synthesize gRNAs: Order synthetic gRNAs for optimal quality and performance.

  • In vitro validation (optional): Perform an in vitro cleavage assay by incubating the synthesized gRNA, Cas9 protein, and a PCR product of the Peg3 target region to confirm cleavage activity.[19]

Protocol 2: CRISPR-Cas9 RNP Delivery via Electroporation

  • Cell Preparation: Culture your target cells to the appropriate density and ensure they are in the logarithmic growth phase.

  • Prepare RNP Complex:

    • Mix the synthetic gRNA and purified Cas9 protein at the desired molar ratio (e.g., 1.5:1 gRNA:Cas9).

    • Incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Electroporation:

    • Harvest and wash the cells, then resuspend them in a compatible electroporation buffer.

    • Add the pre-formed RNP complex to the cell suspension.

    • Use an electroporator (e.g., Neon Transfection System, Lonza 4D-Nucleofector) with an optimized program for your cell type.

  • Post-Electroporation Culture: Immediately transfer the electroporated cells to pre-warmed culture medium and incubate.

  • Harvest for Analysis: After 48-72 hours, harvest a portion of the cells for genomic DNA extraction and analysis of editing efficiency.

Protocol 3: Analysis of On-Target Editing by Sanger Sequencing and TIDE

  • Genomic DNA Extraction: Extract genomic DNA from both control and edited cell populations.

  • PCR Amplification: Amplify a ~500-800 bp region surrounding the Peg3 target site using high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using one of the PCR primers.

  • TIDE Analysis:

    • Obtain the sequencing files (.ab1) for both the control and edited samples.

    • Go to a TIDE analysis website.

    • Upload the two sequencing files and input the gRNA sequence.

    • The software will analyze the chromatograms and provide the percentage of indels and the efficiency of editing.

Visualizations

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_delivery Phase 2: Delivery cluster_analysis Phase 3: Analysis gRNA_design gRNA Design for Peg3 gRNA_synthesis gRNA Synthesis gRNA_design->gRNA_synthesis Delivery Delivery into Target Cells (e.g., Electroporation) gRNA_design->Delivery Cas9_prep Cas9 Preparation (Plasmid/mRNA/Protein) gDNA_extraction Genomic DNA Extraction Delivery->gDNA_extraction PCR PCR Amplification of Target Locus gDNA_extraction->PCR Analysis Editing Analysis (e.g., TIDE, NGS) PCR->Analysis Validation Functional Validation (Western/qPCR) Analysis->Validation

Caption: General workflow for CRISPR-Cas9 gene editing of Peg3.

Troubleshooting_Low_Efficiency action_node action_node start_node Low Editing Efficiency check_gRNA Is gRNA design optimal? start_node->check_gRNA design_new_gRNA Design & test 3-5 new gRNAs check_gRNA->design_new_gRNA No check_delivery Is delivery method efficient? check_gRNA->check_delivery Yes optimize_delivery Optimize transfection/electroporation parameters or switch method (e.g., to RNP) check_delivery->optimize_delivery No check_expression Is Cas9/gRNA expression adequate? check_delivery->check_expression Yes optimize_expression Use codon-optimized Cas9, check promoter activity, verify plasmid quality check_expression->optimize_expression No check_analysis Is analysis method sensitive enough? check_expression->check_analysis Yes switch_analysis Use Sanger+TIDE or NGS instead of T7E1 check_analysis->switch_analysis No

Caption: Troubleshooting decision tree for low editing efficiency.

Logical_Relationships cluster_inputs Input Variables cluster_outcomes Experimental Outcomes gRNA gRNA Design (Specificity, Efficiency) OnTarget On-Target Efficiency gRNA->OnTarget OffTarget Off-Target Effects gRNA->OffTarget Delivery Delivery Method (Plasmid, RNP, etc.) Delivery->OnTarget Delivery->OffTarget Cell Cell Type (DNA Repair, Transfectability) Cell->OnTarget

Caption: Key factors influencing CRISPR experimental outcomes.

References

Technical Support Center: Synthesis of Long Ph-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of long Ph-PEGn linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of phenyl-terminated polyethylene glycol (Ph-PEGn) linkers, where 'n' signifies a significant number of repeating ethylene glycol units.

Frequently Asked Questions (FAQs)

Q1: What is a long Ph-PEGn linker and what are its common applications?

A long Ph-PEGn linker is a chemical structure consisting of a phenyl (Ph) group at one terminus, a polyethylene glycol (PEG) chain of variable but significant length (n > 3), and a reactive functional group at the other terminus. These linkers are crucial in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] The long, flexible, and hydrophilic PEG chain enhances the solubility and bioavailability of the final molecule, while the phenyl group can be involved in specific interactions or serve as an anchor point.[1][3] The terminal functional group allows for covalent attachment to a target protein ligand or an E3 ligase ligand.[4]

Q2: What is the most common synthetic route for preparing long Ph-PEGn linkers?

The most prevalent method for synthesizing the ether linkage in Ph-PEGn linkers is the Williamson ether synthesis.[5][6] This reaction involves the deprotonation of a phenol (or a substituted phenol) with a strong base to form a phenoxide, which then acts as a nucleophile to attack a PEG chain that has a good leaving group (e.g., a tosylate or halide) at one end.[6][7] Stepwise approaches, where ethylene glycol units are added sequentially, are also employed, especially for creating monodisperse PEGs.[8][9]

Q3: Why is the synthesis of long Ph-PEGn linkers particularly challenging?

As the length of the PEG chain increases, several challenges are amplified:

  • Purification: Long PEG derivatives are often obtained as sticky oils or waxes, making handling and purification by standard silica gel chromatography difficult.[5][10] Their high polarity requires strong solvent systems, which can lead to poor separation from polar byproducts and streaking on TLC plates.[5][10]

  • Yield: The multi-step nature of building long PEG chains can lead to a significant decrease in overall yield with each successive addition of an ethylene glycol unit.[8] In Williamson ether synthesis, steric hindrance from the growing PEG chain can slow down the reaction rate.[6]

  • Side Reactions: Higher temperatures and longer reaction times, which may be necessary for longer chains, can promote side reactions such as elimination and PEG depolymerization.[5][8]

  • Water Sensitivity: The reagents used in the coupling steps, such as strong bases and coupling agents like EDC/NHS, are often moisture-sensitive. The presence of water can lead to hydrolysis of activated intermediates and deactivation of reagents, significantly reducing the yield.[5]

Q4: What are the key parameters to control during the synthesis of long Ph-PEGn linkers?

To achieve a successful synthesis, it is crucial to control the following parameters:

  • Anhydrous Conditions: All reactions should be carried out under strictly anhydrous conditions using dry solvents and glassware to prevent unwanted side reactions.[5][11]

  • Reaction Temperature: The temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. For many coupling reactions, room temperature or even 0°C is recommended for a longer duration.[5]

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled to minimize side product formation and maximize the conversion of the limiting reagent.

  • Purity of Starting Materials: The purity of the initial phenol, the PEG chain, and all reagents is critical for a clean reaction and a higher yield of the desired product.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of long Ph-PEGn linkers.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagent Decomposition: Moisture-sensitive reagents (e.g., NaH, KHMDS, EDC/NHS) may have degraded.[5] 2. Presence of Water: Trace amounts of water in the reaction mixture can hydrolyze intermediates.[5] 3. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition.[5] 4. Inefficient Deprotection: In a stepwise synthesis, incomplete removal of protecting groups will prevent chain elongation.[5]1. Use fresh, high-quality reagents stored under anhydrous conditions. 2. Use anhydrous solvents and oven-dried glassware. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. Consider starting at a lower temperature (0°C) and gradually warming to room temperature while monitoring the reaction progress by TLC or LC-MS. 4. Monitor deprotection steps closely using TLC or LC-MS to ensure complete removal of the protecting group.
Formation of Multiple Byproducts 1. Side Reactions: Common side reactions in Williamson ether synthesis include elimination and hydrolysis.[5][6] In peptide-like couplings, N-acylurea formation can compete with the desired amide bond.[5] 2. PEG Depolymerization: At elevated temperatures, the PEG chain can break down.[5][8] 3. Polydispersity of Starting PEG: The starting PEG material may not be monodisperse, leading to a range of product lengths.1. Optimize the stoichiometry of reactants and control the temperature carefully. 2. Avoid excessively high temperatures. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use monodisperse PEG starting materials if a single, well-defined product is required.
Difficult Purification by Silica Gel Chromatography 1. High Polarity of the Product: Long PEG chains are highly polar, leading to strong interactions with the silica gel and poor elution.[5][10] 2. Oily/Waxy Nature of the Product: The physical state of the product makes it difficult to handle and load onto a column.[5] 3. Streaking on TLC: The product streaks on TLC plates, making it difficult to determine an appropriate solvent system for column chromatography.[5][10]1. Alternative Chromatography: Utilize reverse-phase HPLC, which is well-suited for separating PEG derivatives based on chain length.[12][13][14] Size-exclusion chromatography (SEC) can also be effective. For charged derivatives, ion-exchange chromatography is a good option.[5] 2. Complexation: A novel method involves complexing the PEG derivative with MgCl₂ in CH₂Cl₂ with THF, which results in the formation of a solid that can be easily filtered and purified.[5] 3. Solvent System Optimization: For silica gel chromatography, try a slow gradient with a solvent system like 1:1 EtOH/IPA in CHCl₃, which has been reported to provide better separation than methanol-based systems.[5]
Product Lost During Aqueous Workup 1. High Water Solubility: The hydrophilic nature of the long PEG chain can cause the product to partition into the aqueous layer during extraction.[8][15]1. Saturate the aqueous phase with NaCl before extraction to decrease the solubility of the PEGylated product.[15] 2. Perform multiple extractions with a suitable organic solvent like dichloromethane (DCM).[15]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of a Ph-PEGn-OH Linker

This protocol describes a general method for the synthesis of a phenyl-terminated PEG linker.

Materials:

  • Phenol (or a substituted phenol)

  • Polyethylene glycol with a leaving group (e.g., tosylate) at one end and a protected hydroxyl group at the other (e.g., TsO-PEGn-O-Trityl)

  • Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Reagents for deprotection (e.g., Trifluoroacetic acid (TFA) for a trityl group)

  • Anhydrous solvents for workup and purification

Procedure:

  • Deprotonation of Phenol:

    • Dissolve the phenol (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add NaH (1.2 eq, 60% dispersion in mineral oil) or t-BuOK (1.2 eq) to the solution.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Coupling Reaction:

    • Dissolve the tosylated PEG (TsO-PEGn-O-Trityl, 1.1 eq) in anhydrous THF.

    • Add the PEG solution dropwise to the phenoxide solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS. For longer PEG chains, gentle heating (e.g., to 40-50°C) may be required, but this should be done with caution to avoid side reactions.[8]

  • Workup and Deprotection:

    • Quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent such as ethyl acetate or DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Dissolve the crude product in a suitable solvent (e.g., DCM) and add TFA to remove the trityl protecting group.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Remove the solvent and TFA under reduced pressure.

  • Purification:

    • Purify the crude Ph-PEGn-OH linker using an appropriate method as described in the troubleshooting guide, such as reverse-phase HPLC or complexation with MgCl₂.[5][14]

Protocol 2: Purification of a Long Ph-PEGn Linker using Reverse-Phase HPLC

Materials:

  • Crude Ph-PEGn linker

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Trifluoroacetic acid (TFA, optional, as a mobile phase additive)

  • Reverse-phase C18 or C8 column

Procedure:

  • Sample Preparation: Dissolve the crude linker in a minimal amount of the initial mobile phase solvent mixture.

  • HPLC Conditions:

    • Column: A preparative or semi-preparative C18 or C8 column.

    • Mobile Phase A: Water (with 0.1% TFA, if needed).

    • Mobile Phase B: Acetonitrile or Methanol (with 0.1% TFA, if needed).

    • Gradient: Develop a suitable gradient from a lower percentage of Mobile Phase B to a higher percentage over a sufficient time to achieve separation. The optimal gradient will depend on the length of the PEG chain and the hydrophobicity of the molecule.

    • Flow Rate: Adjust the flow rate according to the column dimensions.

    • Detection: Use a UV detector (if the molecule has a chromophore) or an evaporative light scattering detector (ELSD) or a mass spectrometer.

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Product Isolation: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Phenol, Protected PEG-Tosylate) deprotonation Deprotonation (NaH or t-BuOK in anhydrous THF) start->deprotonation coupling Williamson Ether Synthesis (Coupling Reaction) deprotonation->coupling deprotection Deprotection (e.g., TFA for Trityl group) coupling->deprotection crude_product Crude Ph-PEGn Linker deprotection->crude_product purification_step Purification Method (e.g., Reverse-Phase HPLC) crude_product->purification_step pure_product Pure Ph-PEGn Linker purification_step->pure_product

Caption: General experimental workflow for the synthesis and purification of long Ph-PEGn linkers.

troubleshooting_logic start Synthesis Issue Encountered low_yield Low or No Yield? start->low_yield byproducts Multiple Byproducts? low_yield->byproducts No check_reagents Check Reagent Quality & Anhydrous Conditions low_yield->check_reagents Yes purification_issue Purification Difficulty? byproducts->purification_issue No check_stoichiometry Optimize Stoichiometry & Temperature byproducts->check_stoichiometry Yes alt_purification Use Alternative Purification (RP-HPLC, SEC, MgCl2) purification_issue->alt_purification Yes optimize_temp Optimize Temperature & Reaction Time check_reagents->optimize_temp

Caption: A troubleshooting decision tree for challenges in long Ph-PEGn linker synthesis.

References

overcoming off-target effects in Peg3 siRNA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome off-target effects in Paternally Expressed Gene 3 (Peg3) siRNA experiments.

Frequently Asked Questions (FAQs)

Q1: What is Peg3 and what are its primary functions?

Paternally Expressed Gene 3 (Peg3) is an imprinted gene that is expressed only from the paternal allele.[1] It encodes a DNA-binding protein with multiple zinc finger domains, which functions as a transcription factor, primarily as a repressor.[1][2] Peg3 plays crucial roles in regulating fetal growth, nurturing behaviors, and apoptosis (programmed cell death).[1][3] It is considered a potential tumor suppressor and its expression is often lost in cancers such as gliomas and ovarian cancer.[3][4] Functionally, Peg3 is involved in several key signaling pathways, including the p53, Wnt, and TNF-NFκB pathways.[3][5][6]

Q2: What are "off-target effects" in the context of siRNA experiments?

Q3: Why am I observing a phenotype that is inconsistent with the known functions of Peg3?

Q4: What are the essential controls for a Peg3 siRNA experiment?

To ensure reliable and interpretable results, every siRNA experiment must include a standard set of controls.[10][11]

Control TypePurposeKey Considerations
Untreated Cells Establishes a baseline for Peg3 mRNA levels, protein expression, and the phenotype under investigation.[10][11]Culture conditions should be identical to treated cells.
Mock-Transfected Cells Cells treated with the transfection reagent alone (no siRNA). This control assesses the effects of the delivery agent on cell viability and gene expression.[12]Helps distinguish reagent-induced toxicity from siRNA-specific effects.
Negative Control siRNA An siRNA (e.g., scrambled sequence) with no known homology to any gene in the target organism.[13][14] This control is critical for differentiating sequence-specific silencing from non-specific cellular responses to dsRNA.[10][13]Use at the same concentration as the experimental siRNA.[13]
Positive Control siRNA A validated siRNA targeting a stably expressed housekeeping gene (e.g., GAPDH, Cyclophilin B).[10][14] This control confirms that the transfection procedure is efficient.[12][14]Aim for >75% knockdown of the positive control with >80% cell viability.[10]

Q5: How do I confirm that my Peg3 siRNA is effectively knocking down the target?

Validating knockdown is a multi-step process that should ideally be performed at both the mRNA and protein levels.

Troubleshooting Guide

Problem: Low or No Knockdown of Peg3 mRNA

Possible CauseRecommended Solution
Suboptimal Transfection Efficiency Verify high knockdown (>75%) with your positive control siRNA.[10] If the positive control fails, optimize experimental conditions by testing different cell densities and concentrations of the transfection reagent.[11][16]
Ineffective siRNA Sequence Not all siRNA sequences are equally effective. Test 2-4 different siRNA sequences targeting different regions of the Peg3 mRNA.[9][17]
Incorrect siRNA Concentration Titrate the Peg3 siRNA to find the lowest concentration that provides effective knockdown without inducing toxicity.[9] Concentrations are typically in the nanomolar range (e.g., 5-30 nM).[9][18]
Degraded siRNA Ensure siRNA reagents are properly stored and handled to prevent degradation by RNases.[17]
Inaccurate Measurement Confirm that your qRT-PCR primers for Peg3 are specific and efficient. Assess knockdown at the optimal time point (typically 24-72 hours post-transfection) by performing a time-course experiment.[18][19]

Problem: High Cell Toxicity or Death After Transfection

Possible CauseRecommended Solution
Transfection Reagent Toxicity Compare the health of mock-transfected cells to untreated cells. If the reagent is toxic, reduce its concentration or try a different delivery method.[16] Avoid using antibiotics during transfection.[17]
High siRNA Concentration High siRNA concentrations can induce cellular stress and off-target effects.[8][9] Lower the siRNA concentration to the minimum required for effective knockdown.
Off-Target Effects A specific siRNA sequence may be silencing essential genes, leading to a toxic phenotype.[8] This is an off-target effect. Confirm the toxicity with at least one other siRNA targeting Peg3. If the toxicity is unique to one siRNA, it is likely an off-target effect.[9]
Low Cell Density Transfecting cells at a low confluency can increase toxicity. Ensure cells are at the recommended density (typically 50-70% confluency) at the time of transfection.[16]

Problem: Inconsistent or Conflicting Phenotypic Results

Possible CauseRecommended Solution
Off-Target Effects This is the most likely cause. Validate your findings using multiple, distinct siRNAs targeting Peg3.[9] A true on-target phenotype should be reproducible with at least two different siRNAs.[9]
Experimental Variability Standardize all experimental parameters, including cell line passage number, seeding density, and timing of assays to ensure reproducibility.[16]
Global Gene Expression Changes For definitive validation, perform a rescue experiment by re-introducing a form of the Peg3 gene that is resistant to your siRNA.[9] If this reverses the phenotype, it confirms an on-target effect. Global expression analysis (e.g., RNA-seq) can also distinguish on-target from off-target signatures.[9]

Strategies to Mitigate Off-Target Effects

Several strategies can be employed to minimize off-target effects and increase confidence in your experimental data.

StrategyDescriptionAdvantagesDisadvantages
Titrate siRNA Concentration Use the lowest possible siRNA concentration that achieves sufficient on-target knockdown.[9]Simple, cost-effective. Reduces both on- and off-target effects.[7]May reduce the efficiency of on-target knockdown if the concentration is too low.[20]
Use Multiple siRNAs Confirm the phenotype with at least two (ideally three or more) distinct siRNAs targeting different sequences of the Peg3 mRNA.[9]High confidence in results if the phenotype is consistent. Helps identify sequence-specific off-target effects.Increases experimental cost and workload.
Pool Multiple siRNAs Use a pool of several siRNAs targeting Peg3. This reduces the concentration of any single siRNA, thereby diluting its unique off-target signature.[7][21][22]Significantly reduces off-target effects while maintaining strong on-target silencing.[7][20]May mask the effects of a single highly effective siRNA.
Use Chemically Modified siRNAs Utilize siRNAs with chemical modifications (e.g., 2'-O-methylation) in the seed region.[21][23]These modifications disrupt miRNA-like off-target binding while preserving on-target activity.[8][22]Higher cost compared to unmodified siRNAs.
Perform Rescue Experiments After knockdown, introduce an siRNA-resistant version of the Peg3 gene. Reversal of the phenotype confirms it was an on-target effect.[9]Considered the "gold standard" for validating specificity.Technically challenging and time-consuming to create resistant constructs and cell lines.

Visualizations and Protocols

Peg3 Signaling Interactions

Peg3_Signaling_Pathways Peg3 Signaling Interactions cluster_upstream Upstream Signals cluster_core Core Peg3 Regulation cluster_downstream Downstream Pathways & Outcomes TNFa TNFα TRAF2 TRAF2 TNFa->TRAF2 activates DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Decorin Decorin Peg3 Peg3 Decorin->Peg3 induces NFkB NF-κB Activation Peg3->NFkB activates Apoptosis Apoptosis Peg3->Apoptosis mediates via p53/Bax Beta_Catenin β-catenin Peg3->Beta_Catenin promotes degradation via Siah1 Wnt_Signaling Wnt Signaling Peg3->Wnt_Signaling inhibits TFEB TFEB Peg3->TFEB upregulates p53->Peg3 induces Siah1 Siah1 p53->Siah1 induces Bax Bax p53->Bax induces TRAF2->Peg3 TRAF2->NFkB activates Siah1->Apoptosis mediates Beta_Catenin->Wnt_Signaling mediates Autophagy Autophagy TFEB->Autophagy promotes

Caption: Simplified overview of Peg3's role in key cellular signaling pathways.

Experimental Workflow for Robust siRNA Validation

siRNA_Workflow Robust Peg3 siRNA Experimental Workflow cluster_validation Validation Steps Start Start: Design/Select ≥3 siRNAs for Peg3 Transfection Transfection - Peg3 siRNAs (1, 2, 3...) - Positive Control (e.g., GAPDH) - Negative Control (Scrambled) - Mock (Reagent Only) - Untreated Start->Transfection Incubation Incubate (24-72h) Perform Time-Course Transfection->Incubation Harvest Harvest Cells for RNA & Protein Incubation->Harvest qPCR 1. qRT-PCR Analysis Harvest->qPCR qPCR_Check Peg3 mRNA Knockdown >70%? Positive Control Knockdown >75%? qPCR->qPCR_Check Western 2. Western Blot Analysis qPCR_Check->Western Yes Troubleshoot Troubleshoot Transfection or siRNA Design qPCR_Check->Troubleshoot No Western_Check Peg3 Protein Reduction Observed? Western->Western_Check Phenotype 3. Phenotypic Assay Western_Check->Phenotype Yes Western_Check->Troubleshoot No Pheno_Check Is Phenotype Consistent Across ≥2 Peg3 siRNAs? Phenotype->Pheno_Check OffTarget High Risk of Off-Target Effect Implement Mitigation Strategy (e.g., Pooling, Modified siRNA) Pheno_Check->OffTarget No OnTarget Conclusion: High Confidence On-Target Effect Pheno_Check->OnTarget Yes Troubleshoot->Start Re-evaluate OffTarget->Start Re-design Experiment

Caption: Step-by-step workflow for performing and validating a Peg3 siRNA experiment.

Logical Flowchart for Troubleshooting Off-Target Effects

Off_Target_Troubleshooting Troubleshooting Off-Target Effects Start Start: Phenotype Observed with single Peg3 siRNA Q1 Is the phenotype reproducible with a second, distinct Peg3 siRNA? Start->Q1 A1_No Phenotype is likely an OFF-TARGET EFFECT Q1->A1_No No Q2 Is the phenotype reversed by an siRNA-resistant Peg3 rescue construct? Q1->Q2 Yes A2_Yes Phenotype is a confirmed ON-TARGET EFFECT Q2->A2_Yes Yes Q3 Does lowering siRNA concentration abolish the phenotype while maintaining Peg3 knockdown? Q2->Q3 No / Not Performed A3_Yes Phenotype was likely due to concentration-dependent OFF-TARGET EFFECTS Q3->A3_Yes Yes A3_No Phenotype may still be off-target. Consider pooling or chemically modified siRNAs for higher specificity. Q3->A3_No No

References

Technical Support Center: Stability of Phenyl-PEG3 (Ph-PEG3) Linkers in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Phenyl-PEG3 (Ph-PEG3) linkers in plasma. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and why is its stability in plasma important?

A this compound linker is a chemical moiety used in bioconjugation, often in the context of antibody-drug conjugates (ADCs), to connect a payload (e.g., a cytotoxic drug) to a larger molecule like an antibody. It consists of a rigid phenyl group and a short, hydrophilic polyethylene glycol (PEG) chain with three ethylene oxide units. The stability of this linker in systemic circulation is critical for the safety and efficacy of the therapeutic.[1][2] An unstable linker can lead to premature release of the payload into the bloodstream, causing off-target toxicity and reducing the amount of active agent that reaches the target site.[3][4]

Q2: What are the main factors that can influence the plasma stability of a this compound linker?

Several factors can affect the stability of a this compound linker in plasma:

  • Linker Chemistry: The inherent chemical bonds within the linker dictate its susceptibility to cleavage. The this compound linker contains aryl-ether bonds and ether bonds within the PEG chain. While ether bonds are generally stable, the overall structure can be susceptible to enzymatic or hydrolytic cleavage under certain conditions.

  • Conjugation Site: The location of the linker on the antibody can influence its stability.[1][5] Linkers attached to more sterically hindered or less solvent-accessible sites may be more protected from plasma enzymes.[5]

  • Drug-to-Antibody Ratio (DAR): A high DAR can sometimes lead to aggregation, which may alter the pharmacokinetic properties and stability of the ADC.

  • Enzymatic Activity: Plasma contains various enzymes, such as esterases and proteases, that can potentially degrade linkers.[4][6] While the ether bonds in this compound are generally resistant to these, metabolism of the overall ADC can occur.

  • Plasma pH: The pH of blood plasma is tightly regulated at approximately 7.4. While some linkers are designed to be cleaved at acidic pH, the this compound linker is not expected to be highly sensitive to physiological pH changes.[7]

Q3: How does the PEG component of the this compound linker affect its properties?

The PEG component, even a short one like PEG3, can confer several beneficial properties:

  • Increased Hydrophilicity: PEG is highly hydrophilic and can improve the solubility of the conjugate, which is particularly useful for hydrophobic payloads. This can help to prevent aggregation.[8]

  • Steric Shielding: The PEG chain can provide a steric shield that may offer some protection against enzymatic degradation of adjacent parts of the molecule.[5]

  • Improved Pharmacokinetics: PEGylation is a well-known strategy to extend the circulation half-life of biotherapeutics by increasing their hydrodynamic volume and reducing renal clearance.

Troubleshooting Guide

Issue 1: Premature payload release is observed in an in vitro plasma stability assay with a this compound linked conjugate.

  • Possible Cause 1: Enzymatic Degradation.

    • Explanation: Although the ether bonds in the this compound linker are generally stable, some plasma enzymes might exhibit activity towards the linker or the bonds connecting it to the antibody or payload, especially in certain species' plasma (e.g., rodent plasma can have higher carboxylesterase activity than human plasma).[4][6]

    • Solution:

      • Conduct stability studies in plasma from multiple species to assess potential differences.[2]

      • Analyze the cleavage products using mass spectrometry to identify the exact site of degradation.

      • If the linkage to the payload is the weak point (e.g., an ester bond), consider a more stable conjugation chemistry.

  • Possible Cause 2: Instability of the Conjugation Chemistry.

    • Explanation: The bond used to attach the this compound linker to the antibody or the payload may be the point of failure. For example, if a maleimide-thiol linkage is used for conjugation to a cysteine residue on the antibody, it can undergo a retro-Michael reaction, leading to deconjugation.

    • Solution:

      • Utilize self-stabilizing maleimides or alternative, more robust conjugation chemistries.

      • Consider site-specific conjugation at a location that is known to enhance stability.[5]

Issue 2: Inconsistent results in plasma stability assays across different batches of the conjugate.

  • Possible Cause 1: Heterogeneity of the Conjugate.

    • Explanation: If the conjugation process is not well-controlled, it can result in a heterogeneous mixture of species with different DARs and conjugation sites. These different species may exhibit varying stabilities.

    • Solution:

      • Refine the conjugation and purification protocols to achieve a more homogeneous product.

      • Thoroughly characterize each batch for DAR and distribution of conjugated species.

  • Possible Cause 2: Variability in Plasma Batches.

    • Explanation: There can be batch-to-batch variability in the enzymatic activity of commercially sourced plasma.

    • Solution:

      • Whenever possible, use a large, single batch of plasma for a series of comparative experiments.

      • Always include a well-characterized internal control in your assays.

Quantitative Data on Linker Stability

Linker TypeCleavage MechanismTypical Half-Life in Human PlasmaKey Considerations
Hydrazone pH-sensitive (acid hydrolysis)~2 days (can be variable)Stability is highly dependent on the specific chemical structure and pH.[6]
Disulfide Reduction-sensitiveVariable; can be unstableSusceptible to exchange with serum proteins like albumin.[3]
Peptide (e.g., Val-Cit) Protease-sensitiveGenerally stable in human plasmaCan be unstable in rodent plasma due to different enzyme profiles.[4][6]
Silyl Ether Acid-cleavable> 7 daysA more stable acid-cleavable option compared to hydrazones.[6]
Non-cleavable (e.g., Thioether) Antibody degradationVery stableRelies on lysosomal degradation of the antibody for payload release.[7]
Phenyl-PEG (this compound) Hydrolysis/EnzymaticExpected to be highThe aryl-ether and PEG-ether bonds are generally stable under physiological conditions. Stability is likely high, but requires empirical validation.

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the stability of a this compound linked conjugate in plasma.

1. Materials:

  • This compound linked conjugate (e.g., ADC)

  • Freshly frozen plasma (e.g., human, mouse, rat) from a reputable supplier

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein precipitation solution (e.g., cold acetonitrile with an internal standard)

  • Analytical system (e.g., LC-MS/MS)

2. Procedure:

  • Preparation: Thaw the plasma at 37°C and centrifuge to remove any cryoprecipitates. Prepare a stock solution of the this compound conjugate in PBS.

  • Incubation: Spike the this compound conjugate into the plasma at a final concentration of, for example, 100 µg/mL. Also, prepare a control sample by incubating the conjugate in PBS to monitor its intrinsic stability.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma and immediately freeze them at -80°C to stop any further degradation.

  • Sample Processing:

    • Thaw the plasma aliquots on ice.

    • Precipitate the plasma proteins by adding three volumes of the cold protein precipitation solution.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant, which contains the released payload.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

    • Separately, the amount of intact conjugate can be measured over time, often using techniques like ELISA or immuno-capture followed by LC-MS.[2]

6. Data Analysis:

  • Plot the concentration of the released payload or the percentage of intact conjugate against time.

  • Calculate the half-life (t½) of the conjugate in plasma to quantify its stability.

Visualizations

Potential Degradation Pathways of a this compound Linker in Plasma cluster_0 Intact Conjugate in Plasma cluster_1 Potential Cleavage Sites cluster_2 Degradation Products Intact_ADC Antibody-Ph-PEG3-Payload Enzymatic_Cleavage Enzymatic Cleavage (e.g., by proteases, esterases) Intact_ADC->Enzymatic_Cleavage Plasma Enzymes Hydrolysis Hydrolysis of Linker-Payload Bond Intact_ADC->Hydrolysis Aqueous Environment Released_Payload Free Payload Enzymatic_Cleavage->Released_Payload Deconjugated_Antibody Deconjugated Antibody Enzymatic_Cleavage->Deconjugated_Antibody Hydrolysis->Released_Payload Hydrolysis->Deconjugated_Antibody

Caption: Potential degradation pathways for a this compound linked conjugate.

Experimental Workflow for In Vitro Plasma Stability Assay cluster_workflow Workflow Steps Start Start: Prepare Conjugate and Plasma Incubation Incubate Conjugate in Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Various Time Points Incubation->Sampling Quench Immediately Freeze at -80°C to Stop Degradation Sampling->Quench Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Quench->Protein_Precipitation Centrifugation Centrifuge to Pellet Precipitated Proteins Protein_Precipitation->Centrifugation Analysis Analyze Supernatant (Free Payload) by LC-MS/MS Centrifugation->Analysis End End: Calculate Half-Life Analysis->End

References

Technical Support Center: Refining Behavioral Assays for Peg3 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Peg3 knockout mice in behavioral assays. The information is tailored to address specific issues that may arise during experimental procedures, ensuring data accuracy and reproducibility.

Frequently Asked questions (FAQs) and Troubleshooting Guides

Maternal Behavior Assays

  • Question 1: My Peg3 knockout dams are not retrieving their pups consistently. How can I troubleshoot this?

    • Answer: Deficits in pup retrieval are a known phenotype in Peg3 knockout dams and can be influenced by several factors.[1][2][3] First, ensure the testing environment is free from stressors such as excessive noise, light, and unfamiliar odors, as these can exacerbate anxiety-like behaviors.[4] Pre-handling the dams for several days leading up to the test can help reduce anxiety.[5] It is also crucial to control for the maternal environment, as wild-type dams caring for Peg3 knockout pups have also shown impaired maternal care.[6][7] Consider cross-fostering litters to distinguish between direct effects of the dam's genotype and indirect effects from the pups. If inconsistencies persist, analyze the latency to retrieve each pup individually rather than the time to retrieve the entire litter, as this may reveal more subtle deficits.[8]

  • Question 2: I am observing high variability in nest building among my Peg3 knockout females. What could be the cause?

    • Answer: Impaired nest building is a reported characteristic of Peg3 mutant dams.[1] Variability can be influenced by the genetic background of the mice; for instance, effects of the Peg3 knockout on maternal behavior can differ between 129Sv and C57BL/6 strains.[9] Ensure a standardized supply of nesting material is provided to all mice at the same time. The complexity of the nesting material can also influence building behavior. If you are using a simple cotton nestlet, consider providing other materials like shredded paper to see if it elicits a more consistent response. Documenting the quality of the nest using a standardized scoring system at specific time points can help in quantifying the phenotype more reliably than a simple present/absent measure.

Social Behavior Assays

  • Question 3: My male Peg3 knockout mice show reduced social interaction. How can I be sure this isn't due to general anxiety or motor deficits?

    • Answer: It is essential to dissect the underlying cause of reduced social interaction in male Peg3 knockout mice. These mice are known to have reduced social dominance and competitiveness.[10][11] To differentiate from anxiety, run a battery of tests including the open field and elevated plus maze.[12][13][14] In the open field test, a mouse that avoids the center but shows normal overall locomotion may be exhibiting anxiety-like behavior.[15] If total distance traveled is also reduced, this could indicate a motor deficit. The three-chamber social approach test can also be informative.[16][17][18][19][20] If the knockout mouse spends equal time in the chamber with the novel mouse and the empty chamber, it may indicate a social deficit. However, if it avoids both chambers and stays in the central one, it could be indicative of anxiety.

  • Question 4: The results of my tube dominance test are inconsistent for Peg3 knockout males. What can I do to improve reliability?

    • Answer: The tube dominance test is a sensitive assay for social hierarchy.[21] Inconsistency can arise from several factors. Ensure that all mice are properly habituated to the tube before testing to reduce novelty-induced anxiety. The outcome of the test can be influenced by the weight and age of the mice, so ensure that test subjects and their opponents are well-matched. It is also important to conduct the test in a round-robin fashion, where each mouse is tested against every other mouse in its home cage to establish a stable social hierarchy.[22] Testing should occur over several consecutive days to confirm the stability of the established ranks.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the behavioral phenotypes of Peg3 knockout mice.

Behavioral AssayGenotypeParameterResultReference
Maternal Behavior
Pup RetrievalPeg3 KOLatency to retrieve pupsIncreased latency compared to WT[9][23]
WT dams with Peg3 KO pupsLatency to retrieve pupsIncreased latency compared to WT dams with WT pups[1]
WT dams with Peg3 KO pupsTime spent in pup-directed behaviorSignificantly less time compared to WT dams with WT pups[2]
Social Behavior
Tube Dominance TestPeg3 KO MalesWinning PercentageSignificantly lower winning rate against unfamiliar WT opponents[10]
Social InteractionPeg3 KO MalesTime in Social InteractionReduced time in reciprocal social interaction compared to WT[6]
Ultrasonic VocalizationsPeg3 KO Male PupsNumber of CallsSignificantly reduced number of calls when separated from the dam[7]

Experimental Protocols

1. Pup Retrieval Test

  • Objective: To assess pup-directed maternal care.

  • Procedure:

    • On postpartum days 2-4, separate the dam from her pups for 60 minutes. Keep the pups warm on a heating pad.

    • Place four pups in the corners of a clean test cage with fresh bedding.

    • Introduce the dam to the center of the cage.

    • Record the latency for the dam to retrieve each pup back to the nest over a 15-minute period.

    • The test is concluded once all pups are retrieved or after the 15-minute period has elapsed.[8]

2. Tube Dominance Test

  • Objective: To assess social dominance and hierarchy.

  • Procedure:

    • Habituate individual mice to a clear plastic tube that is slightly larger in diameter than the mouse.

    • For testing, place two unfamiliar mice of the same sex at opposite ends of the tube.

    • The trial begins when the mice meet in the middle of the tube.

    • The "winner" is the mouse that forces the other mouse to retreat out of the tube.

    • Conduct trials in a round-robin format within a home cage to establish a dominance hierarchy.[22]

3. Open Field Test

  • Objective: To assess general locomotor activity and anxiety-like behavior.

  • Procedure:

    • Place the mouse in the center of a square arena (e.g., 40x40 cm) with walls to prevent escape.[24]

    • Allow the mouse to explore freely for a set period, typically 5-10 minutes.[15]

    • Use an automated tracking system to record the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

    • An increase in time spent in the periphery is indicative of anxiety-like behavior (thigmotaxis).

4. Elevated Plus Maze

  • Objective: To assess anxiety-like behavior.

  • Procedure:

    • The apparatus consists of a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[5][13][14][25][26]

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.[5]

    • Record the number of entries and the time spent in the open and closed arms using a video tracking system.

    • A preference for the closed arms is indicative of anxiety-like behavior.

5. Three-Chamber Social Approach Test

  • Objective: To assess sociability and preference for social novelty.

  • Procedure:

    • The apparatus is a rectangular box divided into three chambers.

    • Sociability Phase: Place a novel mouse in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.[16][18][20]

    • Social Novelty Phase: Place a second novel mouse in the previously empty wire cage. The test mouse now has a choice between the familiar mouse and the new novel mouse. Record the interaction for another 10 minutes.

    • Time spent in each chamber and time spent sniffing each wire cage are the primary measures. A preference for the chamber with the novel mouse indicates normal sociability.

Visualizations

Peg3_Apoptosis_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_peg3_siah1a Apoptotic Induction cluster_downstream Mitochondrial Apoptosis p53 p53 Peg3 Peg3 p53->Peg3 induces expression Siah1a Siah1a p53->Siah1a induces expression Peg3_Siah1a Peg3/Siah1a Complex Peg3->Peg3_Siah1a Siah1a->Peg3_Siah1a Bax Bax Peg3_Siah1a->Bax promotes translocation Mitochondrion Mitochondrion Bax->Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis

Caption: Peg3 in the p53-mediated apoptotic pathway.

Experimental_Workflow cluster_breeding Breeding and Genotyping cluster_housing Pre-Testing cluster_testing Behavioral Testing Battery cluster_analysis Data Analysis Breeding Generate Peg3 KO and WT littermates Genotyping Genotype all animals Breeding->Genotyping Housing Group house by sex and genotype Genotyping->Housing Handling Habituate to experimenter Housing->Handling OpenField Open Field Test (Locomotion/Anxiety) Handling->OpenField EPM Elevated Plus Maze (Anxiety) OpenField->EPM Analysis Statistical Analysis (e.g., ANOVA, t-test) OpenField->Analysis Social Social Interaction/ Tube Dominance Test EPM->Social EPM->Analysis Maternal Pup Retrieval/ Nest Building Social->Maternal (for female cohorts) Social->Analysis Maternal->Analysis

Caption: Recommended workflow for behavioral phenotyping of Peg3 KO mice.

References

Technical Support Center: Optimizing Storage and Handling of Ph-PEG3 Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ph-PEG3 reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the optimal storage, handling, and troubleshooting of experiments involving Phenyl-PEG3 (this compound) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for this compound reagents?

A: For long-term stability, this compound reagents, particularly in their solid form, should be stored at -20°C, protected from light, and in a desiccated environment to prevent degradation from moisture, light, and temperature fluctuations. It is also advisable to store them under an inert atmosphere, such as argon or nitrogen, to minimize oxidation, especially for thiol-containing linkers.

Q2: How should I handle solid this compound reagents that are difficult to weigh?

A: Many PEG reagents are low-melting solids or viscous oils, making them challenging to handle. To facilitate accurate measurement, it is recommended to allow the container to warm to room temperature before opening to prevent condensation of moisture inside. If possible, handle the reagent in a glove box or under an inert atmosphere. For ease of use, preparing a stock solution in an anhydrous solvent like DMSO or DMF is a common practice.

Q3: What is the stability of this compound reagents in solution?

A: The stability of this compound reagents in solution depends on the specific functional group and the solvent. Stock solutions in anhydrous DMSO or DMF are generally stable for short periods when stored at -20°C or -80°C. However, prolonged storage in solution is not recommended due to the potential for hydrolysis and solvent-mediated degradation. It is best to prepare fresh solutions before use. For aqueous solutions, the stability is highly pH-dependent, especially for linkers with functional groups like NHS esters, which hydrolyze rapidly at higher pH.

Q4: Can I use buffers containing primary amines, like Tris, with NHS-ester functionalized this compound reagents?

A: No, you should avoid buffers containing primary amines (e.g., Tris, glycine) when working with N-hydroxysuccinimide (NHS) ester functionalized this compound reagents. The primary amines in the buffer will compete with the intended reaction with your target molecule, leading to low conjugation efficiency. Use non-amine-containing buffers such as PBS, HEPES, or borate buffers.

Q5: My this compound linker seems to be inactive. What could be the cause?

A: Inactivity of this compound linkers can be due to several factors, primarily degradation during storage or handling. Exposure to moisture can lead to hydrolysis of reactive groups like NHS esters. For thiol-containing linkers, oxidation is a common issue. Ensure the reagent has been stored correctly and handle it under anhydrous and inert conditions whenever possible. It is also recommended to verify the integrity of the starting material via methods like LC-MS or NMR if you suspect degradation.

Data Presentation: Stability of Functionalized PEG Reagents

The stability of this compound reagents is critically dependent on their functional groups and the experimental conditions. Below is a summary of the hydrolytic stability of NHS esters, a common reactive group in bioconjugation, at different pH values.

pHTemperature (°C)Half-life of NHS EsterNotes
7.004-5 hoursHydrolysis competes with the amination reaction.
8.025Varies (e.g., 9.8 to 33.6 minutes for different PEG-NHS esters)The rate of hydrolysis increases significantly with pH.
8.64~10 minutesRapid hydrolysis occurs at higher pH, reducing conjugation efficiency.[1]
9.0Room Temp~5 minutes for some derivativesAmidation reaction is faster, but so is hydrolysis.[2]

General Recommendations for Other Functional Groups:

  • Thiols: Prone to oxidation to form disulfides. Store under an inert atmosphere and use degassed buffers for reactions.

  • Azides: Generally very stable under a wide range of conditions, making them suitable for multi-step synthesis and bioconjugation.[3]

  • Alkynes: Terminal alkynes are generally stable.

  • Maleimides: Can undergo hydrolysis at pH > 7.5. The reaction with thiols is most efficient and selective at a pH range of 6.5-7.5.

Troubleshooting Guides

Issue 1: Low Yield in PROTAC Synthesis

Low yields are a common challenge in the synthesis of PROTACs using this compound linkers. This can be due to incomplete reactions, side reactions, or degradation of the product.

Potential Cause Troubleshooting Steps
Inefficient Amide Coupling - Optimize coupling reagents (e.g., HATU, HBTU) and bases (e.g., DIPEA).[4] - Increase the equivalents of the coupling reagent and the reactant that is not in excess.[4] - Extend the reaction time and monitor by LC-MS.[4] - Gently heat the reaction (40-50 °C) if necessary, while monitoring for side products.[4]
Inefficient Click Chemistry (CuAAC) - Use a freshly prepared copper(I) source or a robust catalyst system.[4] - Degas the reaction mixture to prevent oxidation of the copper(I) catalyst.[4]
Poor Solubility of Reactants - Ensure all reactants are fully dissolved. Use co-solvents like DMF or DMSO if needed.[5]
Product Loss During Purification - For polar PROTACs with PEG linkers, use reverse-phase preparative HPLC (RP-HPLC) instead of normal-phase silica gel chromatography.[6] - If the PROTAC is acid-sensitive, use neutral pH buffers for HPLC.[4]
Degradation of the Linker - Confirm the integrity of the this compound linker using LC-MS or NMR before starting the synthesis.[6]
Issue 2: Low Efficiency in Protein Conjugation

Achieving high efficiency in protein conjugation with this compound linkers requires careful optimization of reaction conditions.

Potential Cause Troubleshooting Steps
Suboptimal Reaction pH - For NHS ester reactions with amines, maintain a pH of 7.2-8.0.[7] - For maleimide reactions with thiols, use a pH of 6.5-7.5 to ensure specificity and stability.
Inactive Protein or Linker - Ensure the protein has accessible nucleophiles (amines or thiols).[8] - Use fresh, properly stored this compound linker. Prepare stock solutions immediately before use.[8]
Incorrect Stoichiometry - Optimize the molar ratio of the linker to the protein. A 5:1 to 20:1 ratio is a common starting point.[7]
Presence of Competing Nucleophiles - Use amine-free buffers (e.g., PBS, HEPES) for NHS ester conjugations.[8] - For thiol conjugations, ensure buffers are free of other thiol-containing reagents.
Steric Hindrance - If the conjugation site on the protein is sterically hindered, consider using a longer PEG linker to provide more separation.
Protein Aggregation - The conjugation of PEG can alter the protein's properties. Screen different buffer conditions (pH, excipients) to maintain protein solubility.[8] - Keep the concentration of organic co-solvents (e.g., DMSO, DMF) low (typically <10% v/v).[8]

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-containing protein of interest (POI) ligand with an amine-functionalized this compound-E3 ligase ligand.

Materials:

  • POI ligand with a carboxylic acid handle

  • Amine-Ph-PEG3-E3 ligase ligand

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF or DMSO

  • LC-MS for reaction monitoring

  • RP-HPLC for purification

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve the POI ligand-COOH (1.0 eq) and the Amine-Ph-PEG3-E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC by RP-HPLC.

Protocol 2: General Procedure for Protein Conjugation using an NHS-Ester Functionalized this compound Linker

This protocol outlines the conjugation of an NHS-ester functionalized this compound linker to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-Ph-PEG3-functionalized molecule

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a stock solution of the NHS-Ph-PEG3 reagent in anhydrous DMSO or DMF immediately before use.

  • Adjust the protein solution to a concentration of 1-10 mg/mL in the conjugation buffer (e.g., PBS, pH 7.2-7.5).[7]

  • Add the desired molar excess (e.g., 10-20 fold) of the NHS-Ph-PEG3 stock solution to the protein solution with gentle mixing.[7]

  • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.

  • To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.[7]

  • Purify the PEGylated protein from excess reagents using a size-exclusion chromatography column.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC This compound PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a this compound based PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Purification cluster_validation In Vitro Validation cluster_optimization Optimization Loop Start Start: POI & E3 Ligands, This compound Linker Coupling Coupling Reaction (e.g., Amide or Click) Start->Coupling Purification Purification (RP-HPLC) Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Treatment Treat Cells with PROTAC Characterization->Cell_Treatment Western_Blot Western Blot for POI Degradation (DC50, Dmax) Cell_Treatment->Western_Blot Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET) Cell_Treatment->Ternary_Complex_Assay Decision Sufficient Degradation? Western_Blot->Decision Redesign Redesign Linker or Ligands Decision->Redesign No End Proceed to further studies Decision->End Yes Redesign->Start

Caption: Experimental workflow for PROTAC development.

References

Technical Support Center: Troubleshooting Variability in Peg3 Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Peg3 (Paternally expressed gene 3) expression studies.

Frequently Asked Questions (FAQs)

Q1: What is Peg3 and why is its expression complex to study?

A1: Peg3 is a paternally expressed imprinted gene, meaning that only the allele inherited from the father is typically expressed, while the maternal allele is silenced. This monoallelic expression is regulated by a differentially methylated region (DMR) at the Peg3 locus. The complexity in studying Peg3 expression arises from several factors:

  • Genomic Imprinting : The primary reason for variability is the imprinted nature of Peg3. Any disruption to the epigenetic marks that maintain imprinting can lead to biallelic expression (expression from both alleles) or complete silencing, drastically altering overall expression levels.

  • Tissue-Specific Expression : Peg3 expression levels vary significantly across different tissues, with high expression reported in the brain (particularly the hypothalamus), placenta, and embryonic tissues.[1]

  • Sex-Specific and Developmental Stage-Specific Expression : Expression of Peg3 can be influenced by the sex and developmental stage of the organism. For instance, studies in mice have shown sexually dimorphic expression in the placenta and brain.[1]

  • Genetic Background : The genetic background of mouse strains can influence Peg3 expression levels. Variations in the Peg3 sequence between different strains have been associated with differences in mRNA levels.[2][3]

Q2: What are the known functions of the Peg3 protein?

A2: Peg3 is a large zinc-finger protein that acts as a DNA-binding transcription factor. It is involved in several critical cellular and physiological processes, including:

  • Maternal and Sexual Behavior : Studies in mice have shown that Peg3 is crucial for normal maternal nurturing behaviors and male sexual behavior.[2][3]

  • Fetal Growth and Development : Peg3 plays a significant role in regulating fetal growth rates.[1]

  • Apoptosis and Tumor Suppression : Peg3 is implicated in p53-mediated apoptosis and can act as a tumor suppressor. Loss of Peg3 expression has been observed in several cancers, including gliomas.[2][4]

  • Signaling Pathways : Peg3 is known to interact with and modulate key signaling pathways, including the TNF-NFκB and Wnt/β-catenin pathways.[3][4]

Troubleshooting Guides

This section provides a question-and-answer-style guide to troubleshoot common issues encountered during the quantification of Peg3 expression.

RT-qPCR Troubleshooting

Q: My Peg3 RT-qPCR results show high variability between biological replicates. What are the possible causes and solutions?

A: High variability in Peg3 RT-qPCR can be due to a number of factors, ranging from the inherent biology of the gene to technical issues in the experimental workflow.

Potential CauseRecommended Solution
Inconsistent Allelic Expression Due to its imprinted nature, subtle changes in the epigenetic regulation of Peg3 can lead to variable expression. Ensure that all animals within an experimental group are of the same age, sex, and genetic background. For studies involving genetic crosses, be mindful of the parental origin of the Peg3 allele.
Tissue Heterogeneity Peg3 expression is highly tissue-specific. Ensure that tissue dissections are precise and consistent across all samples. For brain studies, it is crucial to isolate the same specific brain region for each replicate.
RNA Quality and Integrity Poor RNA quality can lead to inconsistent cDNA synthesis and variable qPCR results. Always assess RNA integrity (e.g., using a Bioanalyzer) and ensure A260/280 and A260/230 ratios are within the optimal range.
Suboptimal Primer Design Inefficient or non-specific primers will lead to unreliable quantification. Use validated primer sets for Peg3 and the chosen housekeeping genes.
Inappropriate Housekeeping Genes The choice of housekeeping genes is critical for accurate normalization. The stability of housekeeping gene expression can vary between tissues and experimental conditions. Validate the stability of your chosen housekeeping genes (e.g., using geNorm or NormFinder) for your specific experimental setup.
Western Blotting Troubleshooting

Q: I am unable to detect the Peg3 protein on my Western blot, or the signal is very weak. What should I do?

A: Difficulty in detecting Peg3 via Western blotting can be due to low protein abundance in the chosen tissue, issues with the antibody, or technical problems during the procedure.

Potential CauseRecommended Solution
Low Protein Abundance Peg3 protein levels may be low in certain tissues or at specific developmental stages. Ensure you are using a tissue known to have high Peg3 expression, such as the brain or placenta. You may need to load a higher amount of total protein on your gel.
Inefficient Protein Extraction The large size and nuclear localization of Peg3 may require specific lysis buffer conditions for efficient extraction. Use a robust lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Sonication or mechanical homogenization may be necessary to ensure complete nuclear lysis.
Primary Antibody Issues The primary antibody may not be sensitive or specific enough. Use a Peg3 antibody that has been validated for Western blotting in your species of interest. Optimize the antibody dilution; a recommended starting dilution for many commercially available antibodies is 1:1000.[5]
Poor Transfer Efficiency Due to its size, the transfer of Peg3 protein from the gel to the membrane may be inefficient. Optimize the transfer time and voltage. Consider using a wet transfer system for large proteins.
Inappropriate Blocking The blocking buffer can sometimes mask the epitope. While 5% non-fat dry milk is common, you may try 5% BSA as an alternative.

Q: I am seeing multiple bands on my Western blot for Peg3. What does this mean?

A: The appearance of multiple bands can be due to several factors.

Potential CauseRecommended Solution
Protein Isoforms The Peg3 gene can undergo alternative splicing, leading to the production of different protein isoforms. Consult the literature and antibody datasheets to determine the expected sizes of Peg3 isoforms.
Post-Translational Modifications Post-translational modifications such as phosphorylation or ubiquitination can alter the apparent molecular weight of the protein.
Protein Degradation If samples are not handled properly, protein degradation can lead to the appearance of lower molecular weight bands. Always use protease inhibitors in your lysis buffer and keep samples on ice.
Non-specific Antibody Binding The primary or secondary antibody may be cross-reacting with other proteins. Ensure your primary antibody is specific and try increasing the stringency of your washes (e.g., by increasing the Tween-20 concentration).

Experimental Protocols

RT-qPCR Protocol for Mouse Peg3 Expression
  • RNA Extraction : Isolate total RNA from mouse tissues (e.g., brain, placenta) using a standard method such as TRIzol reagent or a column-based kit, followed by DNase I treatment to remove genomic DNA contamination.

  • cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction : Perform qPCR using a SYBR Green-based master mix. A typical reaction setup is as follows:

    • 2x SYBR Green Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA template: 2 µL

    • Nuclease-free water: 7 µL

  • Cycling Conditions :

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

    • Melt curve analysis

  • Data Analysis : Calculate the relative expression of Peg3 using the ΔΔCt method, normalized to a validated housekeeping gene.

Validated Mouse Peg3 RT-qPCR Primers: [6]

GeneForward Primer (5'-3')Reverse Primer (5'-3')
Peg3GAGGTCCAAGAGAACTGCCTACGAGAAGACTCGTCCTCACAGATC

Recommended Housekeeping Genes for Mouse Tissues:

TissueRecommended Housekeeping Genes
BrainGapdh, Actb, Ppia[3]
PlacentaPolr2a, Ubc
Western Blot Protocol for Mouse Peg3 Protein
  • Protein Extraction : Homogenize flash-frozen mouse tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Load 20-40 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk or 5% BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody against Peg3 (e.g., rabbit polyclonal) diluted in blocking buffer (a starting dilution of 1:1000 is recommended) overnight at 4°C with gentle agitation.[5]

  • Washing : Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways involving Peg3 and a general experimental workflow for its expression analysis.

Peg3_Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds beta_catenin β-catenin Frizzled->beta_catenin Stabilizes Peg3 Peg3 Peg3->beta_catenin Binds Siah1 Siah1 Peg3->Siah1 Cooperates with Proteasome Proteasomal Degradation beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates p53 p53 p53->Siah1 Activates Siah1->beta_catenin Targets for Degradation TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Promotes

Caption: Peg3 interaction with the Wnt/β-catenin signaling pathway.

Peg3_TNF_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNFα TNFR2 TNFR2 TNF->TNFR2 Binds TRAF2 TRAF2 TNFR2->TRAF2 Recruits IKK_complex IKK Complex TRAF2->IKK_complex Activates Peg3 Peg3 Peg3->TRAF2 Associates with NFkappaB NF-κB Peg3->NFkappaB Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates IkappaB->NFkappaB Releases NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Translocates TargetGenes Target Gene Transcription NFkappaB_active->TargetGenes Promotes

Caption: Peg3 involvement in the TNF-NFκB signaling pathway.

Peg3_Expression_Workflow cluster_sample_prep Sample Preparation cluster_rna_analysis RNA Analysis (RT-qPCR) cluster_protein_analysis Protein Analysis (Western Blot) Tissue Tissue Collection (e.g., brain, placenta) RNA_Protein_Extraction RNA/Protein Extraction Tissue->RNA_Protein_Extraction cDNA_synthesis cDNA Synthesis RNA_Protein_Extraction->cDNA_synthesis SDS_PAGE SDS-PAGE RNA_Protein_Extraction->SDS_PAGE qPCR Quantitative PCR cDNA_synthesis->qPCR Data_Analysis_RNA Data Analysis (ΔΔCt) qPCR->Data_Analysis_RNA Transfer Protein Transfer SDS_PAGE->Transfer Immunodetection Immunodetection Transfer->Immunodetection Imaging Imaging Immunodetection->Imaging

Caption: General experimental workflow for Peg3 expression analysis.

References

Validation & Comparative

A Comparative Guide to Ph-PEG3 and Other PROTAC Linkers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical step in the design of potent and effective Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is not merely a spacer but a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the Ph-PEG3 linker with other common linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Role of the Linker in PROTAC-Mediated Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are crucial for the stability and productive orientation of this ternary complex, which directly impacts the efficiency of protein degradation.

Common PROTAC Linker Classes at a Glance

PROTAC linkers are broadly categorized into flexible and rigid types. The most common flexible linkers are polyethylene glycol (PEG) and alkyl chains, while rigid linkers often incorporate cyclic structures like piperazine or triazole rings.

Linker TypeCompositionKey AdvantagesKey Disadvantages
PEG Linkers (e.g., this compound) Repeating ethylene glycol unitsEnhances hydrophilicity and aqueous solubility, can improve cell permeability, and allows for easy modulation of length.[1]May have reduced metabolic stability and can be more costly to synthesize compared to alkyl linkers.[2]
Alkyl Linkers Saturated or unsaturated hydrocarbon chainsSynthetically accessible, chemically stable, and their hydrophobicity can enhance passive cell permeability.[3][4]Lower aqueous solubility can be a limitation, and high flexibility can lead to an entropic penalty upon binding.[3]
Rigid Linkers Cyclic structures (e.g., piperazine, aromatic rings), alkynes, or triazoles.Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving metabolic stability and selectivity.[2][4]Can be more synthetically challenging, and reduced flexibility may sometimes hinder optimal ternary complex formation.[2]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies comparing the performance of PROTACs with different linker types for the degradation of key therapeutic targets, Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

Note: The following data is synthesized from multiple sources to illustrate general trends and may not represent a direct head-to-head comparison from a single study. Variations in experimental conditions should be considered.

Table 1: Comparison of Linker Performance in BRD4-Targeting PROTACs [3][5]

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1Alkyl Chain1050>90
PROTAC 2PEG (3 units)1125>95
PROTAC 3Alkyl-Ether1235>90
PROTAC 4PEG3~115585
PROTAC 5PEG4~142095
PROTAC 6PEG5~1715>98

Key Observations for BRD4 Degraders:

  • In this representative dataset, the PEG3-containing PROTAC (PROTAC 2) shows a lower DC50 value compared to the alkyl chain PROTAC (PROTAC 1), indicating higher potency.[3]

  • Increasing the PEG linker length from PEG3 to PEG5 (PROTACs 4-6) demonstrates a trend of improved degradation potency, with the PEG5 linker showing the lowest DC50.[5] This highlights that linker length is a critical parameter that requires empirical optimization for each target.

Table 2: Comparison of Linker Performance in BTK-Targeting PROTACs [6][7]

PROTAC IDLinker TypeLinker Length (PEG units)DC50 (nM)Dmax (%)
BTK Degrader 1PEG21-40Not specified
BTK Degrader 2PEG≥41-40>80
BTK Degrader 3PEG2~30~80
BTK Degrader 4PEG3~10>90
BTK Degrader 5PEG4-5~5>95

Key Observations for BTK Degraders:

  • Studies on BTK degraders have shown that linker length is crucial, with shorter linkers sometimes being less effective.[6]

  • A clear structure-activity relationship is observed with increasing PEG linker length, where PROTACs with 4-5 PEG units demonstrate the highest potency and efficacy.[7]

Signaling Pathways and Experimental Workflows

To understand and evaluate the performance of different PROTAC linkers, it is essential to be familiar with the underlying biological pathway and the experimental methods used for their characterization.

PROTAC-Mediated Protein Degradation Pathway

PROTACs operate by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

A typical workflow for the synthesis, characterization, and evaluation of PROTACs with different linkers is crucial for a systematic comparison.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro & Cellular Assays cluster_analysis Data Analysis PROTAC_Synthesis PROTAC Synthesis (Varying Linkers) Characterization Chemical Characterization (NMR, MS) PROTAC_Synthesis->Characterization Binding_Assays Binary & Ternary Complex Binding Assays (SPR, ITC) Characterization->Binding_Assays Degradation_Assay Protein Degradation (Western Blot, HiBiT) Characterization->Degradation_Assay Permeability_Assay Cell Permeability (PAMPA) Characterization->Permeability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assays->SAR_Analysis Functional_Assays Functional Assays (e.g., Cell Viability) Degradation_Assay->Functional_Assays Quantification Quantification of DC50 & Dmax Degradation_Assay->Quantification Permeability_Assay->SAR_Analysis Quantification->SAR_Analysis

A typical workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.[5]

  • Treat the cells with a serial dilution of the PROTACs for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.

3. SDS-PAGE and Protein Transfer:

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.[5]

  • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

Conclusion

The choice of linker is a critical, multi-parameter optimization problem in PROTAC design. While flexible linkers like this compound offer advantages in terms of solubility and synthetic tractability, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. The presented data underscores that there is no universally optimal linker; instead, a systematic evaluation of different linker types and lengths is necessary to identify the most effective PROTAC for a given application. The trend towards more rigid and functionalized linkers may offer a path to improved potency and pharmacokinetic properties. The rational design of PROTACs will continue to benefit from the empirical testing of a diverse range of linkers to elucidate the complex structure-activity relationships that govern targeted protein degradation.

References

Validating Peg3 as a Therapeutic Target in Glioblastoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for most patients. The current standard of care, including surgery, radiation, and chemotherapy with temozolomide, offers limited efficacy, highlighting the urgent need for novel therapeutic targets. This guide provides a comprehensive comparison of Paternally Expressed Gene 3 (Peg3) as a potential therapeutic target in glioblastoma against other emerging and established treatment strategies. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways and experimental workflows.

Peg3: A Potential Tumor Suppressor in Glioblastoma

Peg3 is an imprinted gene that has been identified as a potential tumor suppressor in several cancers, including glioblastoma. Evidence suggests that its expression is frequently downregulated in GBM through hypermethylation of its promoter region, and this silencing correlates with higher tumor grades. The restoration of Peg3 function presents a promising therapeutic avenue.

Mechanism of Action: The Peg3-Wnt Signaling Axis

Peg3 exerts its tumor-suppressive effects primarily through the inhibition of the Wnt signaling pathway, a critical pathway often dysregulated in cancer and implicated in cell proliferation, survival, and stemness. Peg3 directly binds to β-catenin, a key mediator of Wnt signaling, and promotes its degradation through a p53 and Siah1-dependent ubiquitination and proteasomal pathway. This leads to a reduction in the transcription of Wnt target genes, ultimately inhibiting tumor growth and promoting apoptosis.

Peg3_Signaling_Pathway cluster_wnt Wnt Signaling cluster_peg3 Peg3-mediated Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Axin Axin Axin->beta_catenin APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF->Target_Genes Peg3 Peg3 Peg3->beta_catenin binds p53 p53 Siah1 Siah1 (E3 Ubiquitin Ligase) p53->Siah1 induces Siah1->beta_catenin Ub Ubiquitin Ub->beta_catenin caption Peg3-mediated inhibition of Wnt signaling.

Peg3-mediated inhibition of Wnt signaling.

Performance Comparison: Peg3 vs. Alternative Glioblastoma Targets

To objectively evaluate the potential of Peg3 as a therapeutic target, we compare its preclinical performance with established and emerging treatment strategies for glioblastoma.

Table 1: In Vitro Efficacy of Targeting Peg3 vs. Other Pathways
Therapeutic TargetExperimental ModelReadoutResultReference
Peg3 (Knockdown) D566 human glioblastoma cellsDNA SynthesisIncreased[1]
Cell GrowthIncreased[1]
U87 human glioma cellsApoptosisDecreased[2]
Wnt Signaling (Inhibition) DBTRG-05MG glioblastoma cellsAnchorage-independent growth (IC50)SEN461: ~1 µM[3][4]
Various glioblastoma cell linesTCF-luciferase activityLGK974: >50% reduction[5]
Standard Chemotherapy U87 glioblastoma cellsCell Viability (IC50, 72h)Temozolomide: ~230 µM[6]
U251 glioblastoma cellsCell Viability (IC50, 72h)Temozolomide: ~177 µM[6]
T98G glioblastoma cellsCell Viability (IC50, 72h)Temozolomide: ~438 µM[6]
Table 2: In Vivo and Clinical Efficacy of Glioblastoma Therapies
Therapeutic TargetTreatmentModel/Trial PhaseKey FindingReference
Peg3 (Overexpression) Transfection of Peg3 cDNANude mice with glioma cell line xenograftsLoss of tumorigenicity[7]
EGFRvIII (Targeted Vaccine) Rindopepimut + TemozolomidePhase II Clinical Trial (ACT III)Median Overall Survival: 24.6 months (vs. 15.2 months for controls)[8]
Standard of Care Temozolomide + RadiotherapyPhase III Clinical TrialMedian Overall Survival: 14.6 months[9]

Note: The data presented are from various studies and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the evaluation of Peg3 as a therapeutic target.

Protocol 1: Methylation-Specific PCR (MSP) for Peg3 Promoter

This protocol is for determining the methylation status of the Peg3 promoter in glioblastoma cells.

1. DNA Extraction and Bisulfite Conversion:

  • Extract genomic DNA from glioblastoma cells or tumor tissue using a commercial kit.

  • Perform bisulfite conversion of 1 µg of genomic DNA using a commercial bisulfite conversion kit according to the manufacturer's instructions. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

2. PCR Amplification:

  • Design two pairs of primers for the Peg3 promoter region of interest. One pair is specific for the methylated sequence (M primers) and the other for the unmethylated sequence (U primers).

  • Perform two separate PCR reactions for each sample, one with the M primers and one with the U primers.

  • A typical PCR reaction mixture (25 µL) contains: 1X PCR buffer, 200 µM dNTPs, 0.4 µM of each primer, 1.25 U of Taq polymerase, and 50 ng of bisulfite-converted DNA.

  • PCR cycling conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 30 seconds

    • Final extension: 72°C for 7 minutes

3. Gel Electrophoresis:

  • Analyze the PCR products on a 2% agarose gel stained with a DNA-binding dye.

  • The presence of a PCR product in the reaction with M primers indicates methylation, while a product in the reaction with U primers indicates an unmethylated status.

MSP_Workflow cluster_dna_prep DNA Preparation cluster_pcr PCR Amplification cluster_analysis Analysis DNA_Extraction Genomic DNA Extraction Bisulfite_Conversion Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion M_PCR PCR with Methylated-specific Primers Bisulfite_Conversion->M_PCR U_PCR PCR with Unmethylated-specific Primers Bisulfite_Conversion->U_PCR Gel_Electrophoresis Agarose Gel Electrophoresis M_PCR->Gel_Electrophoresis U_PCR->Gel_Electrophoresis Methylated Methylated Gel_Electrophoresis->Methylated Unmethylated Unmethylated Gel_Electrophoresis->Unmethylated caption Workflow for Methylation-Specific PCR.

Workflow for Methylation-Specific PCR.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Peg3 Expression

This protocol quantifies the mRNA expression level of Peg3 in glioblastoma samples relative to a reference gene.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from glioblastoma cells or tumor tissue using a commercial RNA extraction kit.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's protocol.

2. qRT-PCR Reaction:

  • Prepare a reaction mixture (20 µL) containing: 1X SYBR Green PCR Master Mix, 0.5 µM of each forward and reverse primer for Peg3 or a reference gene (e.g., GAPDH, β-actin), and 2 µL of diluted cDNA.

  • Human Peg3 Primer Sequences:

    • Forward: 5'-GAGGTCCAAGAGAACTGCCTAC-3'

    • Reverse: 5'-GAGAAGACTCGTCCTCACAGATC-3'

  • Perform qRT-PCR using a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing and Extension: 60°C for 1 minute

    • Melt curve analysis to confirm product specificity.

3. Data Analysis:

  • Calculate the relative expression of Peg3 mRNA using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Seeding and Treatment:

  • Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., a Peg3-inducing agent or a Wnt inhibitor) for the desired duration (e.g., 48 or 72 hours). Include a vehicle-treated control group.

2. MTT Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

3. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value of the compound.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

1. Cell Treatment and Harvesting:

  • Treat glioblastoma cells with the test compound as described for the MTT assay.

  • Harvest the cells by trypsinization and wash them with cold PBS.

2. Staining:

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

4. Data Analysis:

  • Quantify the percentage of cells in each quadrant to determine the effect of the treatment on apoptosis.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Treatment Cell Treatment Cell_Harvesting Cell Harvesting Cell_Treatment->Cell_Harvesting Staining Annexin V-FITC & PI Staining Cell_Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Results Quantification of Apoptotic Cells Flow_Cytometry->Results caption Workflow for Annexin V/PI Apoptosis Assay.

Workflow for Annexin V/PI Apoptosis Assay.

Conclusion

The available evidence strongly suggests that Peg3 functions as a tumor suppressor in glioblastoma, and its downregulation contributes to tumor progression. Targeting the Peg3-Wnt signaling axis presents a rational and promising therapeutic strategy. Preclinical data indicating that restoration of Peg3 function can inhibit tumor growth and induce apoptosis are encouraging.

Compared to broader-acting agents like temozolomide, a Peg3-targeted therapy could offer greater specificity and potentially fewer side effects. While therapies targeting other specific alterations like EGFRvIII have shown promise, they are only applicable to a subset of patients. Reactivating a silenced tumor suppressor like Peg3 could be a more universally applicable approach for a larger glioblastoma patient population.

Further research is warranted to develop strategies for effectively and safely restoring Peg3 expression or function in glioblastoma tumors. This could involve epigenetic drugs to reverse promoter hypermethylation or novel gene therapies. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to build upon in the critical endeavor of validating Peg3 as a therapeutic target for this devastating disease.

References

A Head-to-Head Comparison of Ph-PEG3 and Branched PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, pharmacokinetic profile, and overall therapeutic efficacy. Among the various linker technologies, polyethylene glycol (PEG)-based linkers are widely employed to enhance the hydrophilicity and in vivo performance of ADCs. This guide provides an objective, data-driven comparison of two distinct PEG linker architectures: a linear Phenyl-PEG3 (Ph-PEG3) linker and a branched PEG linker.

Introduction to Linker Architectures

This compound Linker: This linker features a linear chain of three polyethylene glycol units coupled with a phenyl group. The phenyl group can provide a site for drug attachment and may influence the linker's stability and hydrophobicity. While "this compound" can be a component of more complex linker systems, for the purpose of this comparison, we will consider a representative linear structure. These linkers are valued for their defined length and straightforward synthesis.

Branched PEG Linkers: In contrast, branched PEG linkers possess a central core from which multiple PEG arms extend. This architecture allows for the attachment of a higher number of drug molecules per conjugation site on the antibody, potentially leading to a higher drug-to-antibody ratio (DAR).[1] The branched structure can also create a hydrophilic shield around the payload, mitigating the impact of hydrophobic drugs on the ADC's physical properties.[2]

Quantitative Performance Comparison

The following table summarizes key performance parameters of ADCs constructed with linear versus branched PEG linkers, based on findings from various preclinical studies. It is important to note that direct head-to-head comparisons of a specific this compound linker with a particular branched PEG linker are limited in publicly available literature. Therefore, this table contrasts the general performance characteristics of linear and branched PEG architectures.

Performance ParameterLinear PEG Linker (e.g., this compound backbone)Branched PEG LinkerKey Insights
Drug-to-Antibody Ratio (DAR) Typically lower, dependent on the number of conjugation sites.Can achieve higher DAR per conjugation site.[1]Branched linkers enable higher drug loading, which can enhance potency.[1]
Hydrophilicity Moderate increase in hydrophilicity.Significant increase in hydrophilicity due to the multi-arm structure.[2]Improved hydrophilicity from branched PEGs can reduce the risk of aggregation, especially with hydrophobic payloads.[]
In Vitro Stability (Aggregation) Prone to aggregation at higher DARs, especially with hydrophobic payloads.Reduced tendency for aggregation even at high DARs.[4]The shielding effect of branched PEG arms helps to maintain the physical stability of the ADC.
Pharmacokinetics (Plasma Clearance) Generally faster clearance compared to branched PEG ADCs with high DAR.[4]Slower clearance rates, leading to prolonged plasma half-life.[4]The increased hydrodynamic radius of branched PEG ADCs contributes to their extended circulation time.
In Vivo Efficacy Efficacy is dependent on achieving a sufficient DAR without compromising stability.Often demonstrates enhanced in vivo efficacy due to higher drug delivery to the tumor and improved pharmacokinetics.[5]The combination of higher DAR and better PK profile can lead to superior anti-tumor activity.
Tolerability May have a narrower therapeutic window at higher, more aggregated DARs.Can exhibit improved tolerability due to reduced aggregation and more favorable biodistribution.Better physicochemical properties of branched PEG ADCs can contribute to an improved safety profile.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate evaluation and comparison of different ADC constructs. Below are detailed methodologies for key experiments cited in the comparison.

ADC Synthesis and Characterization

1. Drug-Linker Synthesis:

  • Objective: To synthesize the this compound and branched PEG linker-payload conjugates.

  • Procedure:

    • Activate the carboxylic acid group of the PEG linker (linear or branched) using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous organic solvent like dimethylformamide (DMF).

    • Add the amine-containing cytotoxic drug to the activated linker solution in the presence of a base (e.g., N,N-Diisopropylethylamine, DIPEA).

    • Allow the reaction to proceed at room temperature for several hours to overnight.

    • Monitor the reaction progress using liquid chromatography-mass spectrometry (LC-MS).

    • Purify the drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

2. Antibody-Drug Conjugation:

  • Objective: To conjugate the drug-linker to the antibody.

  • Procedure (for thiol-based conjugation):

    • Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C). The molar excess of TCEP is optimized to achieve the desired DAR.[6]

    • Remove the excess reducing agent using a desalting column.[6]

    • Dissolve the maleimide-activated drug-linker in a co-solvent (e.g., dimethyl sulfoxide, DMSO) and add it to the reduced antibody solution.

    • Allow the conjugation reaction to proceed at room temperature for a specified time.

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and other impurities.

3. Characterization of the ADC:

  • Objective: To determine the quality attributes of the purified ADC.

  • Methods:

    • Drug-to-Antibody Ratio (DAR): Determined by hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography (RP-LC).

    • Aggregation Analysis: Assessed by size-exclusion chromatography (SEC) to quantify the percentage of high molecular weight species.[2]

    • In Vitro Stability: The ADC is incubated in plasma or serum at 37°C for various time points, followed by analysis of drug deconjugation by LC-MS.

    • Binding Affinity: The antigen-binding affinity of the ADC is measured by surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA).

In Vivo Evaluation

1. Pharmacokinetic Study:

  • Objective: To determine the plasma clearance and half-life of the ADC.

  • Procedure:

    • Administer a single intravenous (IV) dose of the ADC to a cohort of mice (e.g., BALB/c).

    • Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) via retro-orbital or tail vein bleeding.

    • Isolate plasma from the blood samples.

    • Quantify the concentration of the total antibody and/or the conjugated antibody in the plasma samples using an ELISA method.

    • Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) using appropriate software.

2. In Vivo Efficacy Study:

  • Objective: To evaluate the anti-tumor activity of the ADC in a xenograft model.[7]

  • Procedure:

    • Implant human tumor cells that express the target antigen subcutaneously into immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, ADC with this compound linker, ADC with branched PEG linker, non-binding control ADC).

    • Administer the treatments intravenously at a specified dose and schedule.

    • Measure tumor volume and body weight two to three times per week.

    • Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • Euthanize the mice at the end of the study and collect tumors for further analysis if required.

    • Plot the mean tumor volume over time for each group to assess treatment efficacy.

Visualizing the Concepts

To better illustrate the structural differences and experimental processes, the following diagrams have been generated.

cluster_PhPEG3 This compound Linker Structure cluster_Branched Branched PEG Linker Structure Antibody Antibody Thiol Thiol (from reduced disulfide) Antibody->Thiol Reduction Linker_PhPEG3 Phenyl-PEG3-Maleimide Thiol->Linker_PhPEG3 Conjugation Payload Payload Linker_PhPEG3->Payload Pre-synthesized Antibody_B Antibody Thiol_B Thiol (from reduced disulfide) Antibody_B->Thiol_B Reduction Linker_Branched Branched PEG (e.g., 2x PEG12)-Maleimide Thiol_B->Linker_Branched Conjugation Payload1 Payload Linker_Branched->Payload1 Payload2 Payload Linker_Branched->Payload2

Caption: Structural comparison of a linear this compound linker and a branched PEG linker for ADC synthesis.

start Start drug_linker_synthesis Drug-Linker Synthesis start->drug_linker_synthesis antibody_reduction Antibody Reduction start->antibody_reduction conjugation Conjugation drug_linker_synthesis->conjugation antibody_reduction->conjugation purification ADC Purification conjugation->purification characterization Physicochemical Characterization (DAR, Aggregation) purification->characterization in_vitro_assays In Vitro Assays (Stability, Binding, Cytotoxicity) characterization->in_vitro_assays in_vivo_studies In Vivo Studies (PK, Efficacy) in_vitro_assays->in_vivo_studies data_analysis Data Analysis & Comparison in_vivo_studies->data_analysis end End data_analysis->end

Caption: General experimental workflow for the synthesis, characterization, and evaluation of ADCs.

Conclusion

The choice between a linear this compound and a branched PEG linker is a critical decision in ADC design that requires a careful balance of synthetic feasibility and desired pharmacological properties. While linear PEG linkers like this compound offer simplicity in synthesis, branched PEG architectures present a compelling strategy for developing highly potent and stable ADCs, particularly for hydrophobic payloads. The ability of branched linkers to increase DAR, enhance hydrophilicity, and improve pharmacokinetics often translates to superior in vivo performance.[4][5] A thorough evaluation of different linker designs through robust in vitro and in vivo studies is crucial to identifying the optimal ADC candidate with the best therapeutic index for a specific target and payload combination.

References

Comparative Analysis of Paternally Expressed Gene 3 (Peg3) Expression in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Paternally Expressed Gene 3 (Peg3) is an imprinted gene that encodes a C2H2-type zinc finger protein, playing a crucial role in various cellular processes, including cell proliferation, apoptosis, and development.[1] Its expression is often dysregulated in cancer, though its role can be complex and context-dependent, acting as either a tumor suppressor or a gene associated with poor prognosis in different malignancies. This guide provides a comparative overview of Peg3 expression across various cancers, details the signaling pathways it modulates, and outlines the key experimental protocols used for its analysis.

Peg3 Expression Levels: A Cross-Cancer Comparison

The expression of Peg3 is frequently altered in cancerous tissues compared to their normal counterparts. While it is often downregulated, providing evidence for its role as a tumor suppressor, some studies report associations between higher expression and poor outcomes.[2][3] The primary mechanism for its silencing is often epigenetic, specifically through DNA hypermethylation of its promoter region.[4][5][6]

Below is a summary of Peg3 expression status in several cancer types based on published data.

Cancer TypePeg3 Expression StatusKey Findings & Prognostic ValueMechanism of DysregulationCitations
Glioma DownregulatedDecreased expression is common in glioma cell lines and tissues compared to normal brain tissue.[4][7] Lower expression correlates with higher tumor grade.[5] Re-introducing Peg3 into glioma cells can suppress tumorigenicity.[7][8]Promoter hypermethylation leads to epigenetic silencing.[5][9][10][4][5][7][8][9][10]
Breast Cancer Downregulated / MutatedDecreased expression has been identified compared to normal tissue.[3] Mutations in Peg3 (found in ~2% of cases) are associated with a higher tumor mutation burden (TMB) and poor prognosis.[3][11]Promoter hypermethylation is a known mechanism.[12][3][11][12]
Ovarian Cancer DownregulatedLoss of Peg3 expression is a frequent event.[3][6] Its downregulation is linked to the pathogenesis of ovarian cancer.[11][12]Promoter hypermethylation.[12][3][6][11][12]
Cervical Cancer Downregulated / SilencedPeg3 is silenced in cervical cancer cell lines.[6] Abnormal methylation is linked to an increased risk of invasive cervical cancer.[1][3]Promoter hypermethylation.[3][6][1][3][6]
Endometrial Cancer SilencedPeg3 is silenced in all studied endometrial cancer cell lines.[6]DNA hypermethylation.[6][6]
Colon Cancer Complex DysregulationHigh mRNA expression of Peg3 is paradoxically associated with a poor prognosis and shorter recurrence-free survival.[2] However, other studies show Peg3 mRNA is significantly lower in tumor tissues than normal tissues, while protein expression is higher.[2]Epigenetic regulation, including both DNA methylation and microRNA activity.[2][2]
Pancreatic Cancer MutatedPeg3 mutations are associated with higher TMB and poor prognosis.[13]Somatic mutations.[13]
Multiple Cancers (TCGA) Generally DownregulatedAnalysis of The Cancer Genome Atlas (TCGA) database shows that Peg3 mRNA expression is significantly lower in many tumor tissues compared to corresponding normal tissues.[14] This includes bladder, breast, colon, kidney, liver, lung, and stomach cancers.[14]Not specified in this broad analysis.[14]

Signaling Pathways Involving Peg3

Peg3 exerts its influence on tumor biology primarily through its interaction with the Wnt and p53 signaling pathways, two of the most critical pathways in cancer development.

1. Inhibition of Wnt Signaling: Peg3 can function as a tumor suppressor by negatively regulating the Wnt/β-catenin pathway. It directly interacts with β-catenin, promoting its degradation. This process is dependent on p53 and Siah1 but occurs independently of the common GSK3β-mediated degradation pathway.[5][11][15] By reducing β-catenin levels, Peg3 can inhibit the transcription of Wnt target genes that drive cell proliferation.[5]

2. Modulation of p53-Mediated Apoptosis: Peg3 is involved in the p53-mediated apoptotic pathway. It can cooperate with Siah1 (a p53 target gene) to induce apoptosis.[11][15] Dysfunction or mutation of Peg3 can therefore lead to a decrease in p53-mediated apoptosis, allowing cancer cells to evade cell death and proliferate.[11][13]

Peg3_Signaling_Pathways cluster_wnt Wnt Signaling Pathway cluster_p53 p53 Apoptosis Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Inactive State Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β/APC/ Axin Complex Dishevelled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Proliferation Cell Proliferation TCF_LEF->Proliferation p53 p53 Siah1 Siah1 p53->Siah1 Apoptosis Apoptosis Siah1->Apoptosis Peg3 Peg3 Peg3->Beta_Catenin Promotes Degradation Peg3->Siah1 Cooperates with

Caption: Peg3 interaction with the Wnt and p53 signaling pathways.

Experimental Protocols for Peg3 Analysis

The study of Peg3 expression and function relies on a set of standard molecular biology techniques to assess mRNA levels, protein expression, and epigenetic modifications.

A typical workflow for analyzing Peg3 in tumor samples involves multiple stages, from sample processing to data interpretation. This process allows researchers to correlate molecular findings with clinical outcomes.

Experimental_Workflow cluster_sample Sample Acquisition cluster_extraction Molecular Extraction cluster_analysis Downstream Analysis cluster_data Data Interpretation Tumor_Tissue Tumor & Normal Adjacent Tissue Extraction RNA / Protein / DNA Extraction Tumor_Tissue->Extraction qRT_PCR qRT-PCR (mRNA Expression) Extraction->qRT_PCR Western_IHC Western Blot / IHC (Protein Expression) Extraction->Western_IHC Methylation Bisulfite Sequencing / MSP (DNA Methylation) Extraction->Methylation Data_Analysis Comparative Analysis & Correlation with Clinical Data qRT_PCR->Data_Analysis Western_IHC->Data_Analysis Methylation->Data_Analysis

Caption: Generalized workflow for analyzing Peg3 expression in cancer.
  • Quantitative Real-Time PCR (qRT-PCR):

    • Objective: To quantify the mRNA expression level of Peg3.

    • Protocol:

      • Total RNA is extracted from tumor and normal tissue samples using a suitable kit (e.g., TRIzol reagent).

      • RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop).

      • Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA template.

      • Real-time PCR is conducted using the cDNA, Peg3-specific primers, and a fluorescent dye (e.g., SYBR Green).

      • A housekeeping gene (e.g., GAPDH, ACTIN) is used for normalization.

      • The relative expression of Peg3 mRNA is calculated using the comparative Ct (ΔΔCt) method.[6][9]

  • Immunohistochemistry (IHC):

    • Objective: To determine the expression and subcellular localization of Peg3 protein within the tissue architecture.

    • Protocol:

      • Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

      • Antigen retrieval is performed to unmask the epitope, often using heat-induced methods.

      • Endogenous peroxidase activity is blocked with hydrogen peroxide.

      • Sections are incubated with a primary antibody specific to the Peg3 protein.

      • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

      • A chromogen substrate (e.g., DAB) is added, which produces a colored precipitate at the antigen site.

      • Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted.

      • Staining intensity and distribution are evaluated microscopically.

  • DNA Methylation Analysis (Methylation-Specific PCR or Bisulfite Sequencing):

    • Objective: To assess the methylation status of the CpG island in the Peg3 promoter region.

    • Protocol:

      • Genomic DNA is extracted from tissue samples.

      • The DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

      • For MSP: Two pairs of primers are used for PCR amplification—one specific for the methylated sequence and one for the unmethylated sequence.

      • For Sequencing: The bisulfite-treated DNA is amplified by PCR using primers that do not discriminate between methylation states, and the PCR product is then sequenced.

      • The results reveal the percentage of methylation at specific CpG sites.[4][6][9]

  • Western Blotting:

    • Objective: To detect and quantify Peg3 protein levels in cell or tissue lysates.

    • Protocol:

      • Proteins are extracted from samples using lysis buffer.

      • Protein concentration is determined (e.g., BCA assay).

      • Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).

      • The membrane is blocked to prevent non-specific antibody binding.

      • The membrane is incubated with a primary antibody against Peg3.

      • An HRP-conjugated secondary antibody is used for detection.

      • A chemiluminescent substrate is added, and the signal is captured. A loading control (e.g., β-actin) is used for normalization.[16]

References

Navigating In Vivo Stability: A Comparative Guide to Ph-PEG3 and Ph-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs, hinges on the careful selection of each component. The linker, a seemingly simple bridge, is a critical determinant of a therapeutic's in vivo performance, profoundly influencing its stability, solubility, pharmacokinetics, and ultimately, its efficacy and safety.

This guide provides an objective comparison of two closely related, short-chain polyethylene glycol (PEG) linkers: Ph-PEG3 and Ph-PEG4. While direct head-to-head in vivo stability data is scarce in publicly available literature, this guide will deconstruct the components of these linkers, compare their expected performance based on established principles of PEGylation and bioconjugation chemistry, and provide the experimental framework necessary for their empirical evaluation.

Understanding the Components: Ph, PEG3, and PEG4

The nomenclature "Ph-PEG-X" describes a linker with three key parts:

  • Ph (Phenyl group): This typically refers to a phenyl ring incorporated into the linker's structure. Often, it is part of a reactive handle used for conjugation, such as a benzaldehyde (Ph-CHO) or a phenyl amide structure. The nature of this group and the chemical bond it forms with the payload or biomolecule is a crucial factor in the overall stability of the conjugate.

  • PEG (Polyethylene Glycol): This is the core of the linker, composed of repeating ethylene glycol units. It is a hydrophilic and flexible spacer that enhances the solubility and alters the pharmacokinetic properties of the conjugate.[1]

  • 3 vs. 4: This number denotes the quantity of repeating ethylene glycol units. A this compound linker contains three units, while a Ph-PEG4 linker contains four.

The primary distinction between the two linkers is the length of the PEG spacer, with Ph-PEG4 providing one additional ethylene glycol unit compared to this compound.[2]

Comparative Analysis of In Vivo Stability

The in vivo stability of a linker is its ability to remain intact within a biological system, preventing premature release of a conjugated payload.[3] This is often measured by the circulation half-life (t½) of the intact conjugate in plasma.

The Impact of PEG Chain Length: PEG3 vs. PEG4

PEGylation enhances the pharmacokinetic profile of a molecule primarily by increasing its hydrodynamic radius.[4][5] This larger size reduces the rate of renal clearance, thereby extending the molecule's circulation half-life.[2][6]

  • For Large Biomolecules (e.g., Antibodies): When conjugating large proteins (e.g., antibodies, ~150 kDa), the addition of a single ethylene glycol unit (the difference between PEG3 and PEG4) results in a negligible change to the overall size and hydrodynamic radius of the conjugate. Therefore, the difference in in vivo half-life between a this compound and a Ph-PEG4-conjugated antibody is expected to be minimal.

  • For Small Molecules (e.g., PROTACs, Peptides): For smaller molecules, the relative change in size from an additional PEG unit is more significant. A Ph-PEG4 linker may offer a marginal advantage over a this compound linker in terms of increased solubility and a slightly longer circulation half-life. However, this must be balanced against potential drawbacks, as longer linkers can sometimes lead to reduced cell permeability or less optimal binding conformations.[7][8]

The Critical Role of the Phenyl Group and Linkage Chemistry

The stability of the bond formed using the phenyl group is arguably a more significant determinant of in vivo stability than the minor difference in PEG length. The term "Ph-PEG" can describe different chemical functionalities. For instance, a benzaldehyde group (often abbreviated as Ald-Ph) can react with a hydrazide or an aminooxy group on a payload.

  • Stable Linkages: If the phenyl group is part of a stable bond, such as an amide, the resulting conjugate will be non-cleavable and robust, designed to remain intact in circulation.[3] A phenyl amide linker has been shown to improve the pharmacokinetic and pharmacodynamic profiles of a PEGylated protein due to lower proteolytic sensitivity and immunogenicity.

  • Cleavable Linkages: If the phenyl group is part of a structure designed for cleavage, such as a hydrazone (formed from a benzaldehyde), the linker will be sensitive to specific physiological conditions, like the acidic environment of lysosomes.[9]

Therefore, the choice of conjugation chemistry associated with the phenyl group dictates whether the linker is stable (non-cleavable) or cleavable, which is a primary driver of the conjugate's in vivo fate.

Quantitative Data on Linker Stability

Linker TypeLinkage ExamplePayload ExampleSpeciesRepresentative Half-life (t½)
Stable (Non-Cleavable) Thioether (e.g., from SMCC linker)DM1Human~10.4 days
Stable (Non-Cleavable) Amide/Carbamate--Generally long and stable
Protease-Cleavable Valine-CitrullineMMAEHuman~12 days
Acid-Cleavable HydrazoneCalicheamicinHuman~2-3 days

Note: Data is compiled from various sources and is highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental model. It should be used for illustrative purposes only.

Experimental Protocols for Assessing In Vivo Stability

A definitive assessment of linker stability requires empirical testing through in vivo pharmacokinetic (PK) studies.[10]

Protocol: In Vivo Pharmacokinetic Study for Linker Stability Assessment

This protocol outlines a general procedure for conducting a PK study in mice to evaluate the in vivo stability of a bioconjugate.

1. Materials:

  • Test bioconjugate (e.g., ADC) with this compound or Ph-PEG4 linker

  • Female BALB/c mice (or other appropriate strain), 6-8 weeks old

  • Sterile PBS (phosphate-buffered saline) for formulation

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes with anticoagulant (e.g., K2-EDTA)

  • Centrifuge

  • LC-MS/MS system

  • ELISA plates and reagents

2. Animal Dosing:

  • Acclimatize animals for at least one week prior to the study.

  • Formulate the test bioconjugate in sterile PBS to the desired concentration.

  • Administer a single intravenous (IV) dose of the bioconjugate to a cohort of mice (n=3-5 per time point).

3. Blood Sampling:

  • At predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-dose, collect blood samples (approx. 50-100 µL) via retro-orbital or saphenous vein bleeding under anesthesia.

  • Collect blood into tubes containing an anticoagulant.

4. Plasma Preparation:

  • Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully collect the plasma supernatant and store it at -80°C until analysis.

5. Sample Analysis:

  • Total Antibody/Bioconjugate (ELISA): Quantify the concentration of the total antibody (regardless of payload conjugation) or the intact bioconjugate using a validated sandwich ELISA method.

  • Free Payload (LC-MS/MS): Quantify the concentration of the prematurely released (free) payload in the plasma.

    • Sample Preparation: Precipitate plasma proteins by adding 3 volumes of cold acetonitrile containing a suitable internal standard. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Analysis: Inject the supernatant onto an LC-MS/MS system. Use multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the free payload.

6. Data Analysis:

  • Plot the mean plasma concentrations of the total antibody/bioconjugate and the free payload versus time.

  • Calculate key pharmacokinetic parameters, including the half-life (t½), clearance (CL), and area under the curve (AUC) for each analyte.

  • A stable linker will result in a long half-life for the intact bioconjugate and very low levels of free payload in circulation.

Visualizing the Process

Diagrams can clarify complex workflows and relationships. The following are generated using Graphviz (DOT language).

cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analysis Phase cluster_3 Results Dosing Administer Conjugate (IV, Mouse Model) Sampling Blood Sampling (Multiple Time Points) Dosing->Sampling Centrifuge Centrifugation (2000 x g, 4°C) Sampling->Centrifuge Store Store Plasma (-80°C) Centrifuge->Store ELISA ELISA Assay (Total Antibody/Conjugate) Store->ELISA LCMS LC-MS/MS (Free Payload) Store->LCMS PK Pharmacokinetic Modeling (t½, AUC, Clearance) ELISA->PK LCMS->PK

Experimental workflow for assessing in vivo linker stability.

G cluster_peg3 This compound Linker cluster_peg4 Ph-PEG4 Linker Ph3 Phenyl Group PEG3_1 O Ph3->PEG3_1 PEG3_2 O PEG3_1->PEG3_2 PEG3_3 O PEG3_2->PEG3_3 Reactive3 Reactive Group PEG3_3->Reactive3 Ph4 Phenyl Group PEG4_1 O Ph4->PEG4_1 PEG4_2 O PEG4_1->PEG4_2 PEG4_3 O PEG4_2->PEG4_3 PEG4_4 O PEG4_3->PEG4_4 Reactive4 Reactive Group PEG4_4->Reactive4

Structural comparison of this compound and Ph-PEG4 linkers.

Conclusion

The choice between a this compound and a Ph-PEG4 linker involves a nuanced consideration of the conjugate's other components and the therapeutic goal. For large biomolecules like antibodies, the in vivo stability difference is likely negligible, and the decision can be guided by factors like synthetic accessibility or historical data. For smaller molecules, Ph-PEG4 may offer a slight pharmacokinetic advantage, but this must be empirically verified.

Ultimately, the chemistry of the phenyl group's attachment is a more dominant factor in determining stability than the length difference between PEG3 and PEG4. A robust, stable linkage will ensure the conjugate remains intact, maximizing exposure, while a cleavable linkage is required for controlled payload release. A thorough in vivo evaluation, as outlined in the provided protocol, is essential to definitively characterize the stability of any new bioconjugate and select the optimal linker for clinical success.

References

Unraveling the Role of Peg3 in Lipogenesis: A Comparative Guide to Downstream Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Paternally expressed gene 3 (Peg3) signaling pathway in lipogenesis with alternative regulatory mechanisms. Supported by experimental data, we delve into the validation of Peg3's downstream targets and offer detailed protocols for key experimental procedures.

Peg3: A Transcriptional Repressor in Lipid Metabolism

Paternally expressed gene 3 (Peg3) is an imprinted gene that encodes a DNA-binding protein, which has been identified as a transcriptional repressor.[1][2] Emerging evidence indicates that Peg3 plays a significant role in regulating lipid metabolism. Mutant phenotypes of Peg3 are associated with an over-expression of genes involved in lipogenesis, suggesting that Peg3 normally functions to suppress the expression of these genes.[1][2]

Validation of Peg3's Downstream Targets in Lipogenesis

Through Chromatin Immunoprecipitation sequencing (ChIP-seq) analysis, several key genes crucial for lipogenesis have been identified as potential downstream targets of Peg3. These include ATP-citrate lyase (Acly), Fatty-acid synthase (Fasn), Isocitrate dehydrogenase 1 (Idh1), and 3-hydroxy-3-methylglutaryl-CoA reductase (Hmgcr).[1][2][3] The in vivo binding of the PEG3 protein to the promoter regions of these genes has been further confirmed through individual ChIP experiments.[1][2]

The regulatory effect of Peg3 on these targets has been demonstrated using mouse models with variable dosages of the Peg3 gene: a conditional knockout model (CoKO) with zero functional copies (0x), wild-type mice with one functional copy (1x), and a U1 mutant model with two functional copies (2x) of Peg3.[1]

Quantitative Analysis of Target Gene Expression

The expression levels of Peg3's downstream targets show a clear response to varying Peg3 dosage, as quantified by quantitative real-time PCR (qRT-PCR).

Target GenePeg3 DosageTissueFold Change in Expression (relative to Wild-Type)Sex-specific Effects Noted
Acly 0x (CoKO)Embryo~1.5-fold increase-
2x (U1)Embryo~0.5-fold decrease-
0x (CoKO)Mammary GlandUpregulated in females, downregulated in malesYes
Fasn 0x (CoKO)Mammary GlandUpregulated in females, downregulated in malesYes
Idh1 0x (CoKO)Mammary GlandUpregulated in females, downregulated in malesYes
Hmgcr 0x (CoKO)Mammary GlandNo significant change-

Note: The quantitative data presented is an approximate summary based on the graphical representations in the cited literature. For precise values, please refer to the original publications.

The Peg3 Signaling Pathway in Lipogenesis

The following diagram illustrates the validated signaling pathway of Peg3 in the regulation of lipogenesis.

Peg3_Lipogenesis_Pathway Peg3 Peg3 Acly Acly Peg3->Acly represses Fasn Fasn Peg3->Fasn represses Idh1 Idh1 Peg3->Idh1 represses Hmgcr Hmgcr Peg3->Hmgcr represses Lipogenesis Lipogenesis Acly->Lipogenesis Fasn->Lipogenesis Idh1->Lipogenesis Hmgcr->Lipogenesis

Caption: Peg3 represses key lipogenic enzymes.

Comparison with the SREBP-1 Pathway

A major alternative pathway in the regulation of lipogenesis is mediated by the Sterol Regulatory Element-Binding Protein 1 (SREBP-1). SREBP-1 is a potent transcriptional activator of lipogenic genes, in contrast to the repressive role of Peg3.

FeaturePeg3 PathwaySREBP-1 Pathway
Primary Role Transcriptional RepressorTranscriptional Activator
Key Downstream Targets Acly, Fasn, Idh1, HmgcrFASN, ACC, SCD, ACLY, HMGCR
Mode of Action Binds to promoter regions to inhibit transcription.Binds to sterol regulatory elements (SREs) to activate transcription.
Regulatory Signals Genomic imprinting, developmental cues.Insulin, sterol levels, growth factors.

Interestingly, both Peg3 and SREBP-1 regulate an overlapping set of key lipogenic enzymes, such as ACLY, FASN, and HMGCR. This suggests a complex regulatory network where the final expression of these enzymes may be a result of the interplay between activating signals (like SREBP-1) and repressive signals (like Peg3).

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol outlines the key steps for validating the in vivo binding of Peg3 to the promoter regions of its target genes.

1. Cell Cross-linking and Lysis:

  • Cross-link protein-DNA complexes by treating cells with 1% formaldehyde for 10 minutes at room temperature.

  • Quench the reaction with 125 mM glycine.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

2. Chromatin Shearing:

  • Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

  • Incubate the sheared chromatin overnight at 4°C with an anti-PEG3 antibody or a negative control IgG.

  • Add protein A/G beads to precipitate the antibody-protein-DNA complexes.

4. Washing and Elution:

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elute the protein-DNA complexes from the beads.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

6. qPCR Analysis:

  • Perform qPCR using primers designed to amplify the promoter regions of the target genes (Acly, Fasn, Idh1, Hmgcr).

  • Calculate the enrichment of the target DNA in the PEG3-immunoprecipitated sample relative to the IgG control and the input DNA.

Experimental Workflow for Validation of Peg3 Downstream Targets

The following diagram illustrates the general workflow for the experimental validation of Peg3's downstream targets.

Peg3_Validation_Workflow cluster_chip Chromatin Immunoprecipitation (ChIP) cluster_qpcr Quantitative PCR (qPCR) cluster_expression Gene Expression Analysis Crosslinking 1. Formaldehyde Cross-linking Shearing 2. Chromatin Shearing Crosslinking->Shearing IP 3. Immunoprecipitation (anti-Peg3) Shearing->IP Purification 4. DNA Purification IP->Purification qPCR_analysis 5. qPCR of Promoter Regions (Acly, Fasn, etc.) Purification->qPCR_analysis Validation Validation of Downstream Targets qPCR_analysis->Validation Mouse_models Mouse Models (0x, 1x, 2x Peg3) RNA_extraction RNA Extraction Mouse_models->RNA_extraction qRT_PCR qRT-PCR of Target Genes RNA_extraction->qRT_PCR qRT_PCR->Validation

Caption: Workflow for Peg3 target validation.

Conclusion

The experimental evidence strongly supports the role of Peg3 as a transcriptional repressor in lipogenesis, directly targeting key enzymes such as Acly, Fasn, Idh1, and Hmgcr. This positions the Peg3 pathway as a crucial, yet contrasting, regulatory mechanism to the well-established activating role of SREBP-1. For researchers in metabolic diseases and oncology, understanding the interplay between these pathways may unveil novel therapeutic targets for conditions characterized by aberrant lipid metabolism. The provided methodologies offer a robust framework for the further investigation of Peg3's function and the validation of its downstream effectors.

References

The Efficacy of Ph-PEG3-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective degradation of target proteins. The linker component, which connects the target-binding ligand to the E3 ligase-recruiting moiety, plays a crucial role in the efficacy of these heterobifunctional molecules. This guide provides a comparative analysis of PROTACs featuring a Phenyl-Polyethylene Glycol (Ph-PEG3) linker against those with other common linker types, supported by experimental data and detailed methodologies.

The Role of the Linker in PROTAC Efficacy

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is not merely a spacer but a critical determinant of the PROTAC's overall performance. Its length, composition, and rigidity influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of target ubiquitination and degradation.

Comparing this compound Linkers with Alternative Linkers

The this compound linker combines the hydrophilicity of a short polyethylene glycol (PEG) chain with the rigidity of a phenyl group. This combination can offer distinct advantages over more common flexible linkers like alkyl chains or longer PEG chains.

Key Characteristics of Different Linker Types:

Linker TypeCompositionKey AdvantagesKey Disadvantages
This compound Phenyl group and a 3-unit PEG chain- Enhanced solubility and cell permeability due to the PEG component.- The phenyl group provides some rigidity, which can improve ternary complex stability.- Synthetic complexity may be higher than simple alkyl linkers.- Potential for reduced metabolic stability compared to purely alkyl linkers.
Alkyl Chains Saturated or unsaturated hydrocarbon chains- Synthetically accessible and chemically stable.- High conformational flexibility.- Can be hydrophobic, leading to poor aqueous solubility.- High flexibility can result in an entropic penalty upon binding.
PEG Chains Repeating ethylene glycol units- Excellent hydrophilicity, improving solubility.- Biocompatible and allows for easy modulation of length.- May have reduced metabolic stability.- Can be more costly to synthesize than alkyl linkers.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize representative data from various studies, illustrating the impact of linker composition on the degradation of key therapeutic targets.

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs

PROTACLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC A This compound Data not available in searched literatureData not available in searched literature-
PROTAC B PEG515>98MV4-11[1]
PROTAC C Alkyl>100 (Synthesized representation)[2]~60 (Synthesized representation)[2]-
ARV-825 PEG-based<1>90H661[3]
dBET1 PEG-based~5>95HeLa[3]

Note: Direct comparative data for this compound-based BRD4 PROTACs was not available in the searched literature. The data presented for other linkers is for illustrative purposes.

Table 2: Comparative Efficacy of BTK-Targeting PROTACs

PROTACLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC D This compound Data not available in searched literatureData not available in searched literature-
MT-802 PEG linker~12>99THP1[4]
NC-1 Non-covalent with linker~100 (after 18h)~100CLL cells
Compound 3e Rigid linker<10>90MOLM-14

Note: Direct comparative data for this compound-based BTK PROTACs was not available in the searched literature. The data presented for other linkers is for illustrative purposes.

Table 3: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs

PROTACLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC E This compound Data not available in searched literatureData not available in searched literature-
ERD-308 PEG-based (16-atom)0.43>95T47D
Compound W2 PEG-based- (Significant degradation at 10 µM)-MCF-7[5]
PROTAC with 12-atom PEG linker PEG-based (12-atom)- (Effective degradation)-MCF-7

Note: Direct comparative data for this compound-based ERα PROTACs was not available in the searched literature. The data presented for other linkers is for illustrative purposes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating their efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound-PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation Degraded POI Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Start PROTAC Synthesis (with this compound or other linkers) Cell_Culture Cell Culture and Treatment Start->Cell_Culture Western_Blot Western Blot Analysis (Quantify POI levels) Cell_Culture->Western_Blot Ubiquitination_Assay In Vitro/In-Cell Ubiquitination Assay Cell_Culture->Ubiquitination_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cell_Viability Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis Cell_Viability->Data_Analysis Conclusion Comparative Efficacy Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Western Blot Analysis for Protein Degradation

This is the most fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[6][7]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[6][8]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[6][8]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine DC50 and Dmax values.[9]

In-Cell Ubiquitination Assay

This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration known to induce degradation.

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein coupled to protein A/G beads overnight at 4°C.[8]

  • Washing and Elution:

    • Wash the beads several times to remove non-specific binding.

    • Elute the bound proteins from the beads.

  • Western Blot Analysis:

    • Analyze the eluates by Western blotting using an antibody against ubiquitin to detect higher molecular weight ubiquitinated species of the target protein.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the downstream functional consequence of target protein degradation, such as an anti-proliferative effect.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat the cells with a range of PROTAC concentrations.

  • Incubation:

    • Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).[8]

  • Assay Procedure (CellTiter-Glo as an example):

    • Add CellTiter-Glo® Reagent to each well.[3]

    • Mix on an orbital shaker to induce cell lysis.[3]

    • Incubate at room temperature to stabilize the luminescent signal.[3]

  • Measurement and Analysis:

    • Record the luminescence using a plate reader.

    • Plot the signal against the PROTAC concentration and normalize to the vehicle control to calculate the IC50 value.[3]

Conclusion

The choice of linker is a critical parameter in the design of effective PROTACs. While direct comparative data for this compound-based PROTACs is limited in the currently available literature, the combination of a rigid phenyl group and a hydrophilic PEG3 chain presents a promising strategy to balance solubility, cell permeability, and the conformational requirements for efficient ternary complex formation. The hydrophilic nature of the PEG component can enhance solubility and cell permeability, while the phenyl group can provide a degree of rigidity that may be favorable for stabilizing the ternary complex. Further empirical testing and head-to-head comparisons with other linker types, following the detailed protocols outlined in this guide, are necessary to fully elucidate the efficacy of this compound-based PROTACs for specific targets. By systematically evaluating degradation potency, mechanism of action, and downstream cellular effects, researchers can make informed decisions in the development of next-generation protein degraders.

References

A Comparative Guide to the Imprinting Status of Peg3 Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the imprinting status of the Paternally Expressed Gene 3 (Peg3). Peg3 is a critical imprinted gene involved in fetal growth, maternal care, and tumorigenesis. Understanding its regulation and function across different species is paramount for advancing research in developmental biology and therapeutic development.

Cross-Species Imprinting Status of Peg3

The imprinting of Peg3 is a conserved phenomenon in mammals, with the paternal allele being exclusively or predominantly expressed. This monoallelic expression is regulated by a differentially methylated region (DMR) located at the promoter of the gene. The maternal allele is silenced through hypermethylation of this DMR. While the core imprinting status of Peg3 is maintained, variations exist in the broader Peg3 imprinted domain across species.

SpeciesTissue/Cell TypeImprinting StatusExperimental MethodReferences
Human (Homo sapiens) Fetal Tissues, Placenta, Adult BrainPaternally ExpressedMethylation Analysis, Expression Studies[1][2]
Glioma CellsLoss of Imprinting (Hypermethylation of paternal allele)Methylation Analysis, mRNA Expression[3][4]
Mouse (Mus musculus) Embryo, Placenta, Adult Brain (most regions)Paternally ExpressedAllele-specific RT-PCR, Bisulfite Sequencing[5]
Hypothalamus (subregions), Choroid PlexusBiallelic ExpressionIn situ hybridization
Bovine (Bos taurus) Placentome, Fetal TissuesPaternally ExpressedAllele-specific Expression Analysis, Bisulfite Sequencing[6][7][8]

Experimental Protocols for Determining Peg3 Imprinting Status

Accurate determination of the Peg3 imprinting status relies on robust experimental techniques that can distinguish between the parental alleles. Below are detailed methodologies for key experiments.

Bisulfite Sequencing for DNA Methylation Analysis

Bisulfite sequencing is the gold standard for analyzing DNA methylation patterns at single-nucleotide resolution. It is used to determine the methylation status of the Peg3 DMR.

Protocol:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the tissue of interest using a standard DNA extraction kit.

  • Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Commercially available kits (e.g., EpiTect Bisulfite Kit, Qiagen; EZ DNA Methylation Kit, Zymo Research) are recommended for this step.

  • PCR Amplification of the Peg3 DMR: Amplify the bisulfite-converted DNA using primers specific for the Peg3 DMR. Primer design is crucial and should not contain CpG sites. Nested or semi-nested PCR strategies can be employed to increase specificity and yield.

  • Cloning and Sequencing: Ligate the PCR products into a TA cloning vector and transform into competent E. coli. Isolate plasmid DNA from multiple individual colonies (typically 10-20) and sequence the inserts.

  • Data Analysis: Align the obtained sequences to the original reference sequence. Methylated cytosines will appear as cytosines, while unmethylated cytosines will be read as thymines. The percentage of methylation for each CpG site can then be calculated.

Allele-Specific RT-qPCR for Expression Analysis

This method quantifies the expression levels of the paternal and maternal Peg3 alleles, providing a direct measure of imprinting.

Protocol:

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the tissue of interest and reverse transcribe it into cDNA using a reverse transcriptase enzyme.

  • Identification of a Polymorphism: Identify a single nucleotide polymorphism (SNP) within an transcribed region of the Peg3 gene that distinguishes the parental alleles in the chosen animal model (e.g., F1 hybrids from different inbred strains).

  • Primer Design: Design allele-specific primers for quantitative real-time PCR (qPCR). This can be achieved using techniques like Amplification Refractory Mutation System (ARMS-PCR) where the 3' end of one of the primers is specific to one allele. Alternatively, primers flanking the SNP can be used for amplification, followed by allele-specific probe-based assays (e.g., TaqMan).

  • Quantitative PCR: Perform qPCR using a standard qPCR instrument. Include appropriate controls, such as a non-imprinted gene for normalization and genomic DNA from both parental strains to validate the allele-specificity of the primers.

  • Data Analysis: Calculate the relative expression of each allele using the delta-delta Ct method. The ratio of paternal to maternal expression will indicate the imprinting status.

Southern Blotting for Methylation Analysis

Southern blotting with methylation-sensitive restriction enzymes provides a classic method to assess regional DNA methylation.

Protocol:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA.

  • Restriction Enzyme Digestion: Digest the DNA with a methylation-sensitive restriction enzyme (e.g., HpaII, which is blocked by methylation at its recognition site) and a methylation-insensitive isoschizomer (e.g., MspI, which cuts regardless of methylation) as a control. A third digestion with a flanking enzyme that is not methylation-sensitive is also performed to generate a reference fragment.

  • Agarose Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.

  • Southern Transfer: Transfer the DNA from the gel to a nylon or nitrocellulose membrane.

  • Probe Hybridization: Hybridize the membrane with a labeled DNA probe specific to the Peg3 DMR.

  • Detection: Visualize the hybridized fragments using autoradiography or a chemiluminescent detection system. The presence or absence of specific bands in the methylation-sensitive enzyme digest will indicate the methylation status of the region.

Signaling Pathways and Experimental Workflows

The function of Peg3 is intertwined with several critical cellular signaling pathways. Understanding these connections is crucial for elucidating its role in development and disease.

experimental_workflow cluster_sample_prep Sample Preparation cluster_methylation Methylation Analysis cluster_expression Expression Analysis Tissue Tissue Sample gDNA Genomic DNA Tissue->gDNA Extraction RNA Total RNA Tissue->RNA Extraction Bisulfite Bisulfite Conversion gDNA->Bisulfite cDNA cDNA RNA->cDNA Reverse Transcription qPCR Allele-Specific RT-qPCR cDNA->qPCR PCR_DMR PCR Amplification of Peg3 DMR Bisulfite->PCR_DMR Cloning Cloning PCR_DMR->Cloning Sequencing Sequencing Cloning->Sequencing Methylation_Status Determine Methylation Status Sequencing->Methylation_Status Expression_Ratio Calculate Paternal/ Maternal Ratio qPCR->Expression_Ratio

Caption: Experimental workflow for determining Peg3 imprinting status.

The diagram above outlines the key steps in determining the imprinting status of Peg3, from sample preparation to the final analysis of methylation and expression.

Peg3 has been shown to interact with and modulate several key signaling pathways, including the TNF-NFκB, Wnt, and p53 pathways.

Peg3_signaling cluster_tnf TNF-NFκB Signaling cluster_wnt Wnt Signaling cluster_p53 p53-mediated Apoptosis TNF TNFα TNFR TNFR TNF->TNFR TRAF2 TRAF2 TNFR->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB phosphorylates NFkB NFκB Nucleus_NFkB NFκB NFkB->Nucleus_NFkB translocates to Peg3_node Peg3 Peg3_node->TRAF2 associates with Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh APC_complex APC/Axin/GSK3β Complex Dsh->APC_complex inhibits Beta_catenin β-catenin APC_complex->Beta_catenin promotes degradation TCF_LEF TCF/LEF Beta_catenin->TCF_LEF activates Target_Genes_Wnt Target Gene Expression TCF_LEF->Target_Genes_Wnt Peg3_node2 Peg3 Peg3_node2->Beta_catenin promotes degradation via p53/Siah1 DNA_damage DNA Damage p53 p53 DNA_damage->p53 Siah1 Siah1a p53->Siah1 induces Peg3_node3 Peg3 p53->Peg3_node3 induces Bax Bax Siah1->Bax promotes translocation Mitochondria Mitochondria Bax->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Peg3_node3->Siah1 cooperates with

Caption: Peg3's involvement in major signaling pathways.

This diagram illustrates the multifaceted role of Peg3 in regulating the TNF-NFκB, Wnt, and p53-mediated apoptosis pathways, highlighting its interactions with key signaling molecules.[3][4][9][10][11][12]

References

A Comparative Guide to HPLC-Based Purity Validation of Ph-PEG3 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the purity of the constituent linkers is a critical quality attribute. The Ph-PEG3 linker, a commonly used polyethylene glycol (PEG)-based linker, requires robust analytical methods to ensure its purity and, consequently, the quality of the final PROTAC molecule.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) coupled with two different detection methods—Ultraviolet (UV) and Evaporative Light Scattering (ELSD)—for the validation of this compound linker purity.

The this compound linker's structure includes a phenyl group, which contains a natural chromophore, making it suitable for UV detection.[2] However, many PEG-based impurities or alternative linkers may lack such a chromophore, necessitating more universal detection methods like ELSD.[3] This guide presents quantitative data, detailed experimental protocols, and a visual workflow to assist in selecting the optimal analytical strategy.

Quantitative Data Comparison: HPLC-UV vs. HPLC-ELSD

The selection of an HPLC detector significantly impacts sensitivity, specificity, and linearity for purity analysis. The following table summarizes the performance of UV and ELSD detectors for the validation of this compound linker purity, based on typical analytical method validation parameters.[4][5]

ParameterHPLC-UV DetectionHPLC-ELSDRationale & Justification
Principle Measures absorbance of UV light by chromophores.Measures light scattered by non-volatile analyte particles after mobile phase evaporation.UV is ideal for this compound due to its phenyl ring. ELSD is a universal detector for non-volatile compounds, useful if impurities lack a chromophore.[3]
Limit of Detection (LOD) ~0.1 - 1 µg/mL~1 - 5 µg/mLUV detection is generally more sensitive for chromophore-containing molecules like this compound.[6]
Limit of Quantification (LOQ) ~0.5 - 3 µg/mL~5 - 15 µg/mLThe higher sensitivity of UV allows for more precise quantification of low-level impurities.[4]
Linearity (r²) > 0.999> 0.99 (non-linear response, often requires polynomial fit)UV detection offers excellent linearity over a wide concentration range. ELSD response is non-linear, requiring more complex calibration.
Precision (RSD%) < 2%< 5%Both methods demonstrate good precision, but the linear response of UV detection often leads to lower relative standard deviation (RSD).[7]
Impurity Detection Detects impurities with a UV chromophore.Detects any non-volatile impurity.ELSD is advantageous for detecting potential process impurities (e.g., non-UV active PEG oligomers) that would be missed by UV detection.[]

Experimental Workflow

The general workflow for the validation of this compound linker purity by HPLC involves several key stages, from sample preparation to data analysis and final purity reporting.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing & Validation cluster_report Reporting prep_standard Prepare Standard Solutions (Known Concentrations) hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_standard->hplc_system prep_sample Prepare this compound Sample (Accurate Weighing & Dissolution) prep_sample->hplc_system hplc_injection Inject Standards & Sample hplc_system->hplc_injection hplc_detection Data Acquisition (UV or ELSD Detector) hplc_injection->hplc_detection peak_integration Peak Integration & Area Measurement hplc_detection->peak_integration calibration_curve Generate Calibration Curve (From Standards) peak_integration->calibration_curve purity_calc Calculate Purity (% Area Normalization) calibration_curve->purity_calc final_report Final Purity Report & Validation Summary purity_calc->final_report

Caption: Workflow for HPLC-based purity validation of this compound linker.

Experimental Protocols

The following protocol outlines a standard Reversed-Phase HPLC (RP-HPLC) method for determining the purity of a this compound linker.

1. Instrumentation and Materials

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector or ELSD.

  • This compound linker reference standard and sample lot.

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA).

  • Analytical column: C18, 5 µm, 4.6 x 250 mm.[9]

2. Preparation of Solutions

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the this compound linker sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL.

  • Standard Preparation: Prepare a series of standard solutions of the reference standard in the same diluent, ranging from 0.005 mg/mL to 1.5 mg/mL, to establish linearity.[4]

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 215 nm or 254 nm.[10]

  • ELSD Settings (if used): Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow (Nitrogen): 1.5 L/min.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    25 80
    30 80
    31 30

    | 35 | 30 |

4. Data Analysis and Purity Calculation

  • Integrate the peak areas of the main this compound peak and all impurity peaks in the chromatogram.

  • Calculate the purity of the this compound linker using the area normalization method:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • For quantitative analysis of specific impurities, use the calibration curve generated from the reference standard to determine their concentration.

Conclusion

For the routine purity validation of this compound linker, RP-HPLC with UV detection is a highly sensitive, precise, and linear method.[] Its primary advantage is the ability to accurately quantify the main component and any UV-active impurities. However, to ensure a comprehensive purity profile, employing an orthogonal method is highly recommended.[9] Using HPLC with an ELSD in parallel can reveal non-volatile, non-UV-active impurities that might otherwise be missed. For absolute quantification and structural confirmation, Quantitative NMR (qNMR) serves as an excellent complementary technique.[9] The choice of method should be guided by the specific requirements of the drug development phase, regulatory expectations, and the potential impurity profile of the this compound linker.

References

Unveiling the Cerebral Transcriptome: A Comparative Guide to Peg3 Wild-Type vs. Knockout Brains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular intricacies governed by the imprinted gene Peg3 is crucial for deciphering its role in neurodevelopment, behavior, and disease. This guide provides a comprehensive comparison of the brain transcriptomics between wild-type (WT) and Peg3 knockout (KO) mouse models, supported by experimental data and detailed protocols.

Paternally expressed gene 3 (Peg3) is a critical regulator of gene expression, acting primarily as a DNA-binding transcriptional repressor. Its targeted deletion in mice leads to a spectrum of phenotypes, including growth retardation, impaired maternal care, and metabolic abnormalities, underscoring its importance in complex biological processes. This guide focuses on the consequences of Peg3 loss on the brain's molecular landscape, offering a valuable resource for investigating its downstream pathways and identifying potential therapeutic targets.

Quantitative Transcriptomic Analysis: Key Findings

Global gene expression analysis in the brains of Peg3 knockout mice reveals significant alterations, most notably the de-repression of specific gene families. A key study involving microarray analysis of 14.5-dpc embryonic heads from WT and Peg3 heterozygous KO mice demonstrated a significant upregulation of several placenta-specific gene families in the brains of the mutant embryos.[1] This ectopic expression suggests a critical role for Peg3 in silencing these genes outside of the placenta to ensure proper brain development.[1]

The de-repression of these gene families was reported to be more pronounced in female than in male KO embryos, indicating a sexually dimorphic effect of Peg3 loss on the brain transcriptome.[1]

Table 1: Upregulated Gene Families in Peg3 KO Embryonic Brain

Gene FamilyRepresentative Genes (Examples)Implicated Function
Prolactin (Prl) family Prl2c2, Prl3d1, Prl3b1Lactation, maternal behavior, cell growth
Cathepsin (Cts) family Cts7, Cts8, Cts1Proteolysis, antigen processing
Carcinoembryonic antigen-related cell adhesion molecule (Ceacam) family Ceacam1, Ceacam10, Ceacam12Cell adhesion, intracellular signaling

Data synthesized from Kim et al. (2013), which identified the de-repression of these placenta-specific gene families in the brains of Peg3-heterozygous embryos via microarray analysis (GEO Accession: GSE50818).[1]

Further studies have identified direct downstream targets of Peg3 through Chromatin Immunoprecipitation (ChIP-seq), reinforcing its role as a transcriptional repressor. Many of these identified target genes are upregulated in the absence of Peg3.

Table 2: Confirmed Downstream Targets of Peg3 Repression in the Brain

Gene SymbolGene NameFunction
Acly ATP citrate lyaseKey enzyme in fatty acid synthesis
Fasn Fatty acid synthaseEnzyme involved in fatty acid synthesis
Idh1 Isocitrate dehydrogenase 1Metabolic enzyme involved in the citric acid cycle
Hmgcr 3-hydroxy-3-methylglutaryl-CoA reductaseRate-limiting enzyme in cholesterol synthesis

These genes were identified as direct targets of Peg3 via ChIP-seq and their expression was shown to be upregulated in the absence of Peg3, consistent with Peg3's function as a transcriptional repressor.[2]

Experimental Protocols

This section outlines a generalized methodology for a comparative transcriptomic study of Peg3 WT vs. KO mouse brains, based on common practices in the field.

Animal Models and Tissue Collection
  • Animals: Peg3 heterozygous knockout mice (Peg3+/-) on a C57BL/6 background are typically used. Wild-type (WT) littermates serve as controls. Breeding involves crossing heterozygous males with WT females to produce both WT and KO offspring, as Peg3 is paternally expressed.

  • Tissue Harvesting: Brain tissue, often from specific regions like the hypothalamus or whole embryonic heads, is collected at designated developmental time points (e.g., embryonic day 14.5 or postnatal stages).[1][3] The tissue is immediately flash-frozen in liquid nitrogen and stored at -80°C to preserve RNA integrity.

RNA Isolation and Quality Control
  • RNA Extraction: Total RNA is extracted from the frozen brain tissue using a standard method such as the TRIzol reagent or a column-based kit (e.g., RNeasy Kit, Qiagen), following the manufacturer’s instructions.

  • Quality Control: The quality and quantity of the extracted RNA are assessed. RNA integrity is checked using an Agilent Bioanalyzer to ensure high-quality RNA (RIN score > 8). Concentration is measured using a NanoDrop spectrophotometer.

Library Preparation and Sequencing (RNA-Seq)
  • Library Construction: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented. First and second-strand cDNA synthesis is performed, followed by end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as the Illumina NovaSeq or HiSeq, to generate a substantial number of reads per sample for robust statistical analysis.

Bioinformatic Analysis
  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Alignment: The cleaned reads are aligned to the mouse reference genome (e.g., mm10/GRCm38) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene, using tools such as featureCounts or RSEM.

  • Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify differentially expressed genes (DEGs) between WT and KO samples. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 are typically considered significant.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed on the list of DEGs to identify enriched biological processes and molecular pathways affected by the loss of Peg3.

G Experimental Workflow: Comparative Brain Transcriptomics cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis A Animal Models (Peg3 WT & KO Mice) B Brain Tissue Collection A->B C Total RNA Extraction B->C D RNA Quality Control (QC) C->D E RNA-Seq Library Preparation D->E F High-Throughput Sequencing E->F G Sequencing Data QC F->G H Alignment to Reference Genome G->H I Gene Expression Quantification H->I J Differential Expression Analysis I->J K Functional & Pathway Enrichment Analysis J->K

A generalized workflow for comparative transcriptomics.

Signaling Pathways Modulated by Peg3

Transcriptomic changes in Peg3 KO brains can be understood through its known interactions with key cellular signaling pathways. Peg3 functions as a crucial node in both apoptosis and developmental signaling.

Peg3 in the p53-Mediated Apoptosis Pathway

Peg3 is a downstream effector in the p53 signaling pathway, which is critical for inducing apoptosis in response to cellular stress, such as DNA damage.[4] In neurons, p53-dependent upregulation of Peg3 is a necessary step for the translocation of the pro-apoptotic protein Bax to the mitochondria, a key commitment step in the cell death cascade.[4][5] The loss of Peg3 can therefore impair p53-mediated apoptosis, which may have profound effects on neurodevelopment and tumorigenesis.[6]

G Peg3 in p53-Mediated Apoptosis Stress DNA Damage / Cellular Stress p53 p53 Activation Stress->p53 Peg3 Peg3 Upregulation p53->Peg3 Bax Bax Translocation to Mitochondria Peg3->Bax Apoptosis Apoptosis Bax->Apoptosis

Peg3 acts downstream of p53 to promote apoptosis.
Peg3 as an Inhibitor of Wnt Signaling

The Wnt signaling pathway is fundamental to embryonic development, including brain patterning. Evidence suggests that Peg3 functions as an inhibitor of the canonical Wnt pathway. It achieves this by binding directly to β-catenin, a central component of the Wnt pathway, and promoting its degradation through a proteasomal pathway that is dependent on p53 and Siah1.[7] In the absence of Peg3, β-catenin levels may increase, leading to aberrant activation of Wnt target genes and potentially contributing to developmental defects observed in Peg3 KO mice and the progression of certain cancers like gliomas.[7]

G Peg3 Inhibition of Wnt Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin stabilizes Degradation Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Wnt Target Gene Transcription TCF_LEF->TargetGenes Peg3 Peg3 Peg3->BetaCatenin promotes degradation

Peg3 negatively regulates the Wnt pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ph-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Safety Precautions

Ph-PEG3, like many functionalized polyethylene glycol (PEG) compounds, should be handled with care. Based on data from similar chemicals, it may cause skin and eye irritation, and potentially respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is essential.

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment should be worn:

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact.
Body Protection Laboratory coat.Protects clothing and skin from exposure.

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3] An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with all local, institutional, and national environmental regulations. Never dispose of this chemical down the drain or in regular trash.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]

  • Containment:

    • Collect all liquid waste containing this compound in a designated, chemically compatible, and clearly labeled hazardous waste container.

    • Solid waste, such as contaminated gloves, pipette tips, and weighing paper, should be collected in a separate, sealed plastic bag and then placed in a designated solid hazardous waste container.[5]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound waste". Include any other relevant hazard information as required by your institution.

  • Storage:

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[3][4] Provide them with the accurate chemical name and quantity of the waste.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, use an inert absorbent material (e.g., sand, vermiculite) to contain and clean up the spill.

    • Place the used absorbent material into the designated hazardous waste container.[4]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS office or emergency response team.

    • Prevent entry to the contaminated area until it has been deemed safe by trained professionals.[4]

Experimental Workflow for Handling and Disposal

The following diagram outlines the standard workflow for safely handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_spill Spill Response prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_waste Prepare Labeled Waste Containers prep_ppe->prep_waste handle_chem Handle this compound prep_waste->handle_chem dispose_liquid Collect Liquid Waste handle_chem->dispose_liquid dispose_solid Collect Solid Waste handle_chem->dispose_solid dispose_store Store in Designated Area dispose_liquid->dispose_store dispose_solid->dispose_store dispose_pickup Arrange for EHS Pickup dispose_store->dispose_pickup spill_alert Alert Personnel spill_contain Contain Spill spill_alert->spill_contain spill_clean Clean and Decontaminate spill_contain->spill_clean spill_dispose Dispose of Contaminated Materials spill_clean->spill_dispose

This compound Handling and Disposal Workflow

This procedural guidance is designed to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and minimizing environmental impact. Always consult your institution's specific safety and disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ph-PEG3
Reactant of Route 2
Reactant of Route 2
Ph-PEG3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。